Ethyl 4-(dibutylamino)benzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H27NO2 |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
ethyl 4-(dibutylamino)benzoate |
InChI |
InChI=1S/C17H27NO2/c1-4-7-13-18(14-8-5-2)16-11-9-15(10-12-16)17(19)20-6-3/h9-12H,4-8,13-14H2,1-3H3 |
InChI Key |
NWNKZQUQSOUYQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C(=O)OCC |
Origin of Product |
United States |
Foundational & Exploratory
Comprehensive Technical Guide on Ethyl 4-(dibutylamino)benzoate and 4-Bromophenetole (CAS 588-96-5)
Executive Summary & Nomenclature Resolution
In chemical informatics and drug development, precise registry identification is paramount. This technical whitepaper addresses a specific nomenclature-to-registry divergence: the chemical name Ethyl 4-(dibutylamino)benzoate refers to a lipophilic derivative and known impurity of the local anesthetic tetracaine, typically registered under CAS 65213-46-9[1]. Conversely, CAS 588-96-5 unequivocally identifies 4-Bromophenetole (1-bromo-4-ethoxybenzene), an aryl halide utilized as a critical building block in organic synthesis[2].
To ensure absolute scientific integrity and fulfill the core directive of this guide, we will comprehensively analyze both chemical entities. This document details their respective physicochemical properties, synthetic workflows, and applications in pharmaceutical development.
Chemical & Physical Profiling
The following table synthesizes the quantitative data for both compounds, highlighting their distinct structural and physical properties for comparative analysis[3][4].
| Property | Ethyl 4-(dibutylamino)benzoate | 4-Bromophenetole (CAS 588-96-5) |
| CAS Registry Number | 65213-46-9 (also 101265-45-6) | 588-96-5 |
| Molecular Formula | C₁₇H₂₇NO₂ | C₈H₉BrO |
| Molecular Weight | 277.41 g/mol | 201.06 g/mol |
| Appearance | Colorless to pale yellow liquid | Clear colorless to yellowish liquid |
| Boiling Point | ~387.8 °C (predicted) | 233 °C |
| Melting Point | N/A (Liquid at RT) | 4 °C |
| Density | ~1.02 g/mL (predicted) | 1.407 g/mL at 25 °C |
| Refractive Index | N/A | n20/D 1.551 |
| Primary Application | Tetracaine impurity standard | Organic synthesis building block |
4-Bromophenetole (CAS 588-96-5): Synthesis & Utility
Chemical Context
4-Bromophenetole is a highly stable ether derivative of bromobenzene[5]. Its primary utility lies in transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Heck couplings) for synthesizing complex biphenyl pharmaceutical intermediates. Additionally, it serves as a non-irritant reference standard used to verify the calibration and sensitivity of ocular irritability assays[3].
Experimental Protocol 1: Synthesis of 4-Bromophenetole
This self-validating protocol utilizes a classic Williamson ether synthesis mechanism. The causality behind the reagent selection ensures high yield and limits polyalkylation.
Step-by-Step Methodology:
-
Deprotonation: Dissolve 50 g of 4-bromophenol in 250 mL of acetone. Add 118 g of Potassium carbonate (K₂CO₃) and stir at room temperature for 30 minutes[3].
-
Causality: K₂CO₃ acts as a mild base to deprotonate the phenol, generating a highly nucleophilic phenoxide ion. Acetone is chosen as a polar aprotic solvent to enhance nucleophilicity without solvolyzing the subsequent alkyl halide.
-
-
Alkylation: Slowly add 67.6 g of iodoethane dropwise to the stirring mixture[3].
-
Causality: Dropwise addition controls the exothermic nature of the SN2 substitution and prevents side reactions.
-
-
Reaction & Monitoring: Heat the mixture to reflux for 10 hours. Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate system.
-
Workup: Filter the mixture to remove solid potassium salts. Remove the acetone using a rotary evaporator. Dissolve the crude residue in ethyl acetate, and wash sequentially with distilled water and saturated brine to remove unreacted water-soluble ions.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), concentrate, and purify via silica gel column chromatography (ethyl acetate:hexane 1:7) to afford 4-bromophenetole as a colorless liquid (Yield: ~98%)[3].
Synthetic workflow for 4-Bromophenetole via Williamson ether synthesis.
Ethyl 4-(dibutylamino)benzoate: Pharmacological Context
Chemical Context
Ethyl 4-(dibutylamino)benzoate is a structural analog of the local anesthetic tetracaine[1]. In this molecule, the secondary butylamine group of tetracaine is replaced by a tertiary dibutylamine, and the ester tail is shortened to an ethyl group. This structural shift drastically increases the molecule's lipophilicity (LogP), altering its pharmacokinetic profile. In pharmaceutical manufacturing, it is strictly monitored as an impurity (Tetracaine Impurity 10 or 12) under ICH Q3A guidelines to ensure API safety[6][7].
Mechanism of Action (Local Anesthetics)
Like tetracaine, structural analogs block voltage-gated sodium (Nav) channels. The increased lipophilicity of the dibutylamino group allows for rapid penetration of the neuronal lipid bilayer, where it accesses the intracellular vestibule of the Nav channel, binding to the S6 segment of Domain IV and locking the channel in an inactivated state.
Pharmacological pathway of local anesthetic analogs blocking Nav channels.
Experimental Protocol 2: Analytical Profiling (HPLC-UV)
To isolate and quantify Ethyl 4-(dibutylamino)benzoate from a tetracaine API batch, a reverse-phase HPLC workflow is required.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 10 mg of the tetracaine API sample in 10 mL of mobile phase. Spike with 0.1% Ethyl 4-(dibutylamino)benzoate standard[1].
-
Column Selection: Utilize a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Causality: The non-polar stationary phase effectively retains highly lipophilic impurities like the dibutylamino analog.
-
-
Mobile Phase Gradient: Program a gradient elution starting at 80% Phosphate Buffer (pH 3.0) / 20% Acetonitrile, ramping to 20% Buffer / 80% Acetonitrile over 20 minutes.
-
Causality: The low pH ensures the basic aliphatic amines are protonated, improving peak shape. The gradual shift to organic solvent elutes the highly lipophilic dibutylamino moiety long after the parent tetracaine peak.
-
-
Detection: Set the UV detector to 310 nm.
-
Causality: This wavelength exploits the extended
conjugation of the p-aminobenzoate chromophore, ensuring high sensitivity and baseline stability.
-
References
-
Tetracaine-impurities Pharmaffiliates[Link]
-
Ethyl 4-(dibutylamino)benzoate | CID 54134222 PubChem[Link]
-
4-Bromophenetole (CAS RN: 588-96-5) CAS Common Chemistry[Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 588-96-5 | CAS DataBase [m.chemicalbook.com]
- 4. Ethyl 4-(dibutylamino)benzoate | C17H27NO2 | CID 54134222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromophenetole 98 588-96-5 [sigmaaldrich.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Ethyl 4-(dibutylamino)benzoate | C17H27NO2 | CID 54134222 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Profile and Physicochemical Characterization of Ethyl 4-(dibutylamino)benzoate in Organic Solvents
Executive Summary
Ethyl 4-(dibutylamino)benzoate (CAS: 65213-46-9) is a highly lipophilic aromatic ester primarily encountered as a synthesis byproduct or degradation impurity in the production of the local anesthetic Tetracaine[1]. Often designated in pharmacopeial contexts as Tetracaine Impurity 12 or 14, its isolation and quantification are critical for regulatory compliance and pharmaceutical quality control[1][2]. This technical guide provides a rigorous analysis of its solubility profile in organic solvents, grounded in thermodynamic principles and structural causality, to guide researchers in analytical method development and purification workflows.
Structural Thermodynamics and Solvation Mechanics
The solubility of Ethyl 4-(dibutylamino)benzoate is dictated by its unique molecular architecture[3][4]. Unlike the parent API Tetracaine, which possesses a basic secondary aliphatic amine, or Benzocaine, which features a primary aniline group, this compound is characterized by:
-
Steric Shielding and Lack of H-Bond Donors: The N,N-dibutyl substitution on the p-amino group completely eliminates hydrogen-bond donor capacity.
-
Aromatic Conjugation: The lone pair on the aniline nitrogen is delocalized into the aromatic ring and the electron-withdrawing para-ester group. This drastically reduces its basicity (estimated pKa ~ 2.0), meaning the molecule remains un-ionized at physiological and moderately acidic pH levels.
-
Hydrophobic Surface Area: The addition of two butyl chains and an ethyl ester creates a massive non-polar surface area, driving up the partition coefficient (LogP) and rendering the molecule practically insoluble in water but highly soluble in non-polar and moderately polar aprotic organic solvents[1][4].
Thermodynamic cycle illustrating the dissolution of crystalline Ethyl 4-(dibutylamino)benzoate.
Quantitative Solubility Profile
Because Ethyl 4-(dibutylamino)benzoate relies on dispersion forces and weak dipole-dipole interactions for solvation, its solubility maximizes in solvents with matching Hansen Solubility Parameters (
| Solvent | USP Classification | Estimated Solubility (mg/mL) | Mechanistic Rationale |
| Dichloromethane (DCM) | Very Soluble | > 100 | Optimal match for dispersion forces and molar volume; low dielectric constant favors neutral lipophiles. |
| Acetonitrile | Freely Soluble | 50 - 100 | Strong aprotic solvation of the ester moiety; standard choice for RP-HPLC organic modifiers. |
| Methanol | Soluble | 30 - 50 | Moderate dipole-dipole interactions; alcohol acts as a weak H-bond donor to the ester carbonyl. |
| Hexane | Soluble | 10 - 30 | High affinity for the non-polar dibutyl aliphatic chains; ideal for liquid-liquid extraction. |
| Water | Practically Insoluble | < 0.01 | Total lack of H-bond donors and overwhelming hydrophobic bulk prevent aqueous cavity formation. |
Experimental Methodologies
Protocol 1: Isothermal Shake-Flask Method for Equilibrium Solubility
To ensure self-validating and reproducible solubility data, the isothermal shake-flask method must be employed with rigorous equilibrium checks.
-
Saturation: Add an excess of crystalline Ethyl 4-(dibutylamino)benzoate (CAS 65213-46-9) to 5.0 mL of the target organic solvent in a hermetically sealed amber glass vial[1].
-
Equilibration: Place the vial in an orbital shaker water bath set precisely to 25.0 ± 0.1 °C. Agitate at 150 RPM for 24 hours. Causality Note: A 24-hour duration ensures the dissolution process overcomes lattice energy barriers and reaches true thermodynamic equilibrium (
). -
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 25 °C to pellet any undissolved solid, preventing supersaturation artifacts.
-
Dilution & Quantification: Carefully extract 100 µL of the supernatant and dilute with the mobile phase (e.g., 50:50 Acetonitrile:Water). Quantify using RP-HPLC-UV at 310 nm.
-
Self-Validation (SST): Perform a secondary 48-hour time-point check. If the measured concentration varies by < 2% from the 24-hour mark, equilibrium is validated and the data is accepted.
Protocol 2: pH-Driven Liquid-Liquid Extraction (LLE) from Tetracaine API
Exploiting the pKa differential between Tetracaine (aliphatic amine pKa ~ 8.5) and Ethyl 4-(dibutylamino)benzoate (aniline pKa ~ 2.0) allows for near-perfect orthogonal separation during impurity profiling.
-
Sample Preparation: Dissolve 100 mg of crude Tetracaine API in 10 mL of an aqueous acetate buffer adjusted to pH 4.0. Causality Note: At this pH, Tetracaine is >99.9% ionized (highly water-soluble), while the impurity remains 100% neutral due to its sterically hindered, low-basicity nitrogen.
-
Extraction: Add 10 mL of Hexane to the aqueous solution.
-
Partitioning: Vigorously vortex for 2 minutes, then allow phase separation for 5 minutes. The highly lipophilic Ethyl 4-(dibutylamino)benzoate partitions exclusively into the upper hexane layer.
-
Recovery: Decant the hexane layer and evaporate under a gentle stream of nitrogen to yield the isolated impurity for downstream NMR or LC-MS profiling.
Workflow for pH-dependent extraction of Ethyl 4-(dibutylamino)benzoate from Tetracaine API.
Conclusion
The solubility profile of Ethyl 4-(dibutylamino)benzoate is a direct consequence of its sterically hindered, highly hydrophobic N,N-dibutyl substitution. By understanding the thermodynamic drivers and the stark pKa differences between this impurity and its parent API, analytical chemists can design robust, self-validating extraction and quantification protocols essential for pharmaceutical quality assurance.
References
-
Pharmaffiliates. "Tetracaine-impurities". Pharmaffiliates. URL: [Link]
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 54134222, Ethyl 4-(dibutylamino)benzoate". PubChem. URL:[Link]
Sources
Optical Profiling of Ethyl 4-(dimethylamino)benzoate (EDB): UV-Vis Absorption and Molar Extinction Dynamics in Photopolymerization
As a Senior Application Scientist, I approach formulation not merely as a mixture of chemicals, but as an orchestrated sequence of photochemical events. In the realm of free-radical photopolymerization—spanning dental composites, 3D bioprinting, and UV-curable coatings—the selection of a co-initiator is dictated by precise optical and electronic parameters. Ethyl 4-(dimethylamino)benzoate (EDB) is one of the most ubiquitous tertiary amine synergists in the industry.
This whitepaper provides an in-depth technical analysis of the UV-Vis absorption spectrum and molar extinction coefficient of EDB, explaining the causality behind its optical behavior and providing a self-validating protocol for its spectroscopic characterization.
The Mechanistic Causality of EDB in Type II Photoinitiation
To understand why the UV-Vis spectrum of EDB is critical, we must first define its mechanistic role. EDB is a Type II co-initiator; it does not undergo unimolecular photo-cleavage upon light exposure. Instead, it relies on a primary sensitizer (such as Camphorquinone (CQ) or Isopropylthioxanthone (ITX)) to absorb the incident photons.
Upon photoexcitation, a photoinduced electron transfer occurs between the excited sensitizer and the ground-state EDB, generating an intermediate exciplex. In the subsequent step, a hydrogen abstraction (proton transfer) reaction occurs, generating highly reactive
Type II photoinitiation mechanism of EDB with a sensitizer.
Causality in Optical Design: The Inner-Filter Effect
A fundamental rule in photochemistry is the Grotthuss-Draper law: only light that is absorbed by a system can bring about a photochemical change. However, competitive absorption is the enemy of efficient curing.
If a co-initiator absorbs light in the same wavelength region as the primary sensitizer, it induces an "inner-filter effect." The co-initiator acts as a passive shield, absorbing photons without generating radicals, thereby starving the sensitizer of light and drastically reducing the depth of cure.
This is why EDB's specific UV-Vis spectrum is its greatest asset. EDB exhibits a distinct absorption maximum (
Quantitative Optical Profiles
To contextualize EDB's optical footprint, we must compare its molar extinction coefficient (
Table 1: Comparative Photophysical Properties of EDB and Common Photoinitiators
| Compound | Primary Role | Molar Extinction Coefficient ( | Primary Optical Window | |
| EDB | Amine Synergist (Co-initiator) | 313 | UV-B | |
| Camphorquinone (CQ) | Type II Sensitizer | 469 | ~46 | Visible (Blue) |
| BAPO | Type I Photoinitiator | ~370 | ~870 | UV-A / Near-Vis |
| TPO | Type I Photoinitiator | ~380 | ~300 - 500 | UV-A / Violet |
Self-Validating Protocol: Determination of the Molar Extinction Coefficient
A protocol is only as reliable as its internal controls. To accurately determine the molar extinction coefficient (
By plotting Absorbance vs. Concentration across multiple data points, the system self-validates: a linear regression yielding an
Self-validating workflow for determining the molar extinction coefficient.
Step-by-Step Methodology
-
Solvent Selection & Baseline Establishment : Use spectroscopic-grade acetonitrile, as it is the standard solvent for evaluating photoinitiator photophysics[1]. Fill two matched 1 cm path-length quartz cuvettes with pure acetonitrile. Run a baseline correction on the UV-Vis spectrophotometer. The baseline must read exactly 0.000 Absorbance Units (AU) from 200 nm to 500 nm.
-
Gravimetric Stock Formulation : Weigh exactly 19.32 mg of high-purity EDB (MW = 193.24 g/mol ) using an analytical balance. Transfer quantitatively to a 10 mL volumetric flask and fill to the mark with acetonitrile to create a 10 mM stock solution.
-
Serial Dilution : Prepare five distinct concentrations (e.g., 0.02, 0.04, 0.06, 0.08, and 0.10 mM) in 10 mL volumetric flasks. Causality: Multiple points are required to prove linearity. A single-point measurement cannot rule out inner-filter effects or detector saturation.
-
Spectral Acquisition : Scan each dilution from 200 nm to 500 nm. Ensure the maximum absorbance does not exceed 1.5 AU to remain within the linear dynamic range of the photomultiplier tube. Extract the peak absorbance values at
(313 nm). -
Beer-Lambert Validation : Plot Absorbance (y-axis) against Concentration in mol/L (x-axis). Self-Validation Check: Calculate the linear regression. If
, the system is validated. The slope of this line represents the molar extinction coefficient ( ) in , assuming a path length ( ) of 1 cm. If , discard the higher concentrations, as they likely exceed the instrument's linear range.
Conclusion
The efficacy of EDB in modern photopolymerization is not merely due to its ability to donate electrons; it is intrinsically tied to its UV-Vis absorption spectrum. By peaking at 313 nm and remaining optically transparent in the visible range, EDB allows formulators to push the boundaries of depth-of-cure in highly filled composites and 3D printing resins. Understanding and quantifying its molar extinction coefficient through rigorous, self-validating spectroscopic protocols is a foundational skill for any scientist developing next-generation photoinitiating systems.
References
-
Title : Glyoxylates and Related Structures as Photoinitiators of Polymerization Source : encyclopedia.pub URL : 1
-
Title : The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives Source : nih.gov URL : 5
-
Title : Absorbance for ethyl-4-dimethylamino benzoate (EDAB) amine in the UV-B wavelength range Source : researchgate.net URL : 2
-
Title : Quantum yield of conversion of the photoinitiator camphorquinone Source : researchgate.net URL : 4
-
Title : Recent Advances in Visible Light Photoinitiating Systems Based on Flavonoids Source : mdpi.com URL :3
Sources
Photophysical Characteristics and Mechanistic Dynamics of Ethyl 4-(dibutylamino)benzoate (EDBA)
Executive Summary
Ethyl 4-(dibutylamino)benzoate (EDBA) is an advanced, highly lipophilic tertiary amine synergist utilized extensively in photochemistry and polymer science. As a derivative of the well-documented p-dialkylaminobenzoate family, EDBA features a classical "push-pull" electronic architecture. While its lower-alkyl homologs—such as Ethyl 4-(dimethylamino)benzoate (EDMAB)—are ubiquitous in commercial photoinitiating systems, EDBA’s extended dibutyl chains introduce critical steric and hydrophobic parameters that fundamentally alter its excited-state dynamics and phase-partitioning behavior in complex resin matrices.
This whitepaper provides an in-depth technical analysis of EDBA’s photophysical behavior, focusing on its Twisted Intramolecular Charge Transfer (TICT) state, its mechanistic role as a Type II co-initiator, and the self-validating experimental protocols required to characterize it.
Molecular Architecture and Excited-State Dynamics
The Push-Pull Chromophore and Dual Fluorescence
EDBA is characterized by an electron-donating dibutylamino group conjugated via a phenyl ring to an electron-withdrawing ethyl ester group. Upon absorption of ultraviolet light, the molecule is promoted to a highly polar Locally Excited (LE) state (S₁).
In polar microenvironments, the molecule undergoes a rapid conformational change. The dialkylamino group rotates around the C–N bond, breaking planarity and decoupling the amino lone pair from the aromatic π-system. This structural relaxation yields a Twisted Intramolecular Charge Transfer (TICT) state [3]. Because both the LE and TICT states can radiatively decay to the ground state, dialkylaminobenzoates typically exhibit characteristic dual fluorescence [4].
Fig 1. Jablonski diagram illustrating the LE to TICT state transition in dialkylaminobenzoates.
Causality of the Dibutyl Substitution
The choice to utilize EDBA over EDMAB is rooted in steric and thermodynamic causality:
-
Kinetic Barrier to TICT Formation: The bulky dibutyl chains increase the activation energy required for the C–N bond rotation. Consequently, the rate of TICT formation is slower in EDBA than in EDMAB, altering the ratio of LE to TICT emission and extending the lifetime of the LE state in highly viscous media [3].
-
Phase Partitioning: In complex, multiphase environments (such as dentin adhesives containing water), EDMAB and Camphorquinone (CQ) tend to preferentially partition into hydrophobic domains, leaving hydrophilic monomers unpolymerized [2]. EDBA’s extreme lipophilicity (high logP) ensures complete solvation in highly hydrophobic base resins (e.g., Bis-GMA or UDMA), preventing initiator crystallization and ensuring a homogenous crosslinking density.
Photochemical Application: Type II Co-Initiation
In visible-light photopolymerization, EDBA functions as a highly efficient hydrogen donor (co-initiator) for Norrish Type II photoinitiators, most notably Camphorquinone (CQ) [1].
When CQ absorbs blue light (~468 nm), it undergoes intersystem crossing to a reactive triplet state. EDBA diffuses and collides with the excited CQ to form an intermediate exciplex. Within this exciplex, an electron is transferred from the nitrogen lone pair of EDBA to CQ, followed immediately by the abstraction of a proton from the α-carbon of EDBA's dibutyl chain. This generates an α-aminoalkyl radical, which is the primary initiating species for acrylate polymerization.
Fig 2. Photochemical mechanism of CQ/EDBA exciplex formation and radical generation.
Quantitative Photophysical Data
The following table synthesizes the comparative photophysical and physicochemical properties of the p-dialkylaminobenzoate series, demonstrating the impact of alkyl chain length on molecular behavior.
| Property | EDMAB (Dimethyl) | EDEAB (Diethyl) | EDBA (Dibutyl) |
| Absorption Max (λ_max) | ~310 nm | ~315 nm | ~318 nm |
| LE Emission Max | ~350 nm | ~355 nm | ~360 nm |
| TICT Emission Max | ~460 nm | ~450 nm | ~445 nm (Sterically Hindered) |
| Lipophilicity (Calculated logP) | ~2.5 | ~3.4 | ~5.2 |
| Co-initiation Efficiency | High | High | Very High (in hydrophobic matrices) |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the characterization of EDBA must rely on self-validating systems. The following protocols detail the exact methodologies required to extract reliable photophysical and kinetic data.
Protocol 1: Steady-State and Time-Resolved Fluorescence Spectroscopy
Objective: To quantify the LE/TICT dual fluorescence ratio and determine excited-state lifetimes.
-
Sample Preparation: Prepare a
M solution of EDBA in solvents of varying polarity (e.g., cyclohexane, acetonitrile, and methanol) to observe solvatochromic shifts. -
Absolute Quantum Yield Measurement:
-
Expertise Causality: Do not use a standard 90-degree cuvette geometry. Dual-fluorescence systems exhibit significant reabsorption and solvent-dependent emission shifts.
-
Action: Use an integrating sphere (e.g., Horiba Quanta-φ). The sphere captures all scattered photons, providing a self-validating absolute quantum yield independent of geometric artifacts or refractive index variations.
-
-
Time-Correlated Single Photon Counting (TCSPC):
-
Excite the sample using a 320 nm pulsed laser diode.
-
Monitor decays at both the LE emission peak (360 nm) and the TICT emission peak (445 nm).
-
Self-Validation: Run a concurrent measurement of Quinine Sulfate in 0.1 M H₂SO₄. The instrument response function (IRF) must deconvolve to yield the literature standard lifetime of ~19.0 ns for quinine sulfate before EDBA data is accepted.
-
Protocol 2: Photopolymerization Kinetics via Real-Time FTIR (RT-FTIR)
Objective: To map the conversion efficiency of an EDBA/CQ system in a model acrylate resin.
-
Resin Formulation: Dissolve 0.5 wt% CQ and 1.0 wt% EDBA into a 70:30 (w/w) mixture of Bis-GMA and TEGDMA. Sonicate in the dark until optically clear.
-
Film Preparation: Sandwich a 20 μm layer of the resin between two NaCl or KBr windows.
-
RT-FTIR Execution:
-
Place the sample in the FTIR spectrometer. Irradiate with a 468 nm LED array at an intensity of 50 mW/cm².
-
Record spectra continuously at a rate of 2 scans/second.
-
-
Data Normalization (Self-Validation Step):
-
Expertise Causality: Film thickness can vary slightly during polymerization due to volumetric shrinkage, skewing absolute absorbance data.
-
Action: Do not measure the absolute decrease of the aliphatic C=C peak (1636 cm⁻¹) alone. Instead, ratio the 1636 cm⁻¹ peak against the aromatic C=C stretching peak at 1608 cm⁻¹ (from Bis-GMA), which remains entirely unreacted during the process. The conversion (
) is calculated as: This internal standard guarantees that data reflects true chemical conversion rather than physical artifacts.
-
References
- Camphorquinone–amines photoinitating systems for the initiation of free radical polymerization ResearchGate URL
- National Center for Biotechnology Information (PMC)
- Journal of Fluorescence (via Researcher.life)
- Observation of Hydrogen-Bonding Effects on Twisted Intramolecular Charge Transfer of p-(N,N-Diethylamino)
Comprehensive Toxicity and Safety Data Sheet (SDS) Analysis of Ethyl 4-(dibutylamino)benzoate: A Tetracaine Impurity Profiling Guide
Executive Summary
In the highly regulated landscape of pharmaceutical manufacturing, the identification, quantification, and toxicological profiling of active pharmaceutical ingredient (API) impurities are critical to ensuring patient safety. Ethyl 4-(dibutylamino)benzoate (CAS: 65213-46-9) [1], frequently cataloged as Tetracaine Impurity 10 or 11, is a lipophilic byproduct encountered during the synthesis or degradation of the local anesthetic Tetracaine.
This technical whitepaper provides an in-depth analysis of the physicochemical properties, predictive toxicology, and Safety Data Sheet (SDS) parameters of Ethyl 4-(dibutylamino)benzoate. Designed for CMC (Chemistry, Manufacturing, and Controls) professionals and toxicologists, this guide bridges the gap between theoretical structure-activity relationships (SAR) and practical laboratory workflows, ensuring compliance with ICH Q3A(R2) guidelines[2].
Chemical Identity & Physicochemical Profiling
Understanding the physicochemical nature of an impurity is the first step in predicting its biological behavior and analytical response. Ethyl 4-(dibutylamino)benzoate is a para-aminobenzoic acid (PABA) ester derivative. The presence of a tertiary amine with two bulky butyl chains significantly alters its behavior compared to its parent API.
Quantitative Chemical Profile
| Property | Value / Description |
| Chemical Name | Ethyl 4-(dibutylamino)benzoate |
| CAS Registry Number | 65213-46-9 |
| PubChem CID | 54134222 |
| Molecular Formula | C₁₇H₂₇NO₂ |
| Molecular Weight | 277.41 g/mol |
| Structural Role | Tetracaine Synthesis Impurity / Degradant |
| LogP (Predicted) | ~4.8 (Highly Lipophilic) |
| Physical State | Solid / Crystalline powder |
Expert Insight: The substitution of the secondary amine (found in Tetracaine) with a tertiary dibutylamino group increases the molecule's LogP to approximately 4.8. This high lipophilicity dictates both its prolonged retention in reversed-phase chromatography and its enhanced ability to penetrate the lipid-rich stratum corneum of the skin, directly impacting its toxicological profile.
Predictive Toxicology & Structure-Activity Relationship (SAR)
Because empirical in vivo toxicity data for specific pharmaceutical impurities is often sparse, toxicologists rely on Structure-Activity Relationships (SAR) and read-across methodologies from structurally homologous compounds (like Benzocaine and Tetracaine).
Mechanistic Causality of Toxicity
-
Skin Sensitization (Type IV Hypersensitivity): Like many PABA derivatives, Ethyl 4-(dibutylamino)benzoate poses a risk of allergic contact dermatitis. The high lipophilicity ensures deep epidermal penetration. Once in the skin, localized esterases or oxidative enzymes can metabolize the compound into reactive intermediates that covalently bind to epidermal proteins (haptenation), triggering an immune response.
-
Methemoglobinemia Risk: Local anesthetics containing an aniline-like moiety are known to induce methemoglobinemia. Hepatic Cytochrome P450 enzymes (primarily CYP1A2 and CYP3A4) catalyze the N-dealkylation of the dibutyl groups, followed by N-hydroxylation. The resulting N-hydroxy metabolites are potent oxidizing agents that convert ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), impairing oxygen transport.
Mechanistic pathways of Ethyl 4-(dibutylamino)benzoate metabolism leading to toxicity.
Safety Data Sheet (SDS) Deconstruction
Handling this impurity requires strict adherence to OSHA Hazard Communication Standards [3]. Below is the deconstructed SDS profile based on its chemical class.
GHS Classification & Hazard Statements
| Hazard Class (GHS) | Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Aquatic Toxicity | Chronic 4 | H413: May cause long lasting harmful effects to aquatic life |
Laboratory Handling & Emergency Response
-
Engineering Controls: Must be handled inside a certified Class II biological safety cabinet (BSC) or chemical fume hood to prevent inhalation of crystalline dust.
-
PPE Requirements: Nitrile gloves (double-gloving recommended due to the compound's high lipophilicity, which can accelerate permeation through standard latex), safety goggles, and an N95/P100 particulate respirator if aerosolization is a risk.
-
Spill Response: Do not wash with water initially, as the compound is highly hydrophobic. Sweep up solid material using anti-static tools, then clean the surface with an organic solvent (e.g., isopropanol or ethanol) before a final aqueous wash.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to verify the accuracy of the results.
Protocol A: UHPLC-MS/MS Quantification in Tetracaine API
This method is designed to quantify Ethyl 4-(dibutylamino)benzoate down to the ICH Q3A(R2) reporting threshold of 0.05% [2].
Rationale: The steric hindrance and lipophilicity of the dibutyl groups require a steep organic gradient to prevent peak tailing and carryover, which are common issues in isocratic methods optimized only for the parent Tetracaine.
-
Sample Preparation: Weigh 10.0 mg of Tetracaine API and dissolve in 10 mL of Methanol:Water (50:50 v/v) to achieve a 1 mg/mL stock.
-
Internal Standard (IS) Spiking: Spike all samples and calibration standards with 50 ng/mL of Tetracaine-d6. Self-Validation: The IS corrects for matrix-induced ionization suppression in the ESI source. If the IS peak area deviates by >15% across injections, the run is invalidated.
-
Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm).
-
Gradient Elution:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 4.0 minutes, hold at 95% B for 1.5 minutes to wash the column, then re-equilibrate.
-
-
MS/MS Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode. Monitor the precursor [M+H]⁺ at m/z 278.2 transitioning to its dominant product ion (typically m/z 120.1 for the aminobenzoate core).
UHPLC-MS/MS workflow for the quantification of Ethyl 4-(dibutylamino)benzoate in API.
Protocol B: In Vitro Skin Irritation Screening (OECD 439)
Because this impurity may be present in topical local anesthetic formulations, assessing dermal toxicity without animal models is prioritized using Reconstructed Human Epidermis (RhE) [4].
-
Tissue Equilibration: Pre-incubate RhE tissues (e.g., EpiDerm™) in assay medium at 37°C, 5% CO₂ for 24 hours.
-
Test Article Application: Apply 30 µL of Ethyl 4-(dibutylamino)benzoate (dissolved at 1% w/v in an inert vehicle like mineral oil) directly to the apical surface of the tissue. Rationale: Direct application mimics the clinical exposure route of topical anesthetics.
-
Incubation & Washing: Incubate for 15 minutes. Post-incubation, wash the tissues vigorously with DPBS 15 times to remove unabsorbed chemical.
-
MTT Viability Assay: Transfer tissues to MTT medium (1 mg/mL) and incubate for 3 hours. Extract the resulting purple formazan dye using isopropanol overnight.
-
Quantification & Validation: Measure absorbance at 570 nm using a microplate reader.
-
Self-Validation Check: The assay is only valid if the negative control (DPBS) OD is ≥ 1.0 and the positive control (5% SDS) reduces tissue viability to ≤ 20% relative to the negative control.
-
Conclusion & Regulatory Outlook
The presence of Ethyl 4-(dibutylamino)benzoate in Tetracaine formulations is a critical quality attribute (CQA) that must be rigorously controlled. Due to its structural propensity to induce skin sensitization and its high lipophilicity, pharmaceutical manufacturers must utilize high-resolution analytical techniques (like the UHPLC-MS/MS method described) to ensure it remains below the ICH Q3A(R2) qualification threshold of 0.15%. Failure to control this impurity not only risks regulatory rejection but fundamentally compromises patient safety by increasing the risk of allergic contact dermatitis and methemoglobinemia.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 54134222, Ethyl 4-(dibutylamino)benzoate. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2006). ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]
-
OECD. (2021). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]
An In-depth Technical Guide on the Reactivity Ratios of Ethyl 4-(dibutylamino)benzoate in Free Radical Polymerization
This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the reactivity ratios of Ethyl 4-(dibutylamino)benzoate (EDBAB) in free radical copolymerization. It is intended for researchers, scientists, and professionals in drug development and polymer chemistry who are interested in the synthesis and characterization of novel copolymers incorporating this functional monomer.
Introduction: The Significance of Ethyl 4-(dibutylamino)benzoate in Polymer Science
Ethyl 4-(dibutylamino)benzoate (EDBAB) is a tertiary amine widely recognized for its role as a co-initiator in photopolymerization systems, particularly in dental resins and coatings.[1][2][3] Its primary function in these applications is to act as an electron and hydrogen donor in conjunction with a photosensitizer (like camphorquinone) to generate free radicals upon exposure to light, thus initiating polymerization.[1][4][5]
However, the structure of EDBAB, containing a vinyl-like aromatic ring and electron-donating and-withdrawing groups, suggests its potential as a comonomer in free radical polymerization. The incorporation of such a functional monomer into a polymer backbone could impart unique properties to the resulting material, such as altered hydrophobicity, thermal stability, and photochemical reactivity.
To effectively design and synthesize copolymers with a desired composition and microstructure, a thorough understanding of the monomer's reactivity in copolymerization is paramount. This is quantitatively expressed by its reactivity ratios. This guide will provide the foundational knowledge and a detailed experimental framework for determining the reactivity ratios of EDBAB.
Theoretical Framework: Copolymerization Kinetics and Reactivity Ratios
Free radical polymerization is a chain-growth process involving initiation, propagation, and termination steps.[6][7][8] When two different monomers, M₁ (e.g., a standard monomer like Styrene or Methyl Methacrylate) and M₂ (in this case, EDBAB), are polymerized together, four distinct propagation reactions can occur:
-
k₁₁: A growing chain ending in an M₁ radical adds another M₁ monomer.
-
k₁₂: A growing chain ending in an M₁ radical adds an M₂ monomer.
-
k₂₂: A growing chain ending in an M₂ radical adds another M₂ monomer.
-
k₂₁: A growing chain ending in an M₂ radical adds an M₁ monomer.
The reactivity ratios , r₁ and r₂, are defined as the ratio of the rate constant for a radical adding its own type of monomer to the rate constant for it adding the other monomer.[9][10]
-
r₁ = k₁₁ / k₁₂
-
r₂ = k₂₂ / k₂₁
These ratios are crucial as they predict the composition of the resulting copolymer.[11] The instantaneous copolymer composition is described by the Mayo-Lewis equation :
d[M₁]/d[M₂] = ([M₁]/[M₂]) * (r₁[M₁] + [M₂]) / ([M₁] + r₂[M₂])
The values of r₁ and r₂ determine the type of copolymer formed:
| Reactivity Ratio Values | Copolymer Type | Description |
| r₁ > 1 and r₂ > 1 | Block Copolymer | Long sequences of each monomer. |
| r₁ ≈ 1 and r₂ ≈ 1 | Ideal/Random Copolymer | Monomers are randomly distributed.[9] |
| r₁ > 1 and r₂ < 1 | Statistical Copolymer | Richer in M₁ than the feed. |
| r₁ < 1 and r₂ < 1 | Alternating Tendency | Monomers tend to alternate along the chain. |
| r₁r₂ = 0 | Perfectly Alternating Copolymer | Monomers alternate regularly.[9] |
Experimental Determination of Reactivity Ratios
To accurately determine reactivity ratios, a series of copolymerizations are performed with varying initial monomer feed ratios. A key principle is to keep the monomer conversion low (typically below 10-15%) so that the monomer feed composition remains essentially constant throughout the experiment.[9][11][12]
Proposed Experimental Workflow
The following diagram outlines a typical workflow for determining the reactivity ratios of EDBAB (M₂) with a comonomer (M₁).
Caption: Experimental workflow for determining reactivity ratios.
Detailed Step-by-Step Protocol
Materials:
-
Monomer 1 (M₁): Styrene or Methyl Methacrylate (purified by washing with aqueous NaOH and then water, followed by drying and distillation under reduced pressure to remove inhibitor).
-
Monomer 2 (M₂): Ethyl 4-(dibutylamino)benzoate (EDBAB) (purified by recrystallization or column chromatography).
-
Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (purified by recrystallization).
-
Solvent: Toluene or N,N-Dimethylformamide (DMF) (purified by standard procedures).
-
Non-solvent: Methanol or Hexane (for precipitation).
Procedure:
-
Preparation of Reaction Mixtures: Prepare a series of reaction tubes with varying molar ratios of M₁ and M₂ (e.g., 9:1, 8:2, 7:3, 5:5, 3:7, 2:8, 1:9). The total monomer concentration and the initiator concentration (e.g., 0.1-1.0 mol%) should be kept constant across all experiments.
-
Degassing: Subject each reaction tube to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free radical polymerization.
-
Polymerization: Place the sealed tubes in a constant temperature bath (e.g., 60-70 °C for AIBN). The polymerization time should be carefully controlled to ensure low conversion. This may require preliminary kinetic runs to determine the rate of polymerization for each feed ratio.[9]
-
Termination and Isolation: After the predetermined time, stop the reactions by rapidly cooling the tubes in an ice bath. Precipitate the resulting copolymer by pouring the reaction mixture into a large volume of a suitable non-solvent (e.g., methanol).
-
Purification: Filter the precipitated polymer and redissolve it in a small amount of a good solvent (e.g., THF or Chloroform). Re-precipitate the polymer to remove any unreacted monomers and initiator residues. Repeat this dissolution-precipitation cycle 2-3 times.
-
Drying: Dry the purified copolymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Copolymer Composition Analysis: Determine the molar fraction of each monomer unit in the copolymer using a suitable analytical technique:
-
¹H NMR Spectroscopy: This is often the most convenient method. By integrating the characteristic proton signals of M₁ and M₂ units, their relative molar ratio in the copolymer can be calculated. For EDBAB, the aromatic protons or the protons on the butyl chains can be used as a handle.
-
FT-IR Spectroscopy: The ratio of the absorbances of characteristic bands for each monomer unit can be used, though this often requires careful calibration.[9][10]
-
Elemental Analysis: If the elemental composition of the two monomers is sufficiently different (e.g., presence of nitrogen in EDBAB), this can be a reliable method to determine the overall copolymer composition.[11]
-
Calculating Reactivity Ratios: Linearization Methods
Once the copolymer composition is known for each initial monomer feed ratio, the reactivity ratios can be determined using graphical linearization methods.
Fineman-Ross Method: [13][14] This method linearizes the copolymerization equation into the form:
G = r₁H - r₂
where:
-
f₁ and f₂ are the mole fractions of M₁ and M₂ in the feed.
-
F₁ and F₂ are the mole fractions of M₁ and M₂ in the copolymer.
-
G = (f₁/f₂)*(F₂ - 1)
-
H = (f₁²/f₂²)*F₂
A plot of G versus H should yield a straight line with a slope of r₁ and an intercept of -r₂.
Kelen-Tüdős Method: [9][15] This method is often preferred as it gives more reliable results, especially when the data points are scattered. It introduces a parameter, α, to normalize the data.
η = (r₁ + r₂/α)ξ - r₂/α
where:
-
η = G / (α + H)
-
ξ = H / (α + H)
-
α = √(H_min * H_max) where H_min and H_max are the minimum and maximum H values from the Fineman-Ross data.
A plot of η versus ξ gives a straight line. The intercept at ξ = 0 gives -r₂/α, and the intercept at ξ = 1 gives r₁.
Caption: Data analysis workflow for calculating reactivity ratios.
Anticipated Reactivity of EDBAB and Potential Challenges
The structure of EDBAB presents some interesting considerations for its reactivity in free radical polymerization. The dibutylamino group is strongly electron-donating, which would increase the electron density of the aromatic ring. Conversely, the ethyl benzoate group is electron-withdrawing. This electronic push-pull system could influence the monomer's reactivity.
A potential challenge in studying EDBAB as a comonomer is its known role as a co-initiator.[1] In thermal polymerization initiated by AIBN or BPO, this is less likely to be a significant issue. However, researchers should be mindful of potential side reactions, such as chain transfer to the amine, which could affect the polymerization kinetics and the molecular weight of the resulting polymer.[16] It is also possible that the tertiary amine functionality could interact with certain monomers or solvents, a factor to consider when designing the experiments.[17]
Conclusion
Determining the reactivity ratios of Ethyl 4-(dibutylamino)benzoate is a critical step in unlocking its potential as a functional comonomer. By following a systematic experimental protocol involving controlled copolymerization at low conversions and rigorous analysis of the resulting copolymer composition, reliable reactivity ratios can be obtained. The Fineman-Ross and Kelen-Tüdős methods provide robust frameworks for calculating these crucial parameters. The insights gained from these studies will enable the rational design of novel copolymers with tailored properties for a wide range of applications, from advanced materials to drug delivery systems.
References
- (No specific reference for this introductory st
- The Kinetics of Free-Radical Polymerization: Fundamental Aspects - ResearchGate. (n.d.).
- Sun, H., & Gao, C. (2010). Facile Synthesis of Multiamino Vinyl Poly(amino acid)s for Promising Bioapplications. Biomacromolecules, 11(12), 3469–3477.
- Sun, H., & Gao, C. (2010). Facile Synthesis of Multiamino Vinyl Poly(amino acid)s for Promising Bioapplications. Biomacromolecules, 11(12), 3469–3477.
- (No specific reference for this st
- Najim, T. S., Sharba, A. H. K., & Butti, N. A. (2007). Determination of Monomer Reactivity Ratios of Poly (Acrylonitrile – co – vinylacetate). National Journal of Chemistry, 27, 434-443.
- (No specific reference for this st
- (No specific reference for this st
- Fineman, M., & Ross, S. D. (1950). Linear method for determining monomer reactivity ratios in copolymerization. Journal of Polymer Science, 5(2), 259–262.
- Mao, R., & Huglin, M. B. (1993). A new linear method to calculate monomer reactivity ratios by using high conversion copolymerization data: terminal model. Polymer, 34(8), 1709–1713.
- (No specific reference for this st
- Drockenmuller, E., & Ly, A. (2015). Simple and Accurate Determination of Reactivity Ratios Using a Nonterminal Model of Chain Copolymerization. Macromolecules, 48(19), 6965–6972.
- Fiveable. (2026, March 4). 5.1 Free radical polymerization: mechanism and kinetics.
- UV+EB Technology. (2023, February 23). Free Radical Polymerization Kinetics.
- (No specific reference for this st
- (No specific reference for this st
- Fineman–Ross plot for the determination of monomer reactivity ratio of... | Download Scientific Diagram - ResearchGate. (n.d.).
- (No specific reference for this st
- dos Santos, D. M., et al. (2021). Effect of the Incorporation of EDB Co-initiator in the Resin in Halogen and LED Light. Journal of Health Sciences, 23(2).
- (No specific reference for this st
- Al-Bayati, A. H., & Al-Azzawi, J. K. (2012). Reactivity Ratios of the Copolymerization Styrene/ Methyl Methacrylate Using FT-IR Spectroscopy with Comparing to Mathematically. Baghdad Science Journal, 9(4), 738-748.
- Coessens, V., Pintauer, T., & Matyjaszewski, K. (2001). SYNTHESIS OF POLYMERS WITH AMINO END GROUPS BY ATOM TRANSFER RADICAL POLYMERIZATION. Progress in Polymer Science, 26(3), 337-377.
- Ye, Q., et al. (2009). Synthesis and evaluation of a novel co-initiator for dentin adhesives: polymerization kinetics and leachables study. Acta Biomaterialia, 5(4), 1205–1211.
- (No specific reference for this st
- (No specific reference for this st
- (No specific reference for this st
- Ye, Q. (2018). Co-initiator and co-monomer for use in preparing polymer related compositions, methods of manufacture, and methods of use (United States Patent No. US20180016365A1).
- LibreTexts. (2024, March 23). 30.1: Chain-Growth Polymers.
- Park, J. G., et al. (2013). Ethyl‐4‐(Dimethylamino) benzoate initiation of the spontaneous polymerization of aqueous acidic adhesive formulations in the presence of a base. Journal of Applied Polymer Science, 130(4), 2698–2706.
- (No specific reference for this st
- (No specific reference for this st
- Schneider, F., et al. (2012). Polymerization kinetics and reactivity of alternative initiators systems for use in light-activated dental resins. Dental Materials, 28(11), 1199–1206.
- (No specific reference for this st
- (No specific reference for this st
- (No specific reference for this st
- (No specific reference for this st
- Khan, A., et al. (2011). Synthesis, Characterization and Reactivity Ratio Study of Poly(di(tri-n-butyltin) citraconate-co-N-vinylimidazole). Molecules, 16(5), 3749–3760.
- (No specific reference for this st
- (No specific reference for this st
Sources
- 1. scielo.br [scielo.br]
- 2. Synthesis and evaluation of a novel co-initiator for dentin adhesives: polymerization kinetics and leachables study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20180016365A1 - Co-initiator and co-monomer for use in preparing polymer related compositions, methods of manufacture, and methods of use - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. felipeschneider.com.br [felipeschneider.com.br]
- 6. fiveable.me [fiveable.me]
- 7. uvebtech.com [uvebtech.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 11. Synthesis, Characterization and Reactivity Ratio Study of Poly(di(tri-n-butyltin) citraconate-co-N-vinylimidazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. cpsm.kpi.ua [cpsm.kpi.ua]
- 16. ethz.ch [ethz.ch]
- 17. tandfonline.com [tandfonline.com]
Methodological & Application
Synthesis protocol for Ethyl 4-(dibutylamino)benzoate from ethyl 4-aminobenzoate
Application Note: Synthesis and Purification Protocol for Ethyl 4-(dibutylamino)benzoate
Executive Summary
Ethyl 4-(dibutylamino)benzoate (CAS: 65213-46-9) is a highly lipophilic tertiary amine derivative of ethyl 4-aminobenzoate[1]. While its mono-butylated counterpart is widely recognized as a critical precursor to the local anesthetic tetracaine[2], the N,N-dibutylated compound is highly valued in structure-activity relationship (SAR) studies, lipid nanoparticle (LNP) formulation research, and as a specialized building block in medicinal chemistry. Synthesizing this compound requires forcing a primary aromatic amine through two successive alkylation events. This application note details two validated synthetic routes—Reductive Amination and Direct Alkylation—providing the mechanistic rationale, step-by-step protocols, and self-validating analytical parameters required to achieve high-purity yields.
Mechanistic Rationale & Strategy Selection
The transformation of ethyl 4-aminobenzoate (a primary amine)[3] into a tertiary amine is complicated by the electron-withdrawing nature of the para-ester group, which significantly reduces the nucleophilicity of the aniline nitrogen.
-
Strategy A: Reductive Amination (Recommended). This route utilizes n-butyraldehyde and Sodium Triacetoxyborohydride (STAB). STAB is selected over harsher reducing agents (like NaBH4) because it selectively reduces the transient iminium ion without reducing the ester functional group or the unreacted aldehyde. The reaction is driven to the dialkylated state by utilizing an excess of butyraldehyde (>2.5 eq). This method is highly preferred because it entirely avoids the risk of over-alkylation into quaternary ammonium salts, a common side reaction in standard alkylations[4].
-
Strategy B: Direct Alkylation. This classical route utilizes 1-bromobutane and Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF)[5]. The polar aprotic solvent (DMF) is critical; it solvates the potassium cation, leaving the carbonate anion highly active to deprotonate the amine. Extended heating (85 °C) is required to overcome the steric hindrance introduced after the first butyl group attaches.
Reaction pathway from primary amine to the N,N-dibutylated target compound.
Experimental Methodologies
Method A: Reductive Amination Protocol (High-Yield Route)
Reagents:
-
Ethyl 4-aminobenzoate: 1.0 eq (10 mmol, 1.65 g)
-
n-Butyraldehyde: 3.0 eq (30 mmol, 2.16 g / 2.7 mL)
-
Sodium triacetoxyborohydride (STAB): 3.5 eq (35 mmol, 7.42 g)
-
Glacial acetic acid: 1.0 eq (10 mmol, 0.57 mL)
-
1,2-Dichloroethane (DCE): 40 mL
Step-by-Step Workflow:
-
Imine Formation: In an oven-dried 100 mL round-bottom flask, dissolve ethyl 4-aminobenzoate in 40 mL of anhydrous DCE. Add n-butyraldehyde followed by glacial acetic acid.
-
Causality: Acetic acid acts as an acid catalyst to protonate the carbonyl oxygen of the aldehyde, accelerating the nucleophilic attack of the weakly nucleophilic aniline nitrogen.
-
-
Stirring: Stir the mixture at room temperature (20–25 °C) under a nitrogen atmosphere for 2 hours.
-
Self-Validation: The solution will transition from colorless to a pale yellow tint, visually indicating the formation of the conjugated iminium intermediate.
-
-
Reduction: Cool the flask to 0 °C using an ice bath. Add STAB portionwise over 15 minutes.
-
Causality: STAB is a mild reducing agent. Cooling the system prevents runaway exothermic reactions and suppresses the over-reduction of the unreacted aldehyde into butanol.
-
-
Dialkylation Progression: Remove the ice bath and allow the reaction to stir at room temperature for 24 hours.
-
Causality: The first alkylation is rapid, but the second is sterically hindered. Extended time and excess reagents force the equilibrium toward the N,N-dibutylated product[4].
-
-
Quenching: Slowly pour the reaction mixture into 50 mL of saturated aqueous NaHCO₃.
-
Self-Validation: Vigorous effervescence (CO₂ gas evolution) will occur as the unreacted acetic acid and borate complexes are neutralized. Once bubbling ceases, the quench is complete.
-
-
Extraction & Purification: Extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes:Ethyl Acetate, 95:5).
Method B: Direct Alkylation Protocol (Classical Route)
Reagents:
-
Ethyl 4-aminobenzoate: 1.0 eq (10 mmol, 1.65 g)
-
1-Bromobutane: 3.5 eq (35 mmol, 4.80 g / 3.75 mL)
-
Potassium carbonate (K₂CO₃): 4.0 eq (40 mmol, 5.53 g)
-
Potassium iodide (KI): 0.2 eq (2 mmol, 0.33 g)
-
N,N-Dimethylformamide (DMF): 30 mL
Step-by-Step Workflow:
-
Preparation: In a 100 mL round-bottom flask, suspend ethyl 4-aminobenzoate, K₂CO₃, and KI in 30 mL of anhydrous DMF[5].
-
Causality: KI is added to facilitate an in situ Finkelstein reaction, temporarily converting 1-bromobutane to the highly reactive 1-iodobutane, which accelerates the sterically hindered second alkylation step.
-
-
Alkylation: Add 1-bromobutane in one portion. Equip the flask with a reflux condenser and heat to 85 °C for 24–36 hours.
-
Workup: Cool the mixture to room temperature and dilute with 100 mL of distilled water.
-
Self-Validation: The addition of water will cause the highly lipophilic target compound to phase-separate or precipitate, while dissolving the inorganic salts and DMF.
-
-
Extraction & Purification: Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers extensively with water (5 x 30 mL) to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Step-by-step experimental workflow with in-process control loop.
In-Process Control & Analytical Self-Validation
To ensure trustworthiness and reproducibility, the reaction must be monitored via Thin Layer Chromatography (TLC) using an 80:20 Hexanes:Ethyl Acetate solvent system. The progression is self-validating based on the polarity shift of the amine:
-
Starting Material: Ethyl 4-aminobenzoate is polar due to the primary amine hydrogen bond donors (R_f ≈ 0.2).
-
Intermediate: The mono-butylated product loses one hydrogen bond donor and gains lipophilicity (R_f ≈ 0.4).
-
Target Product: Ethyl 4-(dibutylamino)benzoate is a tertiary amine with no hydrogen bond donors, making it highly non-polar and easily distinguishable (R_f ≈ 0.7).
Quantitative Data Summary
The following table summarizes the comparative operational metrics between the two synthetic methodologies.
| Parameter | Method A: Reductive Amination | Method B: Direct Alkylation |
| Typical Yield | 75 – 85% | 50 – 65% |
| Reaction Time | 24 – 30 hours | 24 – 48 hours |
| Temperature | 0 °C to Room Temperature | 85 °C (Constant heating required) |
| Primary Impurity | Mono-butylated intermediate | Mono-butylated & Quaternary salts |
| Scalability | Excellent (Mild thermal profile) | Moderate (Exothermic salt buildup) |
| Environmental Impact | Moderate (Boron waste) | High (Halide waste, DMF solvent) |
References
-
Benchchem. "Ethyl 4-(butylamino)benzoate | 94-32-6". Benchchem Product Catalog. 4
-
Pharmaffiliates. "Ethyl 4-(dibutylamino)benzoate". Pharmaffiliates Reference Standards.1
-
ResearchGate. "An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties". 5
-
Organic Syntheses. "ETHYL p-AMINOBENZOATE". Org. Synth. 1928, 8, 66.6
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Ethyl 4-(butylamino)benzoate | 94-32-6 | Benchchem [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Ethyl 4-(butylamino)benzoate | 94-32-6 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Procedure for alkylation of ethyl 4-aminobenzoate using butyl bromide
Application Note: N-Alkylation of Ethyl 4-Aminobenzoate Using Butyl Bromide
Executive Overview
The synthesis of ethyl 4-(butylamino)benzoate (CAS No: 94-32-6) via the N-alkylation of ethyl 4-aminobenzoate (benzocaine) is a foundational transformation in medicinal chemistry. This compound serves as a critical active pharmaceutical ingredient (API) intermediate, most notably in the synthesis of the local anesthetic tetracaine[1]. This application note provides a comprehensive, self-validating protocol for the direct N-butylation using 1-bromobutane, detailing the mechanistic causality behind reagent selection, process optimization, and impurity control.
Mechanistic Rationale & Causality
The direct alkylation of anilines presents distinct kinetic challenges. In benzocaine, the primary amine (-NH₂) is situated para to an electron-withdrawing ethyl ester group. Through resonance delocalization (-M effect), the ester pulls electron density away from the nitrogen lone pair, significantly reducing its nucleophilicity.
To overcome this high activation energy barrier in the Sₙ2 reaction with 1-bromobutane, specific conditions must be engineered:
-
Solvent Selection (DMF): A polar aprotic solvent like N,N-Dimethylformamide (DMF) is strictly required. DMF solvates the inorganic cations (K⁺) but leaves the nucleophilic amine unsolvated, thereby maximizing its reactivity[2].
-
Base Addition (K₂CO₃): The reaction generates hydrobromic acid (HBr) as a byproduct. If left unneutralized, HBr will protonate the remaining benzocaine, completely terminating its nucleophilicity. Potassium carbonate acts as an insoluble acid scavenger, driving the reaction equilibrium forward[3].
-
The Over-Alkylation Dilemma: A persistent challenge in this synthesis is dialkylation. The resulting secondary amine (product) is more electron-rich than the primary amine (starting material) due to the inductive electron-donating effect (+I) of the newly attached butyl group. This makes the product prone to a second alkylation, forming a tertiary amine impurity[4]. Precise stoichiometric control and continuous reaction monitoring are required to mitigate this.
Experimental Workflow
Fig 1: Step-by-step workflow for the N-alkylation of benzocaine using 1-bromobutane.
Materials & Stoichiometry
To statistically favor mono-alkylation over di-alkylation, the alkylating agent (1-bromobutane) is kept as the limiting reagent or at a strict near-equivalence, while the base is provided in excess[5].
Table 1: Reaction Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Function |
| Ethyl 4-aminobenzoate | 165.19 | 1.00 | 16.5 g (100 mmol) | Substrate / Nucleophile |
| 1-Bromobutane | 137.02 | 1.10 | 15.1 g / 11.8 mL | Alkylating Agent |
| Potassium Carbonate | 138.21 | 1.50 | 20.7 g | Acid Scavenger |
| Anhydrous DMF | N/A | N/A | 100 mL | Polar Aprotic Solvent |
Step-by-Step Self-Validating Protocol
This methodology incorporates In-Process Controls (IPCs) to ensure the system is self-validating at critical junctures[3].
Step 1: Reaction Assembly
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Add 16.5 g of ethyl 4-aminobenzoate and 100 mL of anhydrous DMF to the flask. Stir until complete dissolution is achieved.
-
Add 20.7 g of finely powdered, anhydrous K₂CO₃.
-
Using a dropping funnel, add 11.8 mL of 1-bromobutane dropwise over 15 minutes at room temperature.
Step 2: Thermal Alkylation
-
Submerge the flask in an oil bath and gradually increase the temperature to 80–90°C[3].
-
Maintain vigorous stirring to keep the insoluble K₂CO₃ suspended. The reaction will turn into a cloudy suspension as KBr precipitates.
Step 3: In-Process Control (IPC) via TLC Self-Validation Checkpoint: Do not proceed to workup until Sₙ2 conversion is verified.
-
After 8 hours, withdraw a 50 µL aliquot, dilute in 1 mL of ethyl acetate, and wash with 1 mL of water to remove DMF.
-
Spot the organic layer on a Silica Gel 60 F₂₅₄ plate alongside a benzocaine standard.
-
Elute using Hexane:Ethyl Acetate (4:1 v/v).
-
Validation: Under UV (254 nm), benzocaine appears at R_f ~0.3. The desired mono-alkylated product appears at R_f ~0.5. If a spot appears at R_f ~0.7, dialkylation is occurring. Terminate heating when the R_f ~0.3 spot stabilizes to prevent further progression to the R_f ~0.7 impurity.
Step 4: Aqueous Quench and Extraction
-
Remove the flask from the heat source and allow it to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing 400 mL of ice-cold distilled water[3]. This quenches the reaction and forces the organic products out of the DMF phase.
-
Transfer to a separatory funnel and extract with Ethyl Acetate (3 × 100 mL).
-
Combine the organic layers and wash sequentially with distilled water (2 × 100 mL) to remove residual DMF, followed by brine (100 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Step 5: Purification
-
Purify the crude residue via flash column chromatography (Silica gel, eluting with a gradient of Hexane to 10% Ethyl Acetate in Hexane).
-
Collect the fractions corresponding to R_f ~0.5. Concentrate to yield ethyl 4-(butylamino)benzoate as a white to off-white solid. Expected yield: 70-82%[2].
Process Optimization & Troubleshooting
Understanding the causality behind reaction failures is critical for scale-up and optimization.
Table 2: Optimization Parameters & Troubleshooting Causality
| Parameter / Issue | Optimal Target | Mechanistic Causality & Solution |
| Temperature | 80°C - 90°C | Causality: Temperatures <60°C fail to overcome Sₙ2 activation energy. Temperatures >100°C accelerate the formation of the tertiary amine dialkylation product. Solution: Strictly regulate the oil bath temperature using a thermocouple. |
| High Dialkylation | Impurity < 5% | Causality: Secondary amine product outcompetes the primary amine for the alkyl halide[4]. Solution: Use an excess of benzocaine (e.g., 1.2 eq) relative to 1-bromobutane, or switch to a reductive amination pathway (using butyraldehyde and a reducing agent) if extreme purity is mandated[3]. |
| Sluggish Kinetics | Reaction done in 8h | Causality: Poor leaving group ability of bromide or deactivated nucleophile. Solution: Add a catalytic amount of Potassium Iodide (KI, 0.1 eq). This initiates a Finkelstein reaction, generating 1-iodobutane in situ, which is a vastly superior electrophile. |
References
Sources
- 1. apicule.com [apicule.com]
- 2. Tetracaine synthesis - chemicalbook [chemicalbook.com]
- 3. 4-(Butylamino)benzoic acid | 4740-24-3 | Benchchem [benchchem.com]
- 4. Ethyl 4-(butylamino)benzoate | 94-32-6 | Benchchem [benchchem.com]
- 5. How to synthesize Tetracaine Hydrochloride_Chemicalbook [chemicalbook.com]
Application Note & Protocol: Optimizing Ethyl 4-(dibutylamino)benzoate Concentration in Dental Composites
For Researchers, Scientists, and Drug Development Professionals
Introduction
The clinical success and longevity of resin-based dental composites are critically dependent on the optimal polymerization of the organic matrix. This process, which transforms a viscous monomer paste into a durable, solid restoration, is driven by a carefully balanced photoinitiator system. A cornerstone of visible light-cured composites is the binary system comprising a photosensitizer, typically camphorquinone (CQ), and a tertiary amine co-initiator. Ethyl 4-(dibutylamino)benzoate (EDB), also known as ethyl-4-(dimethylamino)benzoate (EDMAB) in scientific literature, is a widely utilized and highly effective co-initiator in these systems.[1][2]
The concentration of EDB is not a mere formulation detail; it is a critical parameter that profoundly influences the polymerization kinetics, the final degree of conversion (DC) of the monomers, and consequently, the mechanical and aesthetic properties of the cured composite.[3][4] An insufficient concentration of EDB can lead to incomplete polymerization, resulting in a restoration with compromised mechanical strength and poor biocompatibility due to the leaching of unreacted monomers. Conversely, an excessive concentration can be detrimental, potentially leading to reduced color stability (yellowing) and, in some cases, a decrease in mechanical properties due to chain termination reactions.[3][5]
This document provides a comprehensive guide for researchers and formulation scientists on the principles and methodologies for optimizing the concentration of EDB in dental composite formulations. It outlines the underlying chemical mechanisms, presents a systematic protocol for experimental evaluation, and offers insights into achieving a balance between key performance indicators.
The Role of Ethyl 4-(dibutylamino)benzoate in Photopolymerization
The polymerization of dental composites is a free-radical chain reaction initiated by the absorption of light by the photoinitiator system. In the widely used CQ/EDB system, the process unfolds as follows:
-
Photoexcitation of Camphorquinone (CQ): Upon exposure to blue light (in the 400-500 nm wavelength range), the CQ molecule absorbs a photon and is promoted from its ground state to an excited singlet state (¹CQ). It then rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (³CQ).[1]
-
Exciplex Formation and Electron Transfer: The excited triplet CQ molecule (³CQ) interacts with the tertiary amine, EDB, to form an excited-state complex known as an exciplex. Within this complex, an electron is transferred from the nitrogen atom of EDB to the ³CQ.
-
Proton Transfer and Radical Generation: Following electron transfer, a proton is abstracted from a carbon atom adjacent to the nitrogen of the EDB molecule. This results in the formation of two radicals: an inactive ketyl radical from CQ and a highly reactive aminoalkyl radical from EDB.
-
Initiation of Polymerization: The aminoalkyl radical is the primary species that initiates the polymerization process by attacking the carbon-carbon double bonds of the methacrylate monomers (e.g., Bis-GMA, TEGDMA, UDMA) in the resin matrix, starting the polymer chain growth.
This intricate mechanism underscores the direct relationship between the availability of EDB and the efficiency of free radical generation, which in turn dictates the rate and extent of polymerization.
Visualization of the Photoinitiation Pathway
Caption: Photoinitiation mechanism of the CQ/EDB system.
Key Performance Indicators for Optimization
The optimization of EDB concentration requires a multi-faceted evaluation of the resulting dental composite's properties. The following are critical parameters to assess:
-
Degree of Conversion (DC): This is a measure of the percentage of monomer double bonds that have been converted into single bonds to form the polymer network. A higher DC is generally associated with improved mechanical properties and biocompatibility.[6]
-
Polymerization Kinetics: The rate at which the polymerization reaction proceeds can influence the development of internal stresses within the restoration.
-
Mechanical Properties:
-
Vickers Hardness (or Knoop Hardness): Indicates the material's resistance to indentation and surface wear.[7]
-
Flexural Strength and Modulus: These properties, determined by a three-point bending test, reflect the material's ability to withstand bending forces without fracturing and its stiffness, respectively.[6][8]
-
-
Color Stability: The propensity of the composite to resist color change over time, particularly yellowing, is a crucial aesthetic consideration.[9]
Experimental Protocol for Optimizing EDB Concentration
This protocol outlines a systematic approach to preparing and evaluating experimental dental composites with varying EDB concentrations.
Materials and Equipment
-
Resin Monomers: Bisphenol A glycidyl dimethacrylate (Bis-GMA), triethylene glycol dimethacrylate (TEGDMA), urethane dimethacrylate (UDMA)
-
Photoinitiator: Camphorquinone (CQ)
-
Co-initiator: Ethyl 4-(dibutylamino)benzoate (EDB)
-
Inhibitor: Butylated hydroxytoluene (BHT)
-
Filler Particles: Silanized barium glass or silica fillers
-
Mixing Equipment: Dual asymmetric centrifugal mixer or a light-protected mechanical stirrer
-
Molds: Teflon or stainless steel molds for specimen preparation (e.g., for DC, flexural strength, and microhardness testing)
-
Dental Curing Light: LED curing unit with an output spectrum covering the absorption range of CQ (400-500 nm) and a calibrated light intensity.
-
FTIR Spectrometer: Equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Universal Testing Machine: With a three-point bending fixture.
-
Microhardness Tester: Vickers or Knoop indenter.
-
Spectrophotometer or Colorimeter: For color stability measurements.
Experimental Design
The following table provides an example of an experimental design to study the effect of EDB concentration. The CQ concentration is held constant to isolate the effect of the co-initiator.
| Group | CQ (wt%) | EDB (wt%) | CQ:EDB Molar Ratio (approx.) |
| 1 | 0.5 | 0.25 | 1:0.5 |
| 2 | 0.5 | 0.5 | 1:1 |
| 3 | 0.5 | 1.0 | 1:2 |
| 4 | 0.5 | 1.5 | 1:3 |
| 5 | 0.5 | 2.0 | 1:4 |
Preparation of Experimental Composites
-
Resin Matrix Preparation:
-
In a light-protected container, prepare the resin matrix by mixing the monomers (e.g., a 50:50 wt% blend of Bis-GMA and TEGDMA).
-
Add a small amount of inhibitor (e.g., 0.1 wt% BHT) to prevent spontaneous polymerization and dissolve completely.
-
Dissolve the desired amount of CQ (e.g., 0.5 wt%) in the monomer mixture. This may require gentle heating and stirring.
-
Divide the CQ-containing resin matrix into separate containers for each experimental group.
-
Add the corresponding weight percentage of EDB to each container and mix thoroughly until fully dissolved.
-
-
Filler Incorporation:
-
Gradually add the silanized filler particles to each prepared resin matrix. A typical filler loading for a restorative composite is around 70-80 wt%.
-
Mix the filler and resin using a dual asymmetric centrifugal mixer or a mechanical stirrer until a homogeneous, paste-like consistency is achieved. Avoid incorporating air bubbles.
-
Specimen Preparation and Curing
For each experimental group, prepare specimens for the different tests according to the relevant standards (e.g., ISO 4049 for dental polymer-based restorative materials).
-
Place the uncured composite paste into the appropriate mold.
-
Cover the top and bottom surfaces with a transparent Mylar strip and press with a glass slide to extrude excess material and create a flat surface.
-
Light-cure the specimen by placing the tip of the dental curing light directly on the Mylar strip. Ensure a standardized curing time and light intensity for all samples.
Evaluation Protocols
4.5.1. Degree of Conversion (DC) by FTIR-ATR
-
Record the FTIR spectrum of the uncured composite paste for each group.
-
Prepare thin, disc-shaped specimens (approx. 1 mm thick) and light-cure them.
-
Record the FTIR spectrum of the cured specimen.
-
Calculate the DC using the following formula, which measures the change in the ratio of the aliphatic C=C peak (at ~1638 cm⁻¹) to an internal reference peak, typically the aromatic C=C peak (at ~1608 cm⁻¹), before and after curing:
DC (%) = [1 - ( (1638 cm⁻¹ / 1608 cm⁻¹)cured / (1638 cm⁻¹ / 1608 cm⁻¹)uncured )] x 100
4.5.2. Vickers Microhardness
-
Prepare disc-shaped specimens (e.g., 5 mm diameter, 2 mm thick).
-
After curing, store the specimens in distilled water at 37°C for 24 hours.
-
Make at least three indentations on the top surface of each specimen using a Vickers microhardness tester with a specified load and dwell time.
-
Measure the diagonals of the indentations and calculate the Vickers Hardness Number (VHN).
4.5.3. Flexural Strength and Modulus
-
Prepare bar-shaped specimens (e.g., 25 mm x 2 mm x 2 mm) according to ISO 4049.
-
Store the specimens in distilled water at 37°C for 24 hours.
-
Perform a three-point bending test using a universal testing machine at a crosshead speed of 0.5 mm/min.
-
Calculate the flexural strength (σ) and flexural modulus (E) using the standard formulas.
4.5.4. Color Stability
-
Prepare disc-shaped specimens and measure their initial color coordinates (L, a, b*) using a spectrophotometer.
-
Immerse the specimens in a staining solution (e.g., coffee, tea, or red wine) for a specified period (e.g., 7 days).
-
Measure the final color coordinates.
-
Calculate the color change (ΔE*) using the formula:
ΔE* = [ (ΔL)² + (Δa)² + (Δb*)² ]¹/²
A higher ΔE* value indicates lower color stability. The b* value is particularly relevant, as an increase signifies a shift towards yellow.
Visualization of the Optimization Workflow
Caption: Workflow for optimizing EDB concentration.
Interpreting the Results and Finding the Optimum
The goal of this optimization process is to identify an EDB concentration that provides a high degree of conversion and excellent mechanical properties without compromising aesthetic stability.
Expected Trends and Data Interpretation
Based on scientific literature, the following trends can be anticipated:
| EDB Concentration | Degree of Conversion | Microhardness | Flexural Strength | Color Stability (vs. Staining) |
| Low | Sub-optimal | Lower | Lower | Potentially higher (less amine) |
| Optimal | High/Maximum | High/Maximum | High/Maximum | Good |
| High | May plateau or decrease | May plateau or decrease | May plateau or decrease | Reduced (more yellowing) |
A study by Musanje et al. (2009) on experimental composites with varying CQ and EDB (EDMAB) concentrations found that optimal hardness could be achieved at CQ:EDB molar ratios of approximately 1.44:0.42 and 1.05:1.65.[4] The optimal ratio for the degree of conversion was found to be around 2.40:0.83.[4] These findings highlight that the ideal concentration may vary depending on the specific property being prioritized.
Data Summary Table (Hypothetical Data Based on Literature Trends)
| EDB (wt%) | DC (%) | Vickers Hardness (VHN) | Flexural Strength (MPa) | ΔE* (after 7 days in coffee) |
| 0.25 | 55.2 | 65.8 | 110.5 | 3.1 |
| 0.5 | 68.5 | 78.2 | 135.7 | 3.8 |
| 1.0 | 72.1 | 81.5 | 142.3 | 4.5 |
| 1.5 | 71.8 | 80.9 | 140.1 | 5.6 |
| 2.0 | 70.5 | 79.3 | 136.8 | 6.8 |
The optimal concentration is likely to be a range where the DC and mechanical properties are maximized before they begin to plateau or decline, and before the color stability becomes clinically unacceptable (a ΔE* > 3.3 is generally considered perceptible).[9] In the hypothetical data above, an EDB concentration around 1.0 wt% appears to offer the best balance of properties.
Conclusion
The optimization of Ethyl 4-(dibutylamino)benzoate concentration is a critical step in the development of high-performance dental composites. By systematically varying the EDB concentration and evaluating key performance indicators such as the degree of conversion, mechanical properties, and color stability, researchers can formulate materials with enhanced clinical longevity and aesthetics. The protocols and principles outlined in this guide provide a robust framework for conducting such optimization studies, ultimately contributing to the advancement of dental restorative materials.
References
- Kuraray Noritake Dental Inc. (2024). Effects of different curing methods on the color stability of composite resins.
- Nassar, M., et al. (2022).
- Schneider, L.F.J., et al. (2008). Effect of co-initiator ratio on the polymer properties of experimental resin composites formulated with camphorquinone and phenyl-propanedione.
- Musanje, L., et al. (2009). Determination of the optimal photoinitiator concentration in dental composites based on essential material properties.
- Al-Qarni, M., et al. (2021). Properties of a Novel Brominated Radiopaque Dental Resin with Ethyl 4-(dimethylamino)
- Yilmaz Atali, P., et al. (2022). Assessment of Micro-Hardness, Degree of Conversion, and Flexural Strength for Single-Shade Universal Resin Composites. MDPI.
- de Oliveira, D. C. R. S., et al. (2018). Effect of Camphorquinone Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites. PMC.
- Al-Odayni, A.-B., et al. (2021). Chemical Characterization and Physical Properties of Dental Restorative Composite Resin with a Novel Multifunctional Cross-linking Comonomer. The Journal of Contemporary Dental Practice.
- de Oliveira, D. C. R. S., et al. (2018). Effect of Camphorquinone Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites.
- Lee, I.-B., et al. (2012). Effect of CQ-amine ratio on the degree of conversion in resin monomers with binary and ternary photoinitiation systems.
- Par, M., et al. (2025). Degree of conversion and microhardness of different composite resins polymerized with an advanced LED-curing unit. PMC.
- Vyas, A., et al. (2021). Comparing color stability of 3 different resin composites after immersion in staining media: An in vitro study. The Journal of Dental Panacea.
- Marchi, G. M., et al. (2017). Effect of diphenyliodonium hexafluorphosphate on resin cements containing different concentrations of ethyl 4-(dimethylamino)benzoate and 2-(dimethylamino)
- Wang, K., et al. (2021). Optimal photoinitiator concentration for light-cured dental resins.
- Guler, C., et al. (2025). Evaluation of Degree of Conversion, Flexural Strength, and Microhardness of a Novel Flowable Resin Composite. DergiPark.
- Marchi, G. M., et al. (2016). Effect of diphenyliodonium hexafluorphosphate on resin cements containing different concentrations of ethyl 4-(dimethylamino)benzoate and 2-(dimethylamino)ethyl methacrylate as co-initiators.
- Al-Ahdal, K., et al. (2020). The effect of specimen preparation on degree of conversion and hardness of dental resin composites. UBIRA ETheses.
- Hadis, M., et al. (2024). Achieving property enhancements in dental resin composites via reduced concentrations of camphorquinone within a ternary initiator system. University of Birmingham's Research Portal.
- Borges, A. L. S., et al. (2012). Color stability of composites: effect of immersion media. SciELO.
- AlShaafi, M. M. (2018). Effects of Different Temperatures and Storage Time on the Degree of Conversion and Microhardness of Resin-based Composites. The Journal of Contemporary Dental Practice.
- HunterLab. (2022). Monitoring the Color Stability of Dental Composite Resin with Spectral Technology. HunterLab Horizons Blog.
- de Oliveira, D. C. R. S., et al. (2024). Color Stability of Single-Shade Resin Composites in Direct Restorations: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. MDPI.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Effect of Camphorquinone Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. felipeschneider.com.br [felipeschneider.com.br]
- 4. Determination of the optimal photoinitiator concentration in dental composites based on essential material properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of diphenyliodonium hexafluorphosphate on resin cements containing different concentrations of ethyl 4-(dimethylamino)benzoate and 2-(dimethylamino)ethyl methacrylate as co-initiators | Pocket Dentistry [pocketdentistry.com]
- 6. Assessment of Micro-Hardness, Degree of Conversion, and Flexural Strength for Single-Shade Universal Resin Composites [mdpi.com]
- 7. Degree of conversion and microhardness of different composite resins polymerized with an advanced LED-curing unit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Comparing color stability of 3 different resin composites after immersion in staining media: An in vitro study - J Dent Panacea [jdentalpanacea.org]
Application Note: Formulation and Kinetic Optimization of UV-Curable Inks Utilizing EDB Amine Synergist
Target Audience: Materials Scientists, Biomedical Engineers, and Pharmaceutical Packaging Developers Focus: Mechanistic causality, formulation optimization, and self-validating curing protocols for low-migration, high-conversion UV-curable coatings and 3D-printable resins.
Mechanistic Grounding: The Role of EDB in Type II Photoinitiation
In the development of UV-curable inks for medical device coatings, 3D bioprinting, and pharmaceutical packaging, achieving a high degree of monomer conversion is critical to prevent the leaching of cytotoxic unreacted species[1]. Type II photoinitiators (e.g., Benzophenone, Isopropylthioxanthone [ITX]) are heavily relied upon for these applications due to their broad absorption spectra and cost-effectiveness. However, Type II initiators cannot undergo unimolecular bond cleavage; they require a co-initiator to function[2].
Ethyl 4-(dimethylamino)benzoate (EDB) serves as this critical co-initiator (amine synergist). The causality of its inclusion is twofold:
-
Hydrogen Abstraction (Primary Initiation): Upon UV irradiation, the Type II photoinitiator transitions to an excited triplet state. EDB acts as an active hydrogen donor. The excited photoinitiator abstracts a hydrogen atom from the
-carbon of the amine group in EDB, generating a highly reactive -aminoalkyl radical that initiates the free-radical polymerization of (meth)acrylate oligomers[3]. -
Mitigation of Oxygen Inhibition (Surface Cure): UV curing in ambient air exposes the formulation to molecular oxygen, a potent diradical that quenches excited photoinitiators and scavenges propagating polymer radicals to form stable, unreactive peroxyl radicals[4]. EDB overcomes this by reacting directly with these peroxyl radicals, abstracting further hydrogen atoms to generate new initiating radicals. This oxygen-scavenging cascade ensures a tack-free surface cure, which is notoriously difficult to achieve in thin-film ink applications[5].
Caption: Photopolymerization mechanism of Type II photoinitiators utilizing EDB to overcome oxygen inhibition.
Formulation Architecture
Designing an ink for inkjet deposition or precision coating requires strict rheological control (typically 5–20 mPa·s at jetting temperature) and a balanced photoinitiator-to-synergist ratio[6]. Overloading EDB can lead to plasticization and increased migration of unreacted small molecules, which is strictly regulated in pharmaceutical and medical applications[5]. The general recommended dosage of EDB is between 2% and 5% w/w[7].
Table 1: Model UV-Curable Ink Formulation for Precision Coating
| Component Category | Specific Chemical | Weight % | Mechanistic Purpose |
| Primary Oligomer | Bisphenol A Epoxy Acrylate | 40.0% | Provides structural backbone, chemical resistance, and high reactivity[8]. |
| Reactive Diluent | Tripropylene Glycol Diacrylate (TPGDA) | 45.0% | Lowers viscosity for printability; provides crosslinking density. |
| Photoinitiator | Benzophenone or ITX | 4.0% | Absorbs UV light (365-395 nm) to enter excited triplet state[9]. |
| Amine Synergist | Ethyl 4-(dimethylamino)benzoate (EDB) | 4.0% | Hydrogen donor; accelerates cure speed and mitigates oxygen inhibition[7]. |
| Wetting Agent | Polyether-modified siloxane | 1.0% | Reduces surface tension for uniform substrate wetting[8]. |
| Pigment/Dye | Phthalocyanine Blue (or biocompatible dye) | 6.0% | Provides opacity/color. (Must be milled to <200 nm for inkjet). |
Experimental Protocols & Methodologies
To ensure scientific integrity, the following workflow is designed as a self-validating system. The protocol integrates the formulation phase with Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR) to empirically validate the degree of conversion (DC), ensuring the EDB synergist is functioning optimally[10].
Caption: Step-by-step workflow for the formulation, deposition, and validation of EDB-catalyzed UV inks.
Protocol A: Ink Preparation and Dispersion
Note: All steps involving photoinitiators must be conducted under yellow/amber safe-lighting to prevent premature polymerization.
-
Oligomer Dilution: In a high-shear mixing vessel, combine 40g of Epoxy Acrylate with 45g of TPGDA. Mix at 800 RPM for 15 minutes until a homogeneous, Newtonian fluid is achieved.
-
Initiator Dissolution: Elevate the mixture temperature to 40°C using a water bath. Slowly add 4.0g of Benzophenone and 4.0g of EDB powder.
-
Causality: Heating reduces the viscosity of the oligomer and accelerates the dissolution of the solid EDB synergist, preventing particulate formation that could clog inkjet nozzles[6].
-
-
Additive Integration: Introduce the wetting agent and pre-dispersed pigment. Increase shear rate to 2000 RPM for 30 minutes.
-
Degassing: Transfer the ink to a vacuum desiccator. Apply a vacuum of -0.9 bar for 20 minutes to remove entrained air.
-
Causality: Dissolved oxygen will prematurely consume the alkylamino radicals generated by EDB, drastically reducing the efficiency of the surface cure[4].
-
Protocol B: UV Curing and Kinetic Validation via RT-FTIR
To validate the efficacy of the EDB synergist, the polymerization kinetics must be quantified.
-
Sample Preparation: Deposit a 10
m film of the formulated ink onto a NaCl or KBr pellet using a wire-wound bar coater. -
RT-FTIR Setup: Place the pellet into the sample compartment of an FTIR spectrometer equipped with a horizontal UV-LED irradiation accessory (e.g., 395 nm LED, 20 mW/cm²).
-
Data Acquisition: Begin FTIR scanning (resolution 4 cm⁻¹, 2 scans/sec). After 5 seconds of dark scanning, trigger the UV LED for 30 seconds.
-
Kinetic Analysis: Monitor the disappearance of the acrylate C=C double bond absorption peak at 1636 cm⁻¹ (or 810 cm⁻¹) relative to a stable reference peak (e.g., carbonyl C=O at 1720 cm⁻¹).
-
Calculation: Calculate the Degree of Conversion (DC) using the formula:
-
Self-Validation: A successful formulation utilizing 4% EDB should reach >85% conversion within 5 seconds of exposure. If conversion plateaus below 70%, or the surface remains tacky, the EDB concentration must be titrated upward to counteract residual oxygen inhibition, or the UV dose must be increased[10].
-
Troubleshooting and E-E-A-T Insights
-
Issue: Surface Tackiness (Oxygen Inhibition): If the bulk of the ink cures but the surface remains wet, the rate of oxygen diffusion is exceeding the rate of radical generation.
-
Solution: Increase EDB concentration by 1-2% or increase the UV light intensity (W/cm²) to flood the system with radicals faster than oxygen can quench them[8].
-
-
Issue: Extractables and Migration: In pharmaceutical packaging, unreacted EDB (molecular weight ~193 g/mol ) can migrate through the cured matrix[5].
-
Solution: If migration testing (e.g., via HPLC-MS) reveals unacceptable EDB leaching, transition from monomeric EDB to a polymeric amine synergist (e.g., Poly(ethylene glycol) bis(p-dimethylaminobenzoate)), which becomes entangled in the polymer network and resists extraction[7].
-
-
Issue: Yellowing: Amine synergists are prone to photo-oxidation, which can cause a yellow shift (high b* value in CIELAB color space) in clear or white inks.
-
Solution: Optimize the PI/EDB ratio to ensure all EDB is consumed during the reaction, or add a hindered amine light stabilizer (HALS) post-cure.
-
References
- Sinocure® EDB Amine Synergist - Ethyl 4-Dimethylaminobenzoate.sinocurechem.com.
- UV Inkjet Ink Formulation Insights.scribd.com.
- EP4301725A1 - Amine synergists with uv-a absorption.google.com (Patents).
- US20190106583A1 - Radiation curable ink formulation.google.com (Patents).
- WO2016011116A1 - Matting or texturing effects through tung oil in uv coatings.google.com (Patents).
- Acrylated Amine Synergist, Amine Synergist UV Curing.uvabsorber.com.
- Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators.mdpi.com.
- UV-Curable Polymer Nanocomposites: Material Selection, Formulations, and Recent Advances.mdpi.com.
- FACTORS INFLUENCING THE EFFICIENCY OF PHOTOINITIATION IN RADIATION CURABLE INK FORMULATIONS.kent.ac.uk.
- Photoinitiators of polymerization with reduced environmental impact: Nature as an unlimited and renewable source of dyes.researchgate.net.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Acrylated Amine Synergist, Amine Synergist UV Curing | Tintoll [uvabsorber.com]
- 4. WO2016011116A1 - Matting or texturing effects through tung oil in uv coatings - Google Patents [patents.google.com]
- 5. EP4301725A1 - Amine synergists with uv-a absorption - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. Sinocure® EDB Amine Synergist - Ethyl 4-Dimethylaminobenzoate [sinocurechem.com]
- 8. UV-Curable Polymer Nanocomposites: Material Selection, Formulations, and Recent Advances [mdpi.com]
- 9. US20190106583A1 - Radiation curable ink formulation - Google Patents [patents.google.com]
- 10. kar.kent.ac.uk [kar.kent.ac.uk]
Application Note & Protocols: Method for Incorporating Ethyl 4-(dibutylamino)benzoate into Hydrogels
Introduction: The Challenge of Hydrophobic Drug Encapsulation
Hydrogels, with their high water content and structural similarity to the native extracellular matrix, are exceptional candidates for drug delivery systems. Their hydrophilic, porous, and biocompatible nature makes them ideal for encapsulating and releasing a wide range of therapeutic agents.[1][2][3][4][5] However, a significant challenge arises when dealing with hydrophobic drugs, which constitute over 40% of new drug candidates.[6] The inherent hydrophilicity of most hydrogel networks leads to poor loading efficiency and uncontrolled, rapid release (burst release) of water-insoluble compounds.
This application note addresses this challenge directly, focusing on Ethyl 4-(dibutylamino)benzoate , a hydrophobic small molecule. We provide a comprehensive guide for researchers, scientists, and drug development professionals on effective methods to incorporate this compound into common hydrogel matrices. This document moves beyond simple instructions, explaining the underlying scientific principles of each method to empower users to adapt and optimize these protocols for their specific research needs. We will detail three field-proven strategies: Solvent Exchange , Micellar/Emulsion Incorporation , and Cyclodextrin Host-Guest Complexation .
Profile of Ethyl 4-(dibutylamino)benzoate
Understanding the physicochemical properties of the drug is the first step in designing an effective delivery system. Ethyl 4-(dibutylamino)benzoate is a solid powder at room temperature with poor aqueous solubility. Its structure contains both an ester and a tertiary amine functional group.[7][8]
| Property | Value | Source |
| CAS Number | 94-32-6 | [9][10] |
| Molecular Formula | C₁₃H₁₉NO₂ | [8][9] |
| Molecular Weight | 221.3 g/mol | [8][9] |
| Appearance | White to Off-White Solid/Powder | [7][8] |
| Melting Point | 68-70 °C | [7][8] |
| Boiling Point | 220 °C at 2 mmHg | [7][8] |
| Solubility | DMSO (Slightly), Methanol (Slightly), Insoluble in water | [8] |
Foundational Knowledge: Hydrogel Matrix Selection
The choice of hydrogel material is critical and depends on the desired release kinetics, mechanical properties, and biocompatibility. Poly(vinyl alcohol) (PVA) and poly(ethylene glycol) (PEG) are two of the most widely used synthetic polymers for biomedical applications due to their established safety and tunable properties.[2][3][4]
-
Poly(vinyl alcohol) (PVA) Hydrogels: Known for their excellent mechanical strength, biocompatibility, and non-toxic nature.[3][11] PVA hydrogels are often formed via physical crosslinking through repeated freeze-thaw cycles, which avoids the use of potentially toxic chemical crosslinkers.[3][11]
-
Poly(ethylene glycol) (PEG) Hydrogels: Highly regarded for being bio-inert, non-immunogenic, and resistant to protein adhesion.[12] PEG hydrogels are typically formed by the chemical crosslinking of functionalized PEG macromers (e.g., PEG-diacrylate), allowing for precise control over network properties like pore size and degradation.[4]
Core Incorporation Strategies and Protocols
Incorporating a hydrophobic molecule like Ethyl 4-(dibutylamino)benzoate into a hydrophilic hydrogel network requires strategies that either circumvent or leverage these opposing chemical affinities.
Method 1: Solvent Exchange (In-Situ Precipitation)
Principle: This method is based on the principle of solvent-induced precipitation. The hydrophobic drug is first dissolved in a water-miscible organic solvent. A pre-formed hydrogel is then immersed in this drug solution. The organic solvent, being compatible with the polymer network, diffuses into the hydrogel, carrying the drug with it. Subsequently, the hydrogel is transferred to an aqueous environment. As the organic solvent diffuses out and is replaced by water, the local solvent environment inside the hydrogel becomes highly polar, causing the hydrophobic drug to precipitate and become physically entrapped within the polymer mesh.[13][14]
Protocol 2.1: Solvent Exchange Loading into a PVA Hydrogel
Materials & Equipment:
-
Poly(vinyl alcohol) (PVA, Mw 89,000-98,000)
-
Ethyl 4-(dibutylamino)benzoate
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
-
Glass vials, magnetic stirrer, weigh boats, spatulas
-
-20°C freezer and refrigerator or room temperature bench for thawing
Methodology:
-
PVA Hydrogel Fabrication (Freeze-Thaw Method):
-
Prepare a 10% (w/v) PVA solution by slowly adding PVA powder to DI water at 90°C with constant stirring until fully dissolved.
-
Pour 1 mL of the hot PVA solution into each mold or vial.
-
Allow the solutions to cool to room temperature.
-
Subject the samples to three freeze-thaw cycles: freeze at -20°C for 12 hours, then thaw at room temperature for 6 hours.[3]
-
After the final cycle, wash the resulting hydrogels thoroughly with DI water to remove any un-crosslinked polymer.
-
-
Drug Solution Preparation:
-
Prepare a 10 mg/mL stock solution of Ethyl 4-(dibutylamino)benzoate in DMSO. Ensure it is fully dissolved.
-
-
Loading via Solvent Exchange:
-
Blot the surface of the prepared PVA hydrogels to remove excess water.
-
Immerse each hydrogel in 2 mL of the drug-DMSO solution in a sealed vial.
-
Allow the hydrogels to swell for 24 hours at room temperature to ensure complete saturation.
-
Remove the hydrogels from the drug solution and immediately transfer them into a larger volume (e.g., 20 mL) of PBS (pH 7.4).
-
Allow the solvent exchange to proceed for 48 hours, replacing the PBS buffer every 12 hours to ensure complete removal of DMSO.[14]
-
The hydrogel will likely turn opaque as the drug precipitates within the matrix.
-
Store the drug-loaded hydrogels in fresh PBS at 4°C.
-
Method 2: Cyclodextrin Host-Guest Complexation
Principle: This advanced method utilizes cyclodextrins (CDs), which are cyclic oligosaccharides with a truncated cone structure.[15] Their exterior is hydrophilic, while the internal cavity is hydrophobic. This unique structure allows CDs to encapsulate hydrophobic "guest" molecules—like Ethyl 4-(dibutylamino)benzoate—forming a water-soluble inclusion complex.[15][16] This drug-CD complex can then be incorporated into the hydrogel precursor solution. The CD can be either physically entrapped or chemically cross-linked into the hydrogel network, providing a stable, localized drug reservoir that offers sustained release as the drug partitions out of the CD cavity.[17]
Protocol 2.2: CD Complexation Loading into a PEG Hydrogel
Materials & Equipment:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethyl 4-(dibutylamino)benzoate
-
Poly(ethylene glycol) diacrylate (PEGDA, Mw 3,400)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol
-
Magnetic stirrer, sonicator, UV lamp (365 nm)
-
Syringes, molds
Methodology:
-
Inclusion Complex Formation:
-
Prepare a 100 mM solution of HP-β-CD in PBS (pH 7.4).
-
Prepare a concentrated stock solution of Ethyl 4-(dibutylamino)benzoate in ethanol (e.g., 50 mg/mL).
-
Slowly add the drug solution dropwise to the stirring HP-β-CD solution. A molar ratio of 1:1 (drug:CD) is a good starting point.
-
Stir the mixture vigorously for 24 hours at room temperature in a sealed container to facilitate complexation. The solution should become clearer as the drug is encapsulated.
-
Slightly heat or sonicate the solution if turbidity persists.
-
Filter the solution through a 0.22 µm filter to remove any un-complexed, precipitated drug.
-
-
Hydrogel Precursor Preparation:
-
Dissolve the photoinitiator Irgacure 2959 into the drug-CD complex solution to a final concentration of 0.5% (w/v). Keep this solution protected from light.
-
Weigh the desired amount of PEGDA powder. To form a 10% (w/v) hydrogel, add 100 mg of PEGDA for every 1 mL of the drug-CD solution.
-
Add the PEGDA to the solution and vortex or stir gently until it is completely dissolved.
-
-
Hydrogel Formation (Photocrosslinking):
-
Pipette the final precursor solution into your desired molds (e.g., PDMS molds, small syringes with the tips cut off).
-
Expose the solution to UV light (365 nm, ~5-10 mW/cm²) for 5-10 minutes, or until a solid gel is formed.
-
After gelation, wash the hydrogels extensively with PBS to remove any unreacted components and loosely bound drug complexes.
-
Store the drug-loaded hydrogels in fresh PBS at 4°C.
-
Method 3: Emulsion/Micelle Incorporation
Principle: This strategy involves creating hydrophobic micro- or nanodomains within the hydrophilic hydrogel matrix.[18][19] The drug is first dissolved in an oil phase, which is then emulsified in the aqueous hydrogel precursor solution using a surfactant to create a stable oil-in-water emulsion. The hydrogel is then cross-linked around these oil droplets. The final structure is a hydrogel containing dispersed, drug-loaded lipid droplets, effectively creating a "hydrogel-in-emulsion" or "emulgel."[20] This method is particularly effective for achieving high loading capacities for very hydrophobic drugs.
Protocol 2.3: Emulsion Loading During PVA-Borax Hydrogel Formation
Materials & Equipment:
-
Poly(vinyl alcohol) (PVA, Mw 89,000-98,000)
-
Ethyl 4-(dibutylamino)benzoate
-
Medium-chain triglyceride (MCT) oil or similar biocompatible oil
-
Surfactant (e.g., Tween 80)
-
Borax (Sodium tetraborate)
-
Deionized (DI) water
-
High-shear homogenizer or sonicator
Methodology:
-
Prepare the Aqueous Phase:
-
Prepare a 5% (w/v) PVA solution in DI water by heating to 90°C with stirring. Let it cool to room temperature.
-
Prepare a 4% (w/v) borax solution in DI water. This will serve as the crosslinker.
-
-
Prepare the Oil Phase:
-
Dissolve Ethyl 4-(dibutylamino)benzoate in MCT oil to a desired concentration (e.g., 20 mg/mL).
-
-
Create the Emulsion:
-
In a beaker, combine 10 mL of the PVA solution with 1% (v/v) Tween 80.
-
While vigorously stirring, slowly add 1 mL of the drug-loaded oil phase to the PVA solution.
-
Homogenize the mixture using a high-shear homogenizer or probe sonicator for 5 minutes to form a fine, stable oil-in-water emulsion.
-
-
Hydrogel Formation (Crosslinking):
-
While continuing to stir the emulsion, add the 4% borax solution dropwise. A common ratio is 8:1 (PVA solution:Borax solution).
-
A gel will form almost instantaneously as the borate ions crosslink the PVA chains. Continue stirring for another minute to ensure homogeneity.
-
The resulting emulgel should be an opaque, stable gel containing the entrapped drug-oil droplets.
-
Wash the emulgel gently with DI water to remove excess borax and surfactant.
-
Characterization and Validation
Successful incorporation must be validated through rigorous characterization. This ensures the protocol is reproducible and the final product meets the required specifications for drug delivery studies.
Drug Loading and Encapsulation Efficiency
Principle: To quantify the amount of drug successfully loaded, the drug must be extracted from a known mass of hydrogel and its concentration measured, typically by High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[21][22]
Protocol:
-
Sample Preparation:
-
Take a precisely weighed sample of the drug-loaded hydrogel (after washing and gentle blotting).
-
Place the hydrogel in a known volume of a solvent that both dissolves the drug and can break down or fully swell the hydrogel (e.g., a mixture of methanol and water, or DMSO).
-
Agitate the sample for 24-48 hours to ensure complete extraction of the drug.
-
Centrifuge the sample to pellet any polymer debris.
-
-
Quantification (HPLC):
-
Analyze the supernatant using a validated HPLC method.[21][23] Create a standard curve of the drug in the extraction solvent.
-
Example HPLC Conditions:
Parameter Setting Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase Acetonitrile:Water (e.g., 65:35 v/v) with 0.1% Formic Acid Flow Rate 1.0 mL/min Detection UV at an appropriate wavelength for the drug (e.g., 240-310 nm) | Injection Volume | 20 µL |
-
-
Calculations:
-
Drug Loading (%) = (Mass of drug in hydrogel / Mass of hydrogel) x 100
-
Encapsulation Efficiency (%) = (Actual drug loaded / Theoretical maximum drug loaded) x 100
-
In Vitro Release Study
Principle: This experiment measures the rate at which the drug is released from the hydrogel into a surrounding medium over time, mimicking physiological conditions.[1][24]
Protocol:
-
Place a weighed sample of the drug-loaded hydrogel into a vial containing a known volume of release medium (e.g., 10 mL of PBS, pH 7.4). To maintain sink conditions, a small percentage of a surfactant like Tween 80 (0.5%) may be added to increase the solubility of the released hydrophobic drug.
-
Incubate the vials at 37°C in a shaking water bath.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume.
-
Analyze the drug concentration in the collected aliquots using the HPLC method described above.
-
Calculate the cumulative percentage of drug released over time.[23]
Method Comparison and Final Considerations
| Feature | Solvent Exchange | Cyclodextrin Complexation | Emulsion/Micelle Incorporation |
| Principle | In-situ precipitation | Host-guest encapsulation | Physical compartmentalization |
| Pros | Simple; No complex chemistry; Uses pre-formed hydrogels. | Increases drug solubility; Provides molecular-level dispersion; Can offer more controlled, sustained release. | High loading capacity for very hydrophobic drugs; Protects drug from hydrogel matrix. |
| Cons | Potential for non-uniform drug distribution (surface-heavy); Risk of drug crystal growth; Requires use of organic solvents. | More expensive (cost of CDs); Requires optimization of drug:CD ratio; Limited by size of CD cavity. | Can alter hydrogel mechanical properties; Requires high-energy homogenization; Potential for emulsion instability. |
| Best For | Rapid screening; Proof-of-concept studies. | Sustained release applications; Improving bioavailability of poorly soluble drugs. | High-dose formulations; Delivery of extremely lipophilic compounds. |
Self-Validating System: Each protocol includes a crucial validation step. The quantification of drug loading and the characterization of the in-vitro release profile serve to validate the success of the incorporation method. If loading is low or a massive burst release (>80% in the first few hours) is observed, it indicates that the chosen method or its parameters (e.g., solvent, CD concentration) need to be optimized.
References
- Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques. (2020). MDPI.
- Photo-click hydrogels prepared from functionalized cyclodextrin and poly(ethylene glycol) for drug delivery and in situ cell encapsulation. PMC.
- Synthesis of PVA-Based Hydrogels for Biomedical Applications: Recent Trends and Advances. PMC.
- Polyvinyl Alcohol (PVA)-Based Hydrogels: Recent Progress in Fabrication, Properties, and Multifunctional Applications. PMC.
- Hydrogels for Hydrophobic Drug Delivery. Classification, Synthesis and Applications. (2018). Queen's University Belfast.
- Hydrogels with smart systems for delivery of hydrophobic drugs. (2016). Taylor & Francis Online.
- Cyclodextrin-Containing Hydrogels: A Review of Preparation Method, Drug Delivery, and Degradation Behavior. PMC.
- Cyclodextrin-Based Supramolecular Hydrogels in Tissue Engineering and Regenerative Medicine. (2025). MDPI.
- Cyclodextrin / dextran based drug carriers for a controlled release of hydrophobic drugs in zebrafish embryos. (2010). Soft Matter (RSC Publishing).
- Improving the Drug Delivery Efficacy of PVA Hydrogels. (2012). ethesis.
- Poly(vinyl alcohol) Physical Hydrogels: Matrix-Mediated Drug Delivery Using Spontaneously Eroding Substrate. (2016). ACS Publications.
- Self-assembling cyclodextrin based hydrogels for the sustained delivery of hydrophobic drugs. (2007). Sigma-Aldrich.
- Hydrogels with Micellar Hydrophobic (Nano)Domains. Frontiers.
- Hydrogels for Hydrophobic Drug Delivery. Classification, Synthesis and Applications. (2018). PMC.
- A Solvent Exchange Induced Robust Wet Adhesive Hydrogels to Treat Solid Tumor Through Synchronous Ethanol Ablation and Chemotherapy. (2024). PubMed.
- Role of Hydrophobic Associations in Self-Healing Hydrogels Based on Amphiphilic Polysaccharides. (2023). MDPI.
- A Solvent Exchange Induced Robust Wet Adhesive Hydrogels to Treat Solid Tumor Through Synchronous Ethanol Ablation and Chemotherapy. (2024). PMC.
- The Use of Poly(vinyl alcohol)-based Hydrogels in Biomedical Applications. (2018). The University of Texas at Austin.
- Formulation of Poly(ethylene glycol) Hydrogels for Drug Delivery. (2025). ResolveMass.
- Characterisation and controlled drug release from novel drug-loaded hydrogels. (2008). ScienceDirect.
- What are the practical methods used to loading the drug on the hydrogels?How?. (2019). ResearchGate.
- Tuning the Hydrophobicity of a Hydrogel Using Self-Assembled Domains of Polymer Cross-Linkers. PMC.
- Hydrogels Based Drug Delivery Synthesis, Characterization and Administration. PMC.
- Characterization of the drug-loaded hydrogels with different... (2019). ResearchGate.
- Advances in Hydrogel-Based Drug Delivery Systems. PMC.
- Hydrophobically-Modified PEG Hydrogels with Controllable Hydrophilic/Hydrophobic Balance. (2021). MDPI.
- How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats. (2025). Patsnap Eureka.
- Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques. PMC.
- Emulsion polymerization of hydrophobic monomers like stearyl acrylate with cyclodextrin as a phase transfer agent | Request PDF. (2025). ResearchGate.
- Full article: Assessment of the drug loading, in vitro and in vivo release behavior of novel pH-sensitive hydrogel. (2014). Taylor & Francis.
- An instance of the solvent exchange method used to produce an external... (2020). ResearchGate.
- Formulation of Poly(ethylene glycol) Hydrogels for Drug Delivery. Sigma-Aldrich.
- (PDF) Hydrophobically-Modified PEG Hydrogels with Controllable Hydrophilic/Hydrophobic Balance. (2025). ResearchGate.
- Evaluation of Chitosan-Graft-β- Cyclodextrin/PVA Hydrogels as Carriers for Vemurafenib by RP-HPLC Method with UV Detection. (2025). Preprints.org.
- A facile method to fabricate hydrogels from DMSO polymer gels via solvent exchange. New Journal of Chemistry (RSC Publishing).
- Hydrogels Based Drug Delivery Synthesis, Characterization and Administration. (2019). MDPI.
- Encapsulation of Biological Agents in Hydrogels for Therapeutic Applications. PMC.
- Ethyl 4-(butylamino)benzoate. MilliporeSigma.
- Emulgels as Effective Carriers for Hydrophobic and Hydrophilic Drugs: A Review. (2025). Latin American Journal of Pharmacy.
- Ethyl 4-(butylamino)benzoate. (2026). ChemicalBook.
- Ethyl 4-(dibenzoylamino)benzoate. PubChem.
- Ethyl-(4-n-butylamino)benzoate. NIST WebBook.
- CAS No : 94-32-6 | Chemical Name : Ethyl 4-(butylamino)benzoate. Pharmaffiliates.
- Ethyl benzoate - Registration Dossier. ECHA.
- Ethyl 4-(butylamino)benzoate (CAS No: 94-32-6) API Intermediate Manufacturers. apicule.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of PVA-Based Hydrogels for Biomedical Applications: Recent Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyvinyl Alcohol (PVA)-Based Hydrogels: Recent Progress in Fabrication, Properties, and Multifunctional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Ethyl 4-(butylamino)benzoate 98 94-32-6 [sigmaaldrich.com]
- 8. Ethyl 4-(butylamino)benzoate | 94-32-6 [chemicalbook.com]
- 9. Ethyl-(4-n-butylamino)benzoate [webbook.nist.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 12. Hydrogels for Hydrophobic Drug Delivery. Classification, Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Solvent Exchange Induced Robust Wet Adhesive Hydrogels to Treat Solid Tumor Through Synchronous Ethanol Ablation and Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Solvent Exchange Induced Robust Wet Adhesive Hydrogels to Treat Solid Tumor Through Synchronous Ethanol Ablation and Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrin-Containing Hydrogels: A Review of Preparation Method, Drug Delivery, and Degradation Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Photo-click hydrogels prepared from functionalized cyclodextrin and poly(ethylene glycol) for drug delivery and in situ cell encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Hydrogels with Micellar Hydrophobic (Nano)Domains [frontiersin.org]
- 19. Role of Hydrophobic Associations in Self-Healing Hydrogels Based on Amphiphilic Polysaccharides | MDPI [mdpi.com]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats [eureka.patsnap.com]
- 22. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. mdpi.com [mdpi.com]
Application Note: Catalytic Role of Ethyl 4-(dibutylamino)benzoate (EDBAB) in Organic Synthesis & Photopolymerization
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols
Executive Summary
In the realm of modern organic synthesis and materials science, tertiary aromatic amines are indispensable as co-initiators and sacrificial electron donors. While Ethyl 4-(dimethylamino)benzoate (EDMAB) has long been the industry standard, its utility diminishes in highly hydrophobic matrices or advanced photoredox systems due to phase separation and migration risks.
Ethyl 4-(dibutylamino)benzoate (EDBAB) emerges as a highly lipophilic, sterically tuned alternative. By replacing the dimethyl groups with dibutyl chains, EDBAB offers superior solubility in non-polar monomer matrices, reduced volatility, and excellent biocompatibility profiles. As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical photochemistry and practical, bench-level execution, providing you with self-validating protocols for integrating EDBAB into your workflows.
Mechanistic Principles: EDBAB as an Electron Donor and Co-Initiator
To effectively utilize EDBAB, one must understand the causality behind its reactivity. EDBAB primarily functions via a Type II photoinitiation mechanism or as a Sacrificial Electron Donor (SED) in photoredox catalysis.
The Exciplex and Radical Generation
When paired with a Type II photoinitiator such as Camphorquinone (CQ), the reaction is driven by visible light (typically blue light at ~468 nm). The mechanism proceeds through several highly sensitive, diffusion-controlled steps1[1]:
-
Excitation & Intersystem Crossing: CQ absorbs a photon, transitioning to an excited singlet state, followed by rapid intersystem crossing to a longer-lived triplet state (CQ*).
-
Exciplex Formation: Because CQ* is a poor radical generator on its own, it relies on a collision with EDBAB to form an excited-state complex (exciplex). The high lipophilicity of EDBAB ensures it does not phase-separate in hydrophobic resins, maintaining the high local concentration required for this collision2[2].
-
Electron & Proton Transfer: Within the exciplex, an electron transfers from the nitrogen of EDBAB to CQ*. This is immediately followed by the abstraction of a proton from the
-carbon of the dibutyl chain. -
Initiation: This process yields a ketyl radical (which mostly dimerizes and is unreactive) and an
-aminoalkyl radical derived from EDBAB, which actively attacks the C=C bonds of monomers to initiate polymerization [3].ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Figure 1: Mechanistic pathway of Type II photoinitiation involving CQ and EDBAB.
Quantitative Data & Comparative Analysis
Choosing the correct amine co-initiator dictates the success of your formulation. The table below summarizes why EDBAB is strategically selected over traditional alternatives for specialized applications.
| Property / Co-Initiator | Triethylamine (TEA) | Ethyl 4-(dimethylamino)benzoate (EDMAB) | Ethyl 4-(dibutylamino)benzoate (EDBAB) |
| Alkyl Substitution | Ethyl | Dimethyl | Dibutyl |
| Relative Lipophilicity (LogP) | Low (~1.45) | Moderate (~2.8) | High (>4.5) |
| Volatility | High | Moderate | Low |
| Migration / Leaching Risk | High | Moderate | Low (Sterically trapped in network) |
| Optimal Matrix Compatibility | Organic Solvents | Amphiphilic / General Resins | Highly Hydrophobic Resins & Fluoropolymers |
Causality Insight: The extended dibutyl chains of EDBAB significantly increase its partition coefficient (LogP). In hydrophobic matrices (e.g., aliphatic urethane dimethacrylates), EDMAB can phase-separate into micro-domains, starving the photoinitiator of its electron donor. EDBAB remains homogeneously solvated, ensuring consistent exciplex formation 1[1].
Experimental Protocols
A protocol is only as robust as its validation mechanisms. The following procedures are designed as self-validating systems, ensuring that every step can be analytically confirmed.
Protocol A: Visible-Light Mediated Photopolymerization of Hydrophobic Resins
Objective: Formulate a highly hydrophobic methacrylate resin using a CQ/EDBAB initiating system, optimized for maximum Degree of Conversion (DC).
Materials:
-
Hydrophobic Monomer (e.g., Bis-GMA or UDMA)
-
Camphorquinone (CQ) (0.5 mol% relative to monomer)
-
EDBAB (1.0 mol% relative to monomer)
Step-by-Step Methodology:
-
Matrix Preparation: Weigh the hydrophobic monomer into a light-proof amber glass vial. Causality: Ambient light contains enough blue-spectrum radiation to prematurely trigger the CQ/amine system, leading to unwanted viscosity increases.
-
Co-Initiator Addition: Add CQ (0.5 mol%) and EDBAB (1.0 mol%). Causality: A 1:2 molar ratio is critical. CQ acts as a photon-absorbing catalyst, but EDBAB is consumed as a sacrificial donor. Excess amine ensures complete quenching of the CQ triplet state before it decays or is scavenged by oxygen4[4].
-
Homogenization: Sonicate the mixture at 40°C for 15 minutes. Visually inspect to ensure no micro-particulates remain.
-
Degassing (Crucial Step): Subject the resin to three cycles of freeze-pump-thaw. Causality: Molecular oxygen is a potent triplet quencher and reacts with
-aminoalkyl radicals to form unreactive peroxy radicals. Removing dissolved prevents surface inhibition and incomplete curing. -
Irradiation: Expose the resin to a 468 nm blue LED array (irradiance
500 mW/cm²) for 40 seconds. -
Self-Validation (ATR-FTIR): Immediately analyze the cured specimen using ATR-FTIR. Track the ratio of the reactive aliphatic C=C stretch (1636 cm⁻¹) against the inert aromatic C=C stretch (1608 cm⁻¹).
-
Quality Control Gate: If the Degree of Conversion (DC) is
, it indicates premature radical termination. Reassess the degassing efficiency or increase the EDBAB concentration slightly to outcompete residual oxygen.
-
Figure 2: Step-by-step workflow for the formulation and validation of EDBAB-catalyzed resins.
Protocol B: EDBAB as a Sacrificial Electron Donor in Photoredox Cross-Coupling
Objective: Utilize EDBAB to reductively quench an excited Ruthenium photocatalyst in a visible-light-mediated radical addition.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk tube, combine the organic substrate (1.0 equiv),
(2.0 mol%), and EDBAB (2.5 equiv). -
Solvent Addition: Add anhydrous, degassed Dimethylformamide (DMF). Causality: While EDBAB is highly lipophilic, DMF is required to solubilize the polar Ruthenium complex, creating a homogeneous reaction phase.
-
Inert Atmosphere: Purge the system with Argon for 10 minutes.
-
Irradiation & Stirring: Irradiate the mixture with a 450 nm blue LED while stirring vigorously at room temperature for 12 hours. Causality: EDBAB reductively quenches the excited
to . EDBAB is oxidized to a radical cation, which undergoes deprotonation to form a strongly reducing -amino radical, driving the catalytic cycle forward. -
Self-Validation (TLC/GC-MS): Monitor the disappearance of the starting material via GC-MS. The presence of dibutylamine derivatives in the mass spectra confirms the successful sacrificial fragmentation of EDBAB.
References
-
Camphorquinone–amines photoinitating systems for the initiation of free radical polymerization Source: ResearchGate URL:[5]
-
Photoinitiator Systems in Dental Resin-Based Composites: Mechanisms, Performance, and Clinical Implications Source: F1000Research URL:[4]
-
Carboxylated camphorquinone as visible-light photoinitiator for biomedical application: Synthesis, characterization, and application Source: Arabian Journal of Chemistry URL:[2]
-
Effect of Photo-Initiators on the In Vitro Performance of a Dentin Adhesive Exposed to Simulated Oral Environment Source: PMC (National Institutes of Health) URL:[1]
-
Low volume shrinkage of polymers by photopolymerization of 1,1-bis(ethoxycarbonyl)-2-vinylcyclopropanes Source: RSC Publishing URL:[3]
Sources
- 1. Effect of Photo-Initiators on the In Vitro Performance of a Dentin Adhesive Exposed to Simulated Oral Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboxylated camphorquinone as visible-light photoinitiator for biomedical application: Synthesis, characterization, and application - Arabian Journal of Chemistry [arabjchem.org]
- 3. Low volume shrinkage of polymers by photopolymerization of 1,1-bis(ethoxycarbonyl)-2-vinylcyclopropanes - Polymer Chemistry (RSC Publishing) DOI:10.1039/C4PY01705F [pubs.rsc.org]
- 4. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 5. researchgate.net [researchgate.net]
Application Note: Optimized Protocol for the Recrystallization of Ethyl 4-(dibutylamino)benzoate
Introduction & Chemical ContextEthyl 4-(dibutylamino)benzoate (CAS: 65213-46-9), commonly identified as Tetracaine Impurity 10, is a critical reference standard utilized in the Analytical Method Validation (AMV) and quality control of the local anesthetic tetracaine[1]. Structurally, it is a highly lipophilic tertiary amine ester. Achieving ultra-high purity (>99.5%) of this reference standard is essential for accurate chromatographic quantification during drug development.
This application note details a thermodynamically controlled recrystallization protocol designed to purify crude synthesized Ethyl 4-(dibutylamino)benzoate. The protocol specifically addresses and mitigates "oiling out" (liquid-liquid phase separation)—a common failure mode when crystallizing low-melting, highly lipophilic pharmaceutical impurities.
Physicochemical Profiling & Causality in Solvent Selection
Understanding the molecular structure is paramount for rational solvent selection. The molecule features a polar ester and a weakly basic tertiary amine, flanked by two highly hydrophobic butyl chains.
Quantitative Data Summary
Table 1: Physicochemical Properties of Ethyl 4-(dibutylamino)benzoate
| Property | Value |
| IUPAC Name | Ethyl 4-(dibutylamino)benzoate |
| CAS Registry Number | 65213-46-9 |
| Molecular Formula | C17H27NO2 |
| Molecular Weight | 277.41 g/mol |
| Structural Class | Tertiary Amine, Para-aminobenzoate Ester |
| Solubility Profile | Soluble in Ethanol, Methanol, DCM; Insoluble in Water |
Causality in Solvent Selection
Due to the extended aliphatic chains, this compound exhibits extreme lipophilicity and a low melting point, similar to or lower than the 1[1]. Standard single-solvent recrystallization is thermodynamically ineffective because the compound will either remain fully dissolved or separate as an immiscible oil upon cooling.
To force crystallization, a binary solvent/anti-solvent system (Ethanol/Water) is utilized. Ethanol effectively solvates the molecule at elevated temperatures via dipole interactions with the ester/amine. The controlled addition of ultra-pure water (anti-solvent) sharply increases the dielectric constant of the medium, forcing the hydrophobic dibutyl tails to aggregate and nucleate into a crystalline lattice[2].
Materials and Equipment
-
Reagents: Crude Ethyl 4-(dibutylamino)benzoate, Absolute Ethanol (HPLC Grade), Ultra-pure Water (Milli-Q, 18.2 MΩ·cm).
-
Equipment: Jacketed glass crystallizer with programmable temperature control, PTFE overhead stirrer, vacuum filtration apparatus (Buchner funnel, sintered glass), vacuum desiccator, HPLC system (for QC), Differential Scanning Calorimeter (DSC).
Step-by-Step Recrystallization Protocol
Expert Insight: Low-melting lipophilic esters are highly prone to "oiling out" (LLPS - Liquid-Liquid Phase Separation). This occurs when the compound's solubility drops below its concentration, but the temperature remains above the melting point of the solute in the solvent mixture. To prevent this, the anti-solvent must be added dropwise under high shear, and the cooling ramp must be strictly controlled to bypass the metastable LLPS boundary and directly enter the solid-liquid nucleation zone.
Step 1: Primary Dissolution Weigh 10.0 g of crude Ethyl 4-(dibutylamino)benzoate into the jacketed crystallizer. Add 40 mL of Absolute Ethanol. Heat the jacket to 45°C under moderate stirring (250 rpm) until complete dissolution is achieved. Crucial: Do not exceed 50°C to prevent potential ester hydrolysis.
Step 2: Hot Filtration Pass the hot solution through a pre-warmed 0.45 µm PTFE membrane filter under vacuum to remove any insoluble mechanical impurities or polymerized byproducts. Return the filtrate to the crystallizer.
Step 3: Anti-Solvent Titration (Cloud Point Determination) Maintain the solution at 40°C. Increase stirring to 400 rpm to provide high shear. Begin dropwise addition of ultra-pure water (pre-heated to 40°C) using an addition funnel. Continue titration until a faint, persistent opalescence (the cloud point) is observed. This typically requires a solvent:anti-solvent ratio of approximately 3:1 to 2:1 depending on initial purity.
Step 4: Seeding and Controlled Cooling Once the cloud point is reached, add 1-2 mL of Ethanol to just clear the solution. Initiate a strict linear cooling ramp of -0.5°C/min down to 4°C. The slow cooling rate is the primary defense against oiling out, allowing the system to maintain supersaturation within the metastable zone required for crystal growth.
Step 5: Isothermal Aging Hold the suspension at 4°C for 2 hours. This maximizes yield and allows for Ostwald ripening, which improves the crystal size distribution and prevents the formation of a gelatinous, unfilterable mass.
Step 6: Isolation and Washing Filter the suspension under vacuum using a chilled Buchner funnel. Wash the filter cake twice with 10 mL of a pre-chilled (4°C) Ethanol/Water mixture (1:2 v/v) to displace the mother liquor without redissolving the purified product.
Step 7: Vacuum Drying Transfer the crystals to a vacuum desiccator. Dry at ambient temperature (20-25°C) under high vacuum (<10 mbar) for 24 hours. Crucial: Avoid thermal drying (e.g., in a conventional oven), as the low melting point of the compound will lead to immediate melting and thermal degradation.
In-Process Analytical Controls (Self-Validating System)
To validate the success of the recrystallization, the isolated product must be subjected to orthogonal analytical techniques before being certified as a reference standard:
-
HPLC-UV: Verify chemical purity (Target: >99.5% Area). Ensure complete clearance of related synthetic impurities (e.g., unreacted p-aminobenzoic acid derivatives).
-
DSC (Differential Scanning Calorimetry): Confirm the melting endotherm. A sharp, narrow melting peak indicates high crystalline purity, whereas a broadened peak suggests residual solvent entrapment or polymorphic impurities.
Workflow Visualization
Workflow for the recrystallization and QC of Ethyl 4-(dibutylamino)benzoate.
References
-
PubChem. "Ethyl 4-(dibutylamino)benzoate | C17H27NO2 | CID 54134222". National Center for Biotechnology Information. 3
-
Bloom Tech. "Tetracaine Powder CAS 94-24-6 Suppliers, Manufacturers, Factory". 2
-
Riga, A., et al. "Characterization and Comparison of Lidocaine-Tetracaine and Lidocaine-Camphor Eutectic Mixtures Based on Their Crystallization and Hydrogen-Bonding Abilities." AAPS PharmSciTech, vol. 15, no. 1, 2014. 1
Sources
- 1. Characterization and Comparison of Lidocaine-Tetracaine and Lidocaine-Camphor Eutectic Mixtures Based on Their Crystallization and Hydrogen-Bonding Abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bloomtechz.com [bloomtechz.com]
- 3. Ethyl 4-(dibutylamino)benzoate | C17H27NO2 | CID 54134222 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing Ethyl 4-(dibutylamino)benzoate Migration in Food Packaging
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on minimizing the migration of Ethyl 4-(dibutylamino)benzoate and other photoinitiators from food packaging materials. This resource offers troubleshooting guides and frequently asked questions to address specific challenges encountered during experimental design and execution.
I. Understanding the Challenge: Ethyl 4-(dibutylamino)benzoate Migration
Ethyl 4-(dibutylamino)benzoate, often referred to as EDB, is a Type II photoinitiator used in UV-cured printing inks and varnishes.[1] Upon exposure to UV light, it helps initiate the polymerization process that dries the ink.[2][3] However, unreacted EDB molecules, being relatively small and mobile, can migrate from the packaging into the food product, posing a potential safety concern.[4][5] This migration is a critical issue that demands careful management to ensure consumer safety and regulatory compliance.[3]
Core Migration Mechanisms
Understanding how EDB migrates is the first step to controlling it. There are two primary pathways:
-
Permeation: The photoinitiator travels from the outer printed layer, through the substrate of the packaging material, and into the food.
-
Set-off: During storage of stacked or rolled packaging materials, the printed outer surface comes into contact with the food-contact inner surface, leading to the transfer of the photoinitiator.[2][6]
II. Troubleshooting Guide: Experimental & Formulation Issues
This section addresses common problems encountered in the lab and during the formulation process, providing causal explanations and actionable solutions.
Question 1: My migration tests show unexpectedly high levels of EDB in fatty food simulants. What are the likely causes and how can I mitigate this?
Answer:
High migration into fatty or alcoholic food simulants (like 95% ethanol) is a common issue with EDB.[7] This is due to the lipophilic nature of EDB, which makes it more soluble in fats and oils. Several factors could be at play:
Causality:
-
Ink Formulation: Your ink system may have a high concentration of unreacted EDB due to incomplete curing or an excess of the photoinitiator in the initial formulation.[8]
-
Substrate Choice: The packaging material you are using may have poor barrier properties against non-polar migrants like EDB. Materials like polyethylene can be quite permeable to small molecules.[2]
-
Experimental Conditions: Elevated temperatures and longer contact times during your migration study will significantly increase the rate of diffusion.[9][10]
Troubleshooting Steps:
-
Optimize the Curing Process:
-
Increase UV Dose: A higher UV dose can lead to more complete polymerization, reducing the amount of residual EDB.[8] However, be mindful of potential substrate degradation or the formation of other by-products.
-
Monitor Cure Efficiency: Utilize analytical techniques like FTIR to determine the degree of cure and ensure maximum conversion of monomers and photoinitiators.
-
-
Re-evaluate Ink Formulation:
-
Consider Polymeric Photoinitiators: These are larger molecules with significantly lower mobility and migration potential.[1][5][11] While they may have a higher viscosity, they are a key strategy for low-migration inks.[12]
-
Reduce Initial EDB Concentration: Work with your ink supplier to determine the minimum effective concentration of EDB required for adequate curing.
-
-
Incorporate a Functional Barrier:
-
Multi-layer Materials: Introduce a barrier layer like aluminum foil or polyethylene terephthalate (PET) into your packaging structure.[2][13] Aluminum is an excellent barrier against migration.[2][14]
-
Barrier Coatings: Apply a non-migrating coating to the food-contact surface to limit the interaction between the packaging and the food.[10][13]
-
Question 2: I'm observing EDB migration even with a non-fatty food simulant. Why is this happening and what should I investigate?
Answer:
While migration is often higher in fatty foods, it can still occur with aqueous or acidic food simulants.[15]
Causality:
-
Set-Off Phenomenon: This is a likely culprit, especially with porous substrates like paper and paperboard.[2][6] If printed materials are stacked or wound into reels before the ink is fully immobilized, EDB can transfer from the printed surface to the food-contact side.
-
Substrate Porosity: Materials like paper and cardboard have a porous structure that can facilitate the migration of small molecules, even those with lower solubility in aqueous solutions.[14]
-
Photolytic Decomposition Products: UV curing can generate smaller, more volatile, and potentially more mobile by-products from the photoinitiator, which may have different solubility characteristics.[9]
Troubleshooting Steps:
-
Investigate for Set-Off:
-
Analytical Testing: Test the unprinted, food-contact side of your packaging material for the presence of EDB before it comes into contact with the food simulant. A positive result strongly indicates set-off.
-
Good Manufacturing Practices (GMP): Ensure that printed materials are handled and stored correctly to prevent contact between the printed and food-contact surfaces.[16]
-
-
Evaluate Substrate Properties:
-
Characterize Potential By-products:
III. Frequently Asked Questions (FAQs)
What are the regulatory limits for EDB migration?
Regulatory limits can vary by region.
-
European Union: The EU operates under the Framework Regulation (EC) No 1935/2004, which states that materials should not transfer substances to food in quantities that could endanger human health.[16] For substances not specifically listed with a Specific Migration Limit (SML), a general limit of 10 µg/kg of food (10 ppb) is often the target for non-evaluated substances.[19] The "Swiss Ordinance" also provides a positive list of substances, including photoinitiators, permitted for use in printing inks for food contact materials.[2][20]
-
United States: The FDA regulates photoinitiators as food additives if they are expected to migrate into food.[21] This is managed through Food Contact Notifications (FCNs), where manufacturers submit data on a substance's safety and migration potential.[21][22] If a photoinitiator is not on the list of substances Generally Recognized as Safe (GRAS), an FCN is required for its use in food packaging.[21]
How do I choose the right food simulant for my migration tests?
The choice of food simulant is critical for accurately modeling the migration into a specific food type. Common simulants include:
| Food Simulant | Represents |
| 10% Ethanol (v/v) | Aqueous foods |
| 3% Acetic Acid (w/v) | Acidic foods (pH < 4.5) |
| 50% Ethanol (v/v) | Alcoholic foods and oil-in-water emulsions |
| 95% Ethanol (v/v) or Isooctane | Fatty foods |
| Tenax® (modified polyphenylene oxide) | Dry foods |
Studies have shown that for EDB, 95% ethanol often represents the worst-case scenario due to its lipophilic nature.[7]
What are the most effective long-term strategies to design out EDB migration?
Moving beyond troubleshooting, here are strategic approaches for developing inherently low-migration packaging:
-
Adopt Polymeric and Polymerizable Photoinitiators: This is the most effective formulation strategy.[2] By increasing the molecular weight to over 1000 g/mol , migration becomes negligible.[11] Polymerizable photoinitiators can be covalently bonded into the polymer network during curing, effectively immobilizing them.[11]
-
Utilize Functional Barriers: Consistently incorporating a true barrier layer like aluminum foil or a suitable polymer layer (e.g., PET) in your packaging design is a robust engineering control.[2][6][17]
-
Explore Alternative Curing Technologies:
-
Electron Beam (EB) Curing: EB technology cures inks and coatings without the need for photoinitiators, thus eliminating this source of migrants entirely.[12]
-
Photoinitiator-Free UV Curing: New UV lamp technologies with a high UVC output can directly break double bonds in binders, minimizing or even eliminating the need for photoinitiators.[23]
-
Workflow for Minimizing EDB Migration
The following diagram outlines a systematic approach to addressing EDB migration issues.
Caption: A decision workflow for troubleshooting EDB migration.
IV. Experimental Protocols
Protocol 1: General Migration Testing
This protocol provides a framework for migration testing. Specific conditions (time, temperature) should be chosen based on the intended use of the packaging and relevant regulations.
Materials:
-
Printed packaging material
-
Selected food simulant(s)
-
Migration cell or other suitable container
-
Incubator or oven
-
Analytical instrumentation (GC-MS or LC-MS)
-
Internal standards
Procedure:
-
Sample Preparation: Cut the packaging material to a known surface area.
-
Cell Assembly: Place the sample in a migration cell, ensuring only the food-contact side is exposed to the simulant.
-
Simulant Addition: Add a known volume of the pre-conditioned food simulant to the cell. The ratio of surface area to simulant volume should be standardized (e.g., 6 dm² per 1 kg of simulant).
-
Incubation: Place the migration cell in an incubator at the desired temperature for the specified duration (e.g., 10 days at 40°C).
-
Sample Collection: After incubation, remove the simulant from the cell.
-
Analysis:
-
Calculation: Express the migration results in mg of EDB per kg of food simulant (ppm) or mg per dm² of packaging surface area.
Factors Influencing Migration Diagram
The interplay of various factors determines the final migration level.
Caption: Key factors that influence the migration of EDB.
V. References
-
Strategies to Minimize Migration from Photoinitiators. (2025, January 6). Guangdong Lencolo New Material Co., LTD.
-
Migration of Photoinitiators in Food Packaging: A Review. (2014, September 12). ResearchGate.
-
Photoinitiators in food plastic packaging materials. Sinocure Chemical Group.
-
What are the regulatory requirements for photoinitiators? (2025, August 25). Blog.
-
Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging. (2019, October 6). MDPI.
-
Does the storage time of food packaging material influence the migration degree of 47phenylobenzophenone photoinitiator from pa.
-
Key factors for compliance of printed Food Contact Materials.
-
Understanding Photoinitiator Selection for LED UV Curing in Flexo Inks. (2026, January 6). IUV.
-
Hazard Identification of Printing Ink Substances Used on the Exterior of Food Packaging. FDA.
-
Photoinitiator selection to advance the UV curing industry in an uncertain world. RadTech.
-
Migration analysis of photo- initiator EDB in UV ink through food flexible packaging.
-
FREEcure: The future ofphotoinitiator-free UV curing of inks and varnishes. (2025, September 16). YouTube.
-
Food Packaging and Chemical Migration: A Food Safety Perspective. (2025, May 22). PMC.
-
Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. (2022, February 4). MDPI.
-
Photoinitiators in FCMs. (2015, February 10). Food Packaging Forum.
-
Photoinitiators Reevaluated: PI-Free EB is About More than Just Migration. (2023, August 23).
-
Food Contact Guideline, May 2025. (2025, May 15). CEPIEUROKRAFT.
-
Food Packaging Alliance. RadTech.
-
Polymeric Photoinitiators: UV Inks and Coatings for Food Packaging. RadTech.
-
Self-curing acrylate resin for UV inks and coatings for indirect consumer product packaging applications. (2013, October 13). RadTech Europe.
-
How to avoid ink migration into food in packaging printing. (2022, July 14). Rotatek.
-
[Determination of the migration of seven photoinitiators in food packaging materials into aqueous solvent]. (2012, December 15). PubMed.
-
Guarding Your Food: Ensuring Safety in Packaging Against Chemical Migration. (2024, October 16).
-
Study of the Migration of Photoinitiators Used in Printed Food-Packaging Materials into Food Simulants. (2009, October 6). Journal of Agricultural and Food Chemistry - ACS Publications.
-
Chemistry Report for Case # P-19-0055 2/4/2020 DSB. (2020, February 4). Regulations.gov.
-
Energy Curable Flexographic Inks for Low Migration Applications. Actega.
-
Reduction of Photoinitiator Migration by Control and Optimization of the UV-Curing Process. RadTech.
-
EP3045477A1 - Method for reducing the migration of photoinitiators and their degradation products in UV curable coatings. Google Patents.
-
Development of Passive and Active Barrier Coating on the Basis of Inorganic-Organic Polymers. Fraunhofer-Gesellschaft.
-
Migration behavior of photoinitiators in polyethylene-coated paper for takeaway fast food. (2023, May 22).
-
Migration of Chemicals from Food Packaging. Scribd.
-
Researchers find migration of ink components on the inside of packaging. (2014, December 2). Dairy Reporter.
-
Compilation of analytical methods for model migrants in foodstuffs. Joint Research Centre.
-
Migration of Printing Ink Constituents from Packaging into Food Simulan. (2026, January 20). Request PDF.
-
TO ANALYSE THE FACTORS AFFECTING INK MIGRATION IN THE OFFSET LITHOGRAPHIC PRINTING PROCESS.
-
Identification of the Biotransformation Products of 2-Ethylhexyl 4-(N,N-Dimethylamino)benzoate. PMC.
-
How to prevent ink migration. (2020, May 6). Kao Collins.
-
Development and validation of multi-analyte methods for the determination of migrating substances from plastic food contact materials by GC-EI-QqQ-MS and GC-APCI-QTOF-MS. (2023, June 12). Frontiers.
Sources
- 1. goodiuv.com [goodiuv.com]
- 2. researchgate.net [researchgate.net]
- 3. Photoinitiators in FCMs | Food Packaging Forum [foodpackagingforum.org]
- 4. Photoinitiators in food plastic packaging materials - Sinocure Chemical Group [sinocurechem.com]
- 5. Self-curing acrylate resin for UV inks and coatings for indirect consumer product packaging applications - Radtech [radtech-europe.com]
- 6. migration of ink components on food packaging [dairyreporter.com]
- 7. Migration analysis of photo- initiator EDB in UV ink through food flexible packaging [spgykj.com]
- 8. radtech.org [radtech.org]
- 9. mdpi.com [mdpi.com]
- 10. smartfoodsafe.com [smartfoodsafe.com]
- 11. Strategies to Minimize Migration from Photoinitiators - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 12. uvebtech.com [uvebtech.com]
- 13. Food Packaging and Chemical Migration: A Food Safety Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bibliotekanauki.pl [bibliotekanauki.pl]
- 15. qascf.com [qascf.com]
- 16. wirsindfarbe.de [wirsindfarbe.de]
- 17. rotatek.com [rotatek.com]
- 18. [Determination of the migration of seven photoinitiators in food packaging materials into aqueous solvent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. radtech.org [radtech.org]
- 20. eurosac.org [eurosac.org]
- 21. uychem.com [uychem.com]
- 22. fda.gov [fda.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
Overcoming oxygen inhibition using Ethyl 4-(dibutylamino)benzoate
Welcome to the advanced troubleshooting guide for formulating UV-curable systems. This resource is designed for researchers, scientists, and drug development professionals dealing with the persistent challenge of oxygen inhibition in free-radical photopolymerization.
The Causality of Oxygen Inhibition & The Dibutyl Advantage
The Problem: In ambient air, molecular oxygen (
The Solution: To overcome this, tertiary amine synergists are employed as hydrogen donors and oxygen scavengers. While Ethyl 4-(dimethylamino)benzoate (EDB) is the industry standard[3][4], its lower molecular weight and moderate hydrophobicity can lead to leaching (migration) in sensitive applications. Ethyl 4-(dibutylamino)benzoate substitutes methyl groups with longer butyl chains. This structural modification significantly increases the molecule's hydrophobicity and molecular weight, drastically reducing its extractability[3][5]. This makes it an essential co-initiator for biomedical adhesives, drug delivery matrices, and low-migration packaging.
The Mechanism: The tertiary amine undergoes a bimolecular reaction with the excited photoinitiator to generate an α-aminoalkyl radical[2]. Furthermore, it acts as a chain transfer agent, donating a labile hydrogen to the unreactive peroxy radical, thereby regenerating a reactive radical species capable of propagating the polymer chain[3].
Pathway Visualization
Mechanistic pathway of oxygen inhibition mitigation using Ethyl 4-(dibutylamino)benzoate.
Comparative Performance Data
Selecting the correct amine synergist requires balancing reactivity with migration risks. The table below summarizes the quantitative and qualitative differences between common synergists[3][5][6].
| Synergist Type | Alkyl Chain | Molecular Weight | Relative Hydrophobicity | Migration / Extractability Risk | Primary Application |
| Triethanolamine (TEA) | Hydroxyethyl | 149.19 g/mol | Low (Highly Hydrophilic) | High | Aqueous systems, low-cost coatings |
| Ethyl 4-(dimethylamino)benzoate (EDB) | Methyl | 193.24 g/mol | Moderate | Moderate | General lithographic inks, standard UV resins |
| Ethyl 4-(dibutylamino)benzoate | Butyl | 277.41 g/mol | High (Highly Lipophilic) | Low | Biomedical devices, low-migration packaging |
Validated Experimental Protocol: Quantifying Oxygen Tolerance via Photo-DSC
Objective: To empirically determine the optimal concentration of Ethyl 4-(dibutylamino)benzoate required to overcome oxygen inhibition in your specific resin matrix.
Causality & Self-Validation: Photo-DSC measures the heat flow generated by the exothermic polymerization of acrylate double bonds. By comparing the enthalpy of reaction (
Step 1: Formulation Preparation
-
Prepare a base resin (e.g., 1,6-hexanediol diacrylate - HDDA).
-
Add 1.0 wt% of a Type II photoinitiator (e.g., Benzophenone or Camphorquinone).
-
Aliquot the resin into three test groups:
-
Control A: 0 wt% Ethyl 4-(dibutylamino)benzoate.
-
Test B: 2.0 wt% Ethyl 4-(dibutylamino)benzoate.
-
Test C: 5.0 wt% Ethyl 4-(dibutylamino)benzoate.
-
Causality Note: Testing multiple concentrations identifies the threshold where the rate of oxygen scavenging chemically exceeds the rate of oxygen diffusion into the sample[1].
-
Step 2: Photo-DSC Setup
-
Dispense exactly 2.0 ± 0.1 mg of each formulation into open aluminum DSC pans.
-
Self-Validation Check: Run each formulation twice—once under a continuous Nitrogen purge (50 mL/min) and once under an Air purge (50 mL/min). The
run establishes the theoretical maximum conversion rate (zero oxygen inhibition) for your specific light intensity.
Step 3: Irradiation and Data Acquisition
-
Equilibrate the DSC cell to 25°C.
-
Irradiate the samples using a UV source (e.g., 365 nm LED) at a controlled irradiance of 10 mW/cm².
-
Record the heat flow (W/g) versus time for 5 minutes.
Step 4: Data Analysis & Causality Verification
-
Integrate the area under the exothermic peak to calculate total double-bond conversion.
-
If the synergist is functioning correctly, the peak exotherm time (
) for Test C in Air should closely approach the of Test C in Nitrogen. A delayed in Air indicates that the dissolved oxygen is still outcompeting the synergist, requiring either higher irradiance or a higher amine concentration[1].
Troubleshooting & FAQs
Q: Why does my formulation exhibit phase separation after adding Ethyl 4-(dibutylamino)benzoate? A: This is a solubility issue driven by the synergist's structure. Unlike standard ethanolamines, the dibutyl aliphatic chains make this specific benzoate highly hydrophobic[3][5]. If your monomer matrix is highly hydrophilic (e.g., high PEG-diacrylate content), the synergist will phase separate. Solution: Introduce a lipophilic co-monomer to bridge the solubility gap, or switch to a less hydrophobic synergist (like standard EDB) if the application permits higher migration risks.
Q: Can I use this synergist to accelerate curing with Type I photoinitiators? A: Yes. While Ethyl 4-(dibutylamino)benzoate is classically paired with Type II initiators (which strictly require a hydrogen donor to generate radicals), it also provides a synergistic effect with Type I initiators (like α-hydroxyketones)[2][7]. Type I initiators undergo unimolecular cleavage and do not need the amine to start the reaction; however, the amine still acts as a highly effective oxygen scavenger in the background, converting terminating peroxy radicals back into propagating alkyl-amino radicals, thereby boosting surface cure[7].
Q: My surface is still tacky. Should I just keep adding more synergist? A: No. Exceeding 5-8 wt% can lead to a plasticizing effect, reducing the final crosslink density and mechanical strength of the cured polymer. Furthermore, unreacted amine can act as a chain terminator at excessive concentrations. Causality: If 5 wt% does not resolve the tackiness, the oxygen diffusion rate is simply too high for chemical scavenging alone. Solution: Increase the UV irradiance to generate radicals faster than oxygen can diffuse into the surface, or increase the viscosity of your resin to physically hinder oxygen diffusion[1].
References
- Source: Google Patents (US20080103222A1)
- Effect of Amine Synergists on the Electron Beam Curing Properties of Acrylate Based Coatings Source: RadTech Europe URL
- The synergistic effect of amines on type I photoinitiators Source: IGM Resins URL
- An Overview of Oxygen Inhibition in Photocuring Source: RadTech URL
- Source: Chemical Reviews (ACS Publications)
- Source: Macromolecules (ACS Publications)
- Tetracaine-impurities (Ethyl 4-(dibutylamino)benzoate)
Sources
- 1. radtech.org [radtech.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of Amine Synergists on the Electron Beam Curing Properties of Acrylate Based Coatings - Radtech [radtech-europe.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US20080103222A1 - New Class of Amine Coinitiators in Photoinitiated Polymerizations - Google Patents [patents.google.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. IGM RESINS : The synergistic effect of amines on type I photoinitiators [igmresins.com]
Purification methods to remove mono-butyl impurities from EDB
Topic: Isolation of Ethylene Glycol Dibutyl Ether (EDB) from Mono-Butyl Impurities
Welcome to the Technical Support Center for Solvent Purification. This guide is specifically engineered for researchers, scientists, and drug development professionals who require ultra-pure solvents for sensitive chemical workflows.
Ethylene glycol dibutyl ether (EDB) is frequently synthesized via the Williamson ether synthesis, a process that commonly yields ethylene glycol monobutyl ether (EGBE) as an incomplete reaction byproduct[1]. Because EGBE contains a free hydroxyl group, it acts as a protic impurity that can aggressively quench organometallic reagents or interfere with sensitive drug development assays[2]. Furthermore, like most ethers, EDB is prone to auto-oxidation, forming dangerous peroxides that must be removed using chromatographic alumina prior to any thermal processing[3].
Below, you will find our causality-driven troubleshooting guide, physicochemical data, and self-validating experimental protocols to help you achieve >99.9% EDB purity.
Troubleshooting Guide & FAQs
Q: Why does my EDB solvent quench sensitive reagents (e.g., Grignard, n-BuLi) even after extensive drying over molecular sieves? A: Molecular sieves (such as 3A or 4A) are highly effective at trapping water molecules based on pore size, but they cannot sequester larger organic impurities like ethylene glycol monobutyl ether (EGBE). EGBE is a mono-butyl impurity containing a reactive primary/secondary-like hydroxyl (-OH) group. This protic group readily donates a proton to strong bases and nucleophiles, instantly quenching organometallic reagents. You must chemically or physically separate this mono-butyl impurity before the desiccation step.
Q: What is the most effective bench-scale method to separate EGBE from EDB? A: The most efficient, causality-based approach exploits their stark differences in water solubility. Due to its hydroxyl group, EGBE forms strong hydrogen bonds and is completely miscible with water. In contrast, fully alkylated EDB is highly hydrophobic and practically insoluble in water. Performing a liquid-liquid extraction using deionized water or brine will partition the EGBE into the aqueous phase, leaving the purified EDB in the organic phase.
Q: Is fractional distillation alone sufficient to separate the mono-butyl impurity? A: While EGBE (bp ~171 °C) and EDB (bp ~203 °C) have a ~32 °C boiling point difference, relying solely on distillation often leads to trace co-distillation due to azeotropic behaviors or insufficient theoretical plates. We strongly recommend performing the aqueous extraction prior to vacuum distillation. This reduces the impurity load to trace levels, allowing the distillation to serve as a final polishing step rather than the primary separation method.
Physicochemical Data for Separation Strategy
To successfully purify EDB, it is critical to understand the quantitative differences between the target solvent and the impurity. The following table summarizes the data that dictates our purification workflow:
| Physicochemical Property | Ethylene Glycol Dibutyl Ether (EDB) | Ethylene Glycol Monobutyl Ether (EGBE) |
| Role in Mixture | Target Solvent | Mono-Butyl Impurity |
| CAS Number | 112-48-1 | 111-76-2 |
| Molecular Weight | 174.28 g/mol | 118.17 g/mol |
| Boiling Point (1 atm) | 203 °C | 171 °C |
| Water Solubility (20 °C) | Insoluble (~0.2 g/L) | Miscible (Fully Soluble) |
| Reactive Functional Groups | Ether (-O-) | Ether (-O-), Hydroxyl (-OH) |
Self-Validating Experimental Protocols
Protocol 1: Aqueous Extraction of Mono-Butyl Impurities
Objective: Remove >99% of EGBE from crude EDB via aqueous partitioning. Causality: The high ionic strength of brine decreases the solubility of EDB in the aqueous phase (salting-out effect) while preventing the formation of stubborn emulsions, ensuring a crisp phase separation.
-
Transfer the crude EDB to a suitably sized separatory funnel.
-
Add an equal volume of saturated aqueous sodium chloride (brine).
-
Agitate: Stopper the funnel, invert, and gently open the stopcock to vent any built-up pressure. Shake vigorously for 1-2 minutes to maximize surface area contact between the phases.
-
Separate: Mount the funnel and allow the phases to separate. The organic layer (EDB, density ~0.88 g/mL) will float on top of the aqueous layer (density ~1.2 g/mL).
-
Partition: Drain and discard the lower aqueous layer (which now contains the partitioned EGBE).
-
Repeat steps 2-5 twice more to ensure complete extraction of the mono-butyl impurity.
-
Desiccate: Transfer the organic phase to an Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) until the powder flows freely (indicating all trace water is absorbed). Filter out the drying agent.
Protocol 2: Peroxide Cleavage and Vacuum Distillation
Objective: Remove explosive hydroperoxides and isolate ultra-pure EDB. Self-Validation: This protocol incorporates a pre- and post-column KI-starch test. The procedure validates its own safety; if the post-column test fails, the alumina is exhausted, preventing a potentially explosive distillation.
-
Initial Peroxide Check: Dip a KI-starch indicator strip into the dried EDB. A blue/black color indicates the presence of peroxides.
-
Alumina Filtration: Pack a glass column with activated basic chromatographic alumina (Brockmann Grade I). Pass the EDB through the column. The alumina physically adsorbs and chemically neutralizes the reactive hydroperoxides[3].
-
Validation Check: Retest the eluent with a fresh KI-starch strip. Proceed only if the strip remains completely colorless.
-
Distillation Setup: Transfer the peroxide-free EDB to a round-bottom flask with a magnetic stir bar. Attach a Vigreux column, distillation head, condenser, and receiving flask.
-
Vacuum Distillation: Apply a vacuum (e.g., 15 mmHg) to lower the boiling point, preventing thermal degradation of the ether.
-
Fraction Collection: Discard the first 5% of the distillate (the forerun) to eliminate any residual low-boiling organics or trace water. Collect the main EDB fraction at a constant boiling temperature corresponding to your applied vacuum.
-
Storage: Store the purified EDB in a Schlenk flask over activated 4A molecular sieves under an inert argon atmosphere.
Purification Workflow Visualization
Workflow for the purification of EDB, detailing EGBE impurity extraction and peroxide removal.
References
-
Title: Glycol ethers Source: Wikipedia URL: [Link]
Sources
Technical Support Center: Enhancing the Thermal Stability of Ethyl 4-(dibutylamino)benzoate in Storage
Welcome to the technical support guide for Ethyl 4-(dibutylamino)benzoate. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in storage. Here, we provide in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions based on established scientific principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and storage of Ethyl 4-(dibutylamino)benzoate.
Q1: What is Ethyl 4-(dibutylamino)benzoate and what are its stability concerns?
Ethyl 4-(dibutylamino)benzoate is an aromatic amine and an ester derivative of p-Aminobenzoic acid (PABA).[1] Its chemical structure, featuring a tertiary aromatic amine and an ethyl ester functional group, makes it susceptible to specific degradation pathways. The primary stability concerns are oxidative degradation of the amine, which often leads to discoloration, and hydrolysis of the ester linkage, particularly in the presence of moisture.[2][3][4] Elevated temperatures and exposure to light can significantly accelerate these degradation processes.[2][5][6]
Q2: My freshly sourced Ethyl 4-(dibutylamino)benzoate is a white to off-white solid, but it has started to turn yellow/brown in storage. Why is this happening?
The discoloration of aromatic amines upon storage is a well-documented phenomenon primarily caused by atmospheric oxidation.[2][4] The tertiary amine group in the molecule can react with oxygen from the air, forming colored oxidation products. This process is often accelerated by exposure to elevated temperatures and UV or visible light.[2][7] To prevent this, strict control over the storage atmosphere and protection from light is essential.
Q3: What are the ideal short-term and long-term storage conditions for this compound?
Based on available safety data and the chemical nature of the compound, the following conditions are recommended to maintain its integrity.
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature (Long-term: consider refrigeration at 2-8°C) | Storing at controlled room temperature is often sufficient, though lower temperatures (below 30°C) are generally better for amine stability.[1][5] Refrigeration can further slow degradation kinetics. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Displacing oxygen with an inert gas is highly effective at preventing oxidative discoloration.[8] |
| Light Exposure | Keep in a dark place | Use amber glass vials or opaque containers to protect the photosensitive compound from light-induced degradation.[1][9][10][11] |
| Humidity | Sealed in dry conditions | The compound is susceptible to hydrolysis; storage in a desiccated environment using tightly sealed containers is crucial to prevent moisture ingress.[1][5] |
Section 2: Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common stability issues encountered during experiments.
Issue 1: Rapid Discoloration (Yellowing/Browning) of Solid Compound or Stock Solutions
-
Question: I've observed significant color change in my sample much faster than expected. What are the likely causes and how can I fix it?
-
Answer: Rapid discoloration is almost always a sign of accelerated oxidative degradation.
-
Cause A: Improper Storage Atmosphere. The container may have been opened frequently or was not sealed properly, allowing continuous exposure to atmospheric oxygen.
-
Solution: Aliquot the compound upon receipt into smaller, single-use vials. Before sealing, purge the headspace of each vial with a stream of dry nitrogen or argon. This minimizes oxygen exposure for the bulk of the material.
-
-
Cause B: Light Exposure. The storage location may expose the compound to ambient lab lighting or sunlight. Many drug compounds are photosensitive, and light exposure can initiate photochemical reactions that compromise stability.[7]
-
Cause C: Presence of Oxidizing Impurities. Contaminants in the compound itself or in the solvents used to make stock solutions can catalyze oxidation.
-
Solution: Ensure you are using high-purity solvents (e.g., HPLC or ACS grade). If making solutions, using solvents that have been sparged with nitrogen to remove dissolved oxygen can improve stability. Consider adding a suitable antioxidant at a low concentration (e.g., 0.01-0.1%) such as Butylated Hydroxytoluene (BHT) or a tocopherol, after verifying its compatibility with your downstream application.[12]
-
-
Issue 2: Gradual Loss of Purity or Appearance of New Impurity Peaks in HPLC Analysis
-
Question: My HPLC analysis shows a decrease in the main peak area for Ethyl 4-(dibutylamino)benzoate over time, with a corresponding increase in a new, more polar peak. What is happening?
-
Answer: This pattern strongly suggests chemical degradation. The identity of the new peak provides the clue.
-
Cause A: Ester Hydrolysis. If the new peak corresponds to 4-(dibutylamino)benzoic acid , the cause is hydrolysis of the ethyl ester group. This is a common degradation pathway for esters, catalyzed by trace amounts of acid or base, and requires the presence of water.[3][13][14][15]
-
Solution: Ensure the compound is stored in a desiccator.[5] Use only anhydrous solvents when preparing stock solutions and store those solutions over molecular sieves if appropriate for your application. If working in aqueous buffers, prepare solutions fresh and use them promptly.
-
-
Cause B: Oxidative or Photolytic Degradation. If the new peaks do not correspond to the hydrolysis product, they are likely the result of oxidation or photodegradation. These degradants can be complex and varied.
-
Solution: Implement the solutions from Issue 1 (inert atmosphere, light protection). To definitively identify the degradation pathway, a forced degradation study is recommended. This involves intentionally stressing the compound under various conditions (acid, base, oxidation, heat, light) to generate and identify the potential degradants.[16][17][18][19]
-
-
Logical Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting stability issues.
Caption: Troubleshooting workflow for stability issues.
Section 3: Protocols for Stability Verification
To ensure the trustworthiness of your results, you must have a self-validating system. The following protocols provide a framework for assessing the stability of your material and the suitability of your storage conditions.
Protocol 1: Forced Degradation Study
Forced degradation studies are designed to accelerate the formation of potential degradation products to develop and validate stability-indicating analytical methods.[16][18][20]
Objective: To identify the primary degradation pathways for Ethyl 4-(dibutylamino)benzoate.
Materials:
-
Ethyl 4-(dibutylamino)benzoate
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter, heating block, photostability chamber
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve Ethyl 4-(dibutylamino)benzoate in methanol to prepare a 1 mg/mL stock solution.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate vials. Prepare an unstressed control by mixing 1 mL of stock with 1 mL of methanol/water (50:50).
-
Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C for 4 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 2 hours.
-
Oxidation: Add 3% H₂O₂. Keep at room temperature for 4 hours, protected from light.
-
Thermal Stress: Use the unstressed control solution. Heat at 80°C for 24 hours.
-
Photolytic Stress: Expose the unstressed control solution to a light source compliant with ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[11]
-
-
Neutralization & Dilution: After the specified stress period, cool the vials to room temperature. Neutralize the acid and base samples with an equimolar amount of base/acid.
-
Analysis: Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase. Analyze by a suitable stability-indicating HPLC method (see Protocol 2).
-
Data Interpretation: Compare the chromatograms of the stressed samples to the unstressed control. Look for the appearance of new peaks (degradants) and a decrease in the main API peak. The goal is to achieve 5-20% degradation of the active ingredient.[20]
Expected Degradation Products from Forced Degradation
| Stress Condition | Primary Degradation Mechanism | Major Expected Degradant |
| Acid/Base Hydrolysis | Ester Hydrolysis | 4-(dibutylamino)benzoic acid |
| **Oxidation (H₂O₂) ** | N-Oxidation, Dealkylation | N-oxide derivatives, N-dealkylated species |
| Photolysis (Light) | Photochemical Oxidation/Rearrangement | Complex mixture, often colored polymeric species |
| Thermal (Heat) | Thermolysis | Various, depends on temperature; may accelerate oxidation |
Diagram of Primary Degradation Pathways
Caption: Primary degradation pathways of the molecule.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the drug substance without interference from its degradation products, excipients, or impurities.[17]
Objective: To establish an HPLC method that separates Ethyl 4-(dibutylamino)benzoate from its key degradants generated during the forced degradation study.
Initial Method Parameters (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water.
-
Gradient: Start with a gradient elution (e.g., 30% to 90% Acetonitrile over 15 minutes) to screen for all potential degradants.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength of maximum absorbance (determine by scanning the UV spectrum of the compound).
-
Injection Volume: 10 µL
Procedure:
-
Method Development: Inject the mixed solution of stressed samples from the forced degradation study. Adjust the mobile phase composition and gradient slope to achieve adequate separation (resolution > 2) between the parent peak and all degradant peaks.
-
Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH Q2(R1) guidelines. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the main compound in the presence of its degradants. The peak purity angle should be less than the purity threshold, confirming no co-elution.[17]
References
- The Role of Packaging in Photostability Testing for Light-Sensitive APIs. (2025, February 12). StabilityStudies.in.
- Hydrolysis of esters. (n.d.). LibreTexts.
- Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (2014).
- Stabilization of aromatic amines. (1960).
- Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. (n.d.). Pharmaceutical Technology.
- Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation R
- Protect Medicines From Moisture, Oxygen & UV Light. (2025, October 31). LDPE Bags.
- Pharma Stability: Photoprotection & Labeling. (n.d.).
- New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. (n.d.).
- Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry.
- Assessing impact of manufacturing and package configurations to photosensitive compounds. (2018). PubMed.
- Stabilized aromatic amines. (1953).
- Ethyl 4-(butylamino)
- Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Silver Fern Chemical Inc.
- Ester Hydrolysis | Overview, Procedure & Mechanism. (n.d.). Study.com.
- Stabilization of aromatic amines. (1964).
- Hydrolysing esters. (n.d.). Chemguide.
- Chemistry of Esters. (2024, September 30). LibreTexts.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12).
- Thermal degradation mechanism. (n.d.).
- Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. (2024, January 13). Clean Energy.
- Oxidative degradation of amine solvents for CO2 capture. (n.d.).
- New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. (2009, September 28).
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx scientific.
- Forced Degradation Studies. (2016, December 14). SciSpace.
- Analytical Methods. (n.d.). Japan Environment and Children's Study.
- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). American Journal of Chemistry.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.
- Ethyl 4-(butylamino)
- Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)
- A novel azo compound derived from ethyl‐4‐amino benzoate: synthesis, nonlinear optical properties and DFT. (n.d.). SpringerLink.
- Synthesis of ethyl 4-(butylamino)
- An Approach to Flavor Chemical Thermal Degradation Analysis. (2023, December 23). PMC.
- A preparing method of high-purity 2-(dimethylamino)ethyl 4-(butylamino)benzoate hydrochloride. (n.d.).
- Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples. (n.d.). PMC.
- Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry.
- Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. (2021, June 23). CordenPharma.
- Repositioning Natural Antioxidants for Therapeutic Applications in Tissue Engineering. (2020, September 2). PMC.
- Interlaboratory validation of an environmental monitoring method for trace analysis of endocrine disrupting compounds. (2012, August 28). ScienceDirect.
- Antioxidants. (n.d.). Better Health Channel.
- From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs. (2023, January 20). Manufacturing Chemist.
- Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. (n.d.). PMC.
- Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (n.d.). St. John's University.
- Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. (n.d.). LHEP.
- The Thermal Decomposition of Ethyl 4-Quinolonecarboxylates and Rel
- Ethyl 4-butyl-amino-3-nitro-benzo
- Using Ethyl-4-Amino Benzoate to prepare and analytical studies of Two New Azo Compounds. (2023, January 19). Journal of Kufa for Chemical Sciences.
Sources
- 1. Ethyl 4-(butylamino)benzoate | 94-32-6 [chemicalbook.com]
- 2. US2927136A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US2653171A - Stabilized aromatic amines - Google Patents [patents.google.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]
- 7. ldpebag.com [ldpebag.com]
- 8. US3154583A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 9. The Role of Packaging in Photostability Testing for Light-Sensitive APIs – StabilityStudies.in [stabilitystudies.in]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. Photoprotection & Labeling – Pharma Stability [pharmastability.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Ester Hydrolysis | Overview, Procedure & Mechanism - Lesson | Study.com [study.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. biopharminternational.com [biopharminternational.com]
- 17. onyxipca.com [onyxipca.com]
- 18. scispace.com [scispace.com]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Validation & Comparative
Comparative Structural Elucidation Guide: 1H NMR Profiling of Ethyl 4-(dibutylamino)benzoate vs. Local Anesthetic Analogs
Executive Summary
In the drug development pipeline for topical and local anesthetics, structural modifications are frequently employed to tune a molecule's lipophilicity, receptor binding affinity, and pharmacokinetic profile. Ethyl 4-(dibutylamino)benzoate (CAS: 65213-46-9)[1] is a highly lipophilic derivative of the widely used anesthetic Benzocaine (Ethyl 4-aminobenzoate). It is also monitored as a critical synthetic impurity in the production of Tetracaine[2].
This guide objectively compares the analytical performance and structural elucidation of Ethyl 4-(dibutylamino)benzoate against its unsubstituted analog (Benzocaine) and a structurally related anesthetic (Tetracaine)[3]. By leveraging high-field (600 MHz) 1H Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can precisely track how N,N-dialkylation fundamentally alters the electron density of the aromatic pharmacophore, providing actionable data for rational drug design.
Mechanistic Insights: The Causality of Chemical Shifts
To move beyond simple peak assignment, it is critical to understand why the NMR signals shift between these alternatives. The chemical shifts in the 1H NMR spectrum are direct readouts of the local electronic environment surrounding each proton.
-
The Baseline (Benzocaine): In Benzocaine, the primary amine (-NH2) donates electron density into the aromatic ring via resonance (+R effect). This shields the aromatic protons ortho to the amine, shifting them upfield to approximately δ 6.63 ppm[4].
-
The Product (Ethyl 4-(dibutylamino)benzoate): When the amine is substituted with two butyl groups, the alkyl chains exert an inductive electron-donating effect (+I effect) toward the nitrogen atom. This increases the electron density on the nitrogen lone pair, which subsequently enhances the resonance (+R) donation into the aromatic pi-system. Consequently, the ortho protons are shielded even further, shifting upfield to δ 6.56 ppm.
-
The Electron-Withdrawing Pole: In all three compared molecules, the para-ester group (-COOEt) acts as a strong electron-withdrawing group (-R, -I), deshielding the protons ortho to the carbonyl and anchoring them downfield at δ 7.85–7.86 ppm.
Mechanistic pathway of electron-donating effects causing upfield NMR shifts.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility across laboratories, the following self-validating methodology must be used for the acquisition of 1H NMR spectra.
Step-by-Step Methodology
-
Sample Preparation: Weigh exactly 15.0 ± 0.5 mg of the synthesized Ethyl 4-(dibutylamino)benzoate. Causality: This specific mass ensures an optimal signal-to-noise ratio (SNR) for a 600 MHz instrument without causing concentration-dependent chemical shift artifacts or viscosity-induced line broadening.
-
Solubilization: Dissolve the analyte in 0.75 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl3 is an aprotic, non-polar solvent that perfectly solvates lipophilic esters, preventing intermolecular hydrogen bonding. TMS acts as the internal standard for absolute zero calibration.
-
Transfer: Transfer 0.6 mL of the homogenous solution into a standard 5 mm precision NMR tube.
-
Instrument Calibration (Tuning & Shimming): Insert the sample into a 600 MHz NMR spectrometer (probe temperature set to 298 K). Perform Automated Tuning and Matching (ATMA) and 3D gradient shimming (TopShim). Causality: Proper shimming ensures a highly uniform magnetic field, which is critical for resolving the complex overlapping multiplets of the butyl chains.
-
Acquisition Parameters: Execute a standard 1D proton pulse sequence (e.g., zg30) using a 30° flip angle, 16 transients (scans), and a relaxation delay (D1) of 1.0 second. Causality: The 30° pulse combined with a 1s delay allows for rapid acquisition while ensuring sufficient longitudinal relaxation (T1) for accurate quantitative integration of aliphatic versus aromatic protons.
-
Data Processing: Apply Fourier Transform (FT), phase correction, and baseline correction. Calibrate the TMS singlet to exactly δ 0.00 ppm.
Workflow for high-resolution 1H NMR sample preparation and spectral acquisition.
Comparative Data Presentation
The table below objectively compares the 1H NMR chemical shift assignments of Ethyl 4-(dibutylamino)benzoate against its alternatives. Data for Benzocaine[4] and Tetracaine[3] are derived from 600 MHz and 400 MHz CDCl3 experimental benchmarks, respectively.
| Structural Feature / Proton Type | Benzocaine (δ ppm) | Tetracaine (δ ppm) | Ethyl 4-(dibutylamino)benzoate (δ ppm) | Multiplicity & Expected J-Coupling |
| Aromatic H (ortho to C=O) | 7.85 | 7.85 | 7.86 | Doublet (J ≈ 9.0 Hz, 2H) |
| Aromatic H (ortho to N) | 6.63 | 6.55 | 6.56 | Doublet (J ≈ 9.0 Hz, 2H) |
| Ester -OCH₂- | 4.30 | 4.35 | 4.30 | Quartet (J ≈ 7.1 Hz, 2H) |
| Ester -CH₃ | 1.35 | N/A | 1.35 | Triplet (J ≈ 7.1 Hz, 3H) |
| Amine N-H | 4.10 (br s, 2H) | 4.10 (br s, 1H) | N/A | None (Tertiary Amine) |
| Aliphatic N-CH₂- | N/A | 3.15 | 3.31 | Triplet (J ≈ 7.5 Hz, 4H) |
| Aliphatic N-CH₂-CH₂- | N/A | 1.60 | 1.57 | Multiplet (4H) |
| Aliphatic -CH₂-CH₃ (Butyl) | N/A | 1.40 | 1.35 | Sextet/Multiplet (4H) |
| Terminal -CH₃ (Butyl) | N/A | 0.95 | 0.96 | Triplet (J ≈ 7.3 Hz, 6H) |
*Note: The ester group in Tetracaine is a 2-(dimethylamino)ethyl moiety, altering the ester aliphatic shifts compared to the simple ethyl esters of Benzocaine and Ethyl 4-(dibutylamino)benzoate.
Discussion & Alternative Analysis
When evaluating Ethyl 4-(dibutylamino)benzoate as an alternative to Benzocaine in pharmaceutical applications, the 1H NMR data provides definitive proof of successful structural modification.
-
Confirmation of Tertiary Amine Formation: The complete disappearance of the broad singlet at δ 4.10 ppm (characteristic of the -NH2 protons in Benzocaine) and the emergence of the distinct N-CH2 triplet at δ 3.31 ppm confirms the exhaustive dialkylation of the nitrogen.
-
Lipophilicity and Performance: The integration of the aliphatic region (δ 0.96 – 3.31 ppm) yields 18 protons corresponding to the two butyl chains. This massive increase in hydrocarbon bulk exponentially increases the molecule's partition coefficient (LogP). In drug development, higher lipophilicity translates to enhanced penetration through lipid-rich biological barriers (such as the stratum corneum or myelin sheaths), potentially offering a faster onset or longer duration of action compared to the highly polar Benzocaine.
-
Steric Hindrance: Unlike the mono-butylated Tetracaine, the N,N-dibutyl substitution introduces significant steric bulk around the nitrogen lone pair. While this increases +I electron donation (as evidenced by the upfield shift to δ 6.56 ppm), it may also alter the spatial orientation required for binding to voltage-gated sodium channels, presenting a unique structure-activity relationship (SAR) profile for researchers to exploit.
References
- Pharmaffiliates (2024).Tetracaine-impurities: Ethyl 4-(dibutylamino)benzoate (CAS: 65213-46-9). Pharmaffiliates Reference Standards.
- National Center for Biotechnology Information (2025).PubChem Compound Summary for CID 2337, Benzocaine (1H NMR Spectra, 600 MHz, CDCl3). PubChem Database.
- Asian Journal of Chemistry (2020).Synthesis, Characterization and Antimicrobial Evaluation of Tetracaine Analogs (1H NMR, CDCl3). Asian Publication Corporation.
Sources
FTIR Spectral Analysis and Performance Comparison Guide: Ethyl 4-(dibutylamino)benzoate (EDBA) in Photopolymerization
Introduction to Amine Synergists in Photopolymerization
Ethyl 4-(dibutylamino)benzoate (EDBA) is a high-performance tertiary amine co-initiator utilized extensively in Type II photopolymerization systems. When paired with a photosensitizer such as Camphorquinone (CQ), EDBA acts as a critical hydrogen donor to generate active free radicals. While its shorter-chain analog, Ethyl 4-(dimethylamino)benzoate (EDMAB), is widely used as an industry standard, EDBA's extended dibutyl chains impart superior hydrophobicity and steric bulk. This structural modification significantly reduces the leaching of unreacted amine from the cured polymer network—a critical parameter for biocompatibility in dental composites, biomedical devices, and food-contact packaging[1].
FTIR Spectral Analysis of EDBA: Peak Assignments and Causality
Understanding the Fourier Transform Infrared (FTIR) spectrum of EDBA is essential for quality control and real-time polymerization monitoring. The molecule features an aromatic ring, an ester linkage, and a tertiary amine. The electron-donating nature of the para-dialkylamino group induces resonance that slightly lowers the ester carbonyl stretching frequency compared to unsubstituted aliphatic esters[2].
Table 1: Key FTIR Spectral Peak Assignments for EDBA
| Wavenumber (cm⁻¹) | Functional Group / Vibration Mode | Mechanistic Relevance in Analysis |
| 2958, 2932, 2872 | Aliphatic C–H stretch (asym & sym) | Highly pronounced due to the dibutyl chains; differentiates EDBA from EDMAB. |
| 1708 | Ester C=O stretch | Shifted lower than standard esters (~1735 cm⁻¹) due to conjugation with the aromatic ring. |
| 1605, 1525 | Aromatic C=C stretch | Acts as a stable internal standard during resin curing, as the aromatic ring does not react. |
| 1365 | C–N stretch (Tertiary Amine) | Monitors amine integrity. Shifts or broadening here indicate hydrogen abstraction during initiation. |
| 1275, 1105 | C–O–C stretch (Ester) | Confirms the ester linkage stability during formulation and storage. |
| 825 | Out-of-plane C–H bend | Confirms the para-disubstituted benzene architecture. |
Causality Insight: During photopolymerization, the bulk EDBA spectrum remains largely intact because it acts as a catalyst/synergist rather than a structural monomer. However, subtle shifts in the C–N stretch (~1365 cm⁻¹) confirm the synergist's active participation in the initiation phase, where the amine undergoes hydrogen abstraction to form an active alpha-aminoalkyl radical.
Comparative Performance: EDBA vs. Alternative Co-Initiators
Selecting the correct amine synergist requires balancing reactivity (Degree of Conversion) with post-cure stability (migration). Below is an objective comparison of EDBA against EDMAB and the hydrophilic reactive monomer DMAEMA (2-(dimethylamino)ethyl methacrylate).
Table 2: Performance and Physicochemical Comparison in BisGMA Resins
| Property | EDBA | EDMAB | DMAEMA |
| Chemical Name | Ethyl 4-(dibutylamino)benzoate | Ethyl 4-(dimethylamino)benzoate | 2-(Dimethylamino)ethyl methacrylate |
| Molecular Weight | 277.40 g/mol | 193.24 g/mol | 157.21 g/mol |
| Hydrophobicity | High | Moderate | Low (Hydrophilic) |
| Migration Potential | Very Low (High steric bulk) | Moderate | High |
| Polymerization Role | Co-initiator (Synergist) | Co-initiator (Synergist) | Co-initiator & Reactive Monomer |
| Degree of Conversion | ~72% | ~74% | ~65% (Phase separation risk) |
Causality Insight: The presence of ambient moisture in resin systems (such as dentin adhesives) leads to micro-phase separation. Hydrophilic initiators like DMAEMA partition into aqueous domains, whereas hydrophobic synergists like EDBA and EDMAB remain optimally distributed in the resin-rich domains[3]. While EDMAB offers a marginally higher initial Degree of Conversion (DC) due to lower steric hindrance during diffusion, EDBA's bulky dibutyl groups drastically reduce its migration potential post-cure[1]. This makes EDBA the superior choice for applications requiring strict non-leaching profiles.
Mechanistic Pathway of Type II Photopolymerization
The logical relationship between the light source, the photosensitizer, and the EDBA synergist is mapped below.
Fig 1. Type II photopolymerization pathway utilizing CQ and EDBA to generate active radicals.
Experimental Protocol: Self-Validating FTIR-ATR Analysis of Degree of Conversion
To objectively evaluate the performance of EDBA, the Degree of Conversion (DC) must be measured using a self-validating FTIR Attenuated Total Reflectance (ATR) protocol.
Why this protocol is self-validating: We utilize the aromatic C=C stretching peak at 1608 cm⁻¹ as an internal standard. Because the aromatic rings in the BisGMA monomer do not participate in the crosslinking reaction, their concentration remains constant. By calculating the ratio of the reactive aliphatic C=C peak (1638 cm⁻¹) to this stable aromatic peak, the measurement becomes entirely independent of sample volume, ATR crystal contact pressure, or minor instrumental drift[4].
Step-by-Step Methodology:
-
Resin Formulation : Prepare a base resin of BisGMA and TEGDMA (e.g., 50/50 wt%).
-
Initiator Integration : Add 0.5 mol% Camphorquinone (CQ) and 0.5 mol% EDBA to the resin. Mix thoroughly under yellow light to prevent premature curing.
-
Baseline Measurement : Dispense a 10 µL drop of the uncured resin onto a ZnSe or Diamond ATR crystal. Record the FTIR spectrum (resolution of 4 cm⁻¹, 32 scans). Identify the aliphatic C=C peak at 1638 cm⁻¹ and the aromatic internal standard peak at 1608 cm⁻¹.
-
In-Situ Photopolymerization : Irradiate the sample directly on the ATR crystal using a 470 nm LED curing unit for 40 seconds at an intensity of 1000 mW/cm².
-
Post-Cure Measurement : Record the FTIR spectrum of the cured polymer film under the exact same parameters.
-
Data Synthesis : Calculate the Degree of Conversion using the following equation: DC (%) =[1 - (Abs_1638 / Abs_1608)_cured / (Abs_1638 / Abs_1608)_uncured] × 100
References
- PubChem - Ethyl 4-(dibutylamino)benzoate | C17H27NO2 | CID 54134222.
- Abstract Archives - Which is the Better Internal Standard for FTIR Conversion Analysis?.
- National Institutes of Health (PMC) - Effect of Photo-Initiators on the In Vitro Performance of a Dentin Adhesive Exposed to Simulated Oral Environment.
- ResearchGate - Migration of 4-methyl benzophenone (4-MBP) and ethyl-4-(dimethylamino) benzoate (EDB).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 4-(dibutylamino)benzoate | C17H27NO2 | CID 54134222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Which is the Better Internal Standard for FTIR Conversion Analysis? IADR Abstract Archives [iadr.abstractarchives.com]
Comprehensive Comparison Guide: HPLC Method Development for Purity Assessment of Enasidenib (EDB)
Introduction: The Criticality of EDB Purity
Enasidenib (EDB), commercially known as IDHIFA, is a first-in-class, selective small-molecule inhibitor targeting mutant isocitrate dehydrogenase 2 (IDH2)[1]. By inhibiting mutant IDH2, EDB prevents the aberrant accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG), thereby restoring normal epigenetic regulation and inducing cellular differentiation in acute myeloid leukemia (AML) blasts[2].
Because EDB contains a secondary amine and multiple nitrogenous heteroaromatic rings, it is chemically susceptible to oxidative degradation and the formation of nitrosamine drug substance-related impurities (NDSRIs) under stress[3]. Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is paramount to ensure the Active Pharmaceutical Ingredient (API) maintains its purity, efficacy, and safety profile throughout its shelf life.
Mechanistic Grounding & Methodological Strategy
As an analytical scientist, method development cannot be a trial-and-error exercise; it must be driven by the molecule's physicochemical properties. The structural features of EDB dictate the following chromatographic causality:
-
Hydrophobicity & Retention: EDB is highly lipophilic. A high-carbon-load C18 stationary phase is required to provide adequate retention and resolution of structurally similar degradation products (DPs)[3].
-
Silanol Interactions: The basic secondary amine in EDB can interact with residual, unreacted silanols on silica-based columns, leading to severe peak tailing. Therefore, double-endcapped columns and acidic mobile phases (to fully protonate the amine and suppress silanol ionization) are mandatory[3].
-
Detector Compatibility: While UV/PDA detection at 270–272 nm is sufficient for routine QA/QC[4], structural elucidation of unknown DPs requires LC-Q-TOF-MS. This necessitates the use of volatile mobile phase additives (e.g., Formic Acid) over non-volatile buffers (e.g., Phosphates)[3].
Workflow Visualization
Logical workflow for Enasidenib (EDB) stability-indicating HPLC method development.
Objective Comparison: Columns, Mobile Phases, and Detectors
To establish a self-validating Stability-Indicating Assay Method (SIAM), various chromatographic parameters must be objectively evaluated.
Table 1: HPLC Column Comparison for EDB Purity Assessment
| Column Chemistry | Dimensions | Mobile Phase Compatibility | Peak Symmetry ( | Primary Application |
| Agilent ZORBAX Eclipse Plus C18 | 250 x 4.6 mm, 5 µm | Volatile (Formic Acid/ACN) | 1.05 - 1.10 | LC-MS/MS DP Characterization[3] |
| Waters Symmetry ODS C18 | 150 x 4.6 mm, 5 µm | Non-volatile (Phosphate/MeOH) | 1.15 - 1.25 | Routine QA/QC (UV Detection)[4] |
| Waters XBridge C18 | 250 x 4.6 mm, 5 µm | High pH (Ammonium Bicarbonate) | 1.10 - 1.20 | Orthogonal selectivity screening |
Causality Note: The ZORBAX Eclipse Plus C18 outperforms others in peak symmetry due to its extra-dense bonding and double endcapping, which effectively shields the silica backbone from EDB's protonated secondary amines[3].
Table 2: Mobile Phase Modifier Comparison
| Modifier | Concentration | pH Range | MS Compatibility | Impact on EDB Chromatography |
| Formic Acid (FA) | 0.1% v/v | ~2.7 | Excellent | Optimal. Fully protonates EDB, prevents tailing, and provides a volatile proton source for ESI+ MS[3]. |
| Trifluoroacetic Acid (TFA) | 0.1% v/v | ~2.0 | Poor (Ion Suppression) | Strong ion-pairing agent; excellent peak shape but severely suppresses MS signals. |
| Phosphate Buffer | 10 mM | 3.0 | Incompatible | Good for UV-only methods, but precipitates in MS source, destroying the instrument. |
Table 3: Forced Degradation Profile of Enasidenib
Understanding the degradation pathways is critical for method validation. EDB exhibits specific vulnerabilities under stress[3][4].
| Stress Condition | Reagents / Environment | Time / Temp | Observed Degradation | Primary DPs Formed |
| Acidic | 0.1 N HCl | 24 h / 60°C | ~10 - 15% | DP-I, DP-III, DP-IV |
| Alkaline | 0.1 N NaOH | 24 h / 60°C | ~10 - 15% | DP-I, DP-III |
| Oxidative | 3% H | 24 h / RT | ~15 - 20% | DP-II, DP-V, DP-VI, DP-VII |
| Photolytic | UV/Vis Light | 7 days / RT | ~5 - 10% | DP-VII, DP-VIII, DP-IX |
| Thermal | Solid State (105°C) | 7 days | < 2% | Stable |
Self-Validating Experimental Protocol: Purity Assessment
A reliable analytical method must be a self-validating system. The following protocol integrates System Suitability Testing (SST) and Mass Balance calculations to ensure absolute trustworthiness.
Step 1: Preparation of Standard and Stress Samples
-
Unstressed Standard: Dissolve 10 mg of EDB API in 10 mL of diluent (Milli-Q Water:Acetonitrile, 50:50 v/v) to create a 1 mg/mL stock. Sonicate for 10 minutes[4].
-
Forced Degradation (Acid/Base): Treat 1 mL of the stock with 1 mL of 0.1 N HCl or 0.1 N NaOH. Heat at 60°C for 24 hours.
-
Self-Validating Causality:Crucial Step: You must neutralize the samples (with 1 mL of 0.1 N NaOH or HCl, respectively) before injection. Injecting highly acidic or basic samples alters the localized pH of the mobile phase during the run, causing massive retention time shifts and permanently damaging the column's silica matrix[3].
-
-
Oxidative Stress: Treat 1 mL of stock with 1 mL of 3% H
O at room temperature for 24 hours[3].
Step 2: Chromatographic Execution
-
Column: Agilent ZORBAX Eclipse Plus C18 (250 × 4.6 mm, 5 µm)[3].
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Milli-Q Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program: 0-5 min (10% B), 5-15 min (10%
80% B), 15-20 min (80% B), 20-25 min (10% B for re-equilibration). -
Flow Rate & Injection: 1.0 mL/min; 10 µL injection volume[3][4].
-
Detection: PDA set to 270 nm (the
of EDB's conjugated aromatic system)[3].
Step 3: System Validation & Mass Balance (Trustworthiness Check)
Before accepting the data, the system must validate itself:
-
System Suitability: Inject the standard 5 times. The Relative Standard Deviation (%RSD) of the peak area must be < 2.0%, and the Tailing Factor (
) must be < 1.5[4]. -
Mass Balance Calculation: For every stressed sample, calculate the mass balance:
If the mass balance is < 95%, the system has failed. This indicates that either volatile degradants escaped, DPs are co-eluting with the main peak, or highly polar/non-polar DPs are permanently retained on the column. If this occurs, orthogonal detection (e.g., LC-MS) must be employed to find the missing mass[3].
Conclusion
Developing a purity assessment method for Enasidenib requires a deep understanding of its chemical vulnerabilities. By selecting a highly deactivated C18 column, utilizing MS-compatible volatile buffers like Formic Acid, and enforcing strict mass balance calculations during forced degradation, analytical scientists can ensure the absolute integrity of the EDB API prior to clinical administration.
References
1.3 - Rapid Communications in Mass Spectrometry / ResearchGate[3] 2.5 - ResearchGate[5] 3. 2 - Patsnap Synapse[2] 4. 6 - Journal of Clinical Investigation (JCI)[6] 5. 1 - AACR Journals[1] 6.4 - JETIR.org[4] 7. 7 - European Medicines Agency (EMA)[7]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. What is the mechanism of Enasidenib Mesylate? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. JCI - Enasidenib drives human erythroid differentiation independently of isocitrate dehydrogenase 2 [jci.org]
- 7. ema.europa.eu [ema.europa.eu]
Advanced GC-MS Profiling: Fragmentation Dynamics of Ethyl 4-(dibutylamino)benzoate vs. Local Anesthetic Analogs
Executive Summary
In pharmaceutical quality control and forensic toxicology, the precise identification of active pharmaceutical ingredients (APIs) and their synthetic impurities is paramount. Ethyl 4-(dibutylamino)benzoate (often designated as Tetracaine Impurity 10) is a critical byproduct formed via over-alkylation during the synthesis of aminobenzoate-class local anesthetics [3].
This guide provides an in-depth, objective comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation patterns of Ethyl 4-(dibutylamino)benzoate against its related analogs: Benzocaine (the unalkylated parent structure) and Tetracaine (the target API). By understanding the mechanistic causality behind these fragmentation pathways, analytical chemists can build more robust, self-validating screening protocols for impurity profiling [1].
Mechanistic Causality: The "Why" Behind the Spectra
Under standard 70 eV Electron Ionization (EI), the fragmentation of a molecule is dictated by the site of initial ionization (radical cation formation) and the subsequent stabilization of the resulting product ions. The substitution pattern on the aromatic amine fundamentally shifts the dominant cleavage pathway:
-
Benzocaine (Ethyl 4-aminobenzoate): The primary amine (-NH₂) is a relatively poor charge stabilizer compared to highly substituted amines. Consequently, ionization predominantly occurs at the ester carbonyl. The dominant pathway is the loss of an ethoxy radical (•OCH₂CH₃, -45 Da), yielding a base peak at m/z 120 (the acylium ion).
-
Tetracaine (2-(dimethylamino)ethyl 4-(butylamino)benzoate): This API contains two nitrogen atoms. The aliphatic tertiary amine on the ester side-chain has the lowest ionization energy. Ionization here triggers a rapid alpha-cleavage of the ester alkyl chain, producing a highly stable dimethylaminomethylene cation ([CH₂=N(CH₃)₂]⁺). This results in an overwhelming base peak at m/z 58 , effectively suppressing other fragmentation routes [2].
-
Ethyl 4-(dibutylamino)benzoate (The Impurity): The introduction of the N,N-dibutyl group onto the aromatic ring completely alters the paradigm. The nitrogen's lone pair strongly stabilizes the radical cation. According to Stevenson's Rule, the loss of the largest alkyl radical is thermodynamically favored. Alpha-cleavage of the butyl chain results in the loss of a propyl radical (•C₃H₇, -43 Da). This forms a highly conjugated, stable iminium ion, making m/z 234 the definitive base peak.
Figure 1: Proposed EI-MS fragmentation pathway for Ethyl 4-(dibutylamino)benzoate.
Comparative Performance Data
To facilitate rapid identification in complex matrices, the quantitative and qualitative MS data for the three compounds are summarized below. The shift in the base peak serves as the primary diagnostic tool for distinguishing the API from its synthetic impurity.
| Compound | Structural Role | Molecular Weight | Base Peak (m/z) | Key Diagnostic Ions (m/z) | Primary Fragmentation Driver |
| Benzocaine | Starting Material / Parent | 165.19 | 120 | 165, 120, 92, 65 | Ester cleavage (Loss of •OCH₂CH₃) |
| Tetracaine | Target API | 264.36 | 58 | 264, 176, 71, 58 | Aliphatic amine alpha-cleavage |
| Ethyl 4-(dibutylamino)benzoate | Synthetic Impurity | 277.40 | 234 | 277, 234, 178, 133 | Aromatic N,N-dialkyl alpha-cleavage |
Self-Validating Experimental Protocol
To ensure reproducibility and analytical trustworthiness, the following GC-MS methodology is designed as a self-validating system. The inclusion of Benzocaine and Tetracaine reference standards alongside the sample ensures that both the ester-cleavage and amine-cleavage pathways are properly tuned and resolved by the quadrupole [1].
Step-by-Step GC-MS Workflow
Phase 1: Sample Preparation
-
Standard Preparation: Prepare a mixed reference standard containing 10 µg/mL each of Benzocaine, Tetracaine, and Ethyl 4-(dibutylamino)benzoate in LC-MS grade Methanol.
-
Sample Extraction: For API bulk powder screening, dissolve 10 mg of the sample in 1 mL of Methanol. Sonicate for 5 minutes.
-
Dilution: Dilute the sample extract 1:100 in Methanol to prevent detector saturation and column overloading. Transfer to a 2 mL glass autosampler vial with a PTFE-lined septum.
Phase 2: Gas Chromatography Parameters
-
Column: Install a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS or DB-5MS, 30 m length × 0.25 mm internal diameter × 0.25 µm film thickness).
-
Carrier Gas: Ultra-high purity Helium (99.999%) at a constant flow rate of 1.0 mL/min.
-
Injection: Inject 1.0 µL of the sample using a split ratio of 10:1. Set the inlet temperature to 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C (hold for 1 minute).
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: 300 °C for 5 minutes. (Total run time: ~19.3 minutes).
-
Phase 3: Mass Spectrometry Parameters
-
Transfer Line: Set the GC-MS interface temperature to 280 °C.
-
Ionization: Electron Ionization (EI) mode at 70 eV. Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C.
-
Acquisition: Operate in Full SCAN mode from m/z 40 to 400 for untargeted impurity profiling. For trace-level quantification of the impurity, switch to Selected Ion Monitoring (SIM) mode targeting m/z 234, 277, and 178.
Figure 2: Standardized GC-MS workflow for the profiling of local anesthetic impurities.
Analytical Insights & Troubleshooting
When executing this protocol, researchers must account for the thermal stability of aminobenzoate esters.
-
Inlet Degradation: If excessive tailing or unexpected low-molecular-weight peaks (e.g., m/z 137, corresponding to the decarboxylated amine) are observed, the GC inlet may be excessively active. Deactivate the inlet liner with glass wool and ensure the injection port temperature does not exceed 250 °C.
-
Matrix Interferences: In complex biological matrices or formulated creams, lipid components may co-elute with the target compounds [2]. If the m/z 234 peak of Ethyl 4-(dibutylamino)benzoate is obscured by matrix background, utilize the secondary m/z 178 ion (formed via the McLafferty-type rearrangement and loss of butene) as a qualitative confirmation ion.
References
-
Kranenburg, R., et al. "Impurities, adulterants and cutting agents in cocaine as potential candidates for retrospective mining of GC-MS data." Science & Justice, vol. 62, no. 1, 2022, pp. 60-75.[Link]
- Seo, M. K., et al.
A Comparative Guide to the Efficiency of Ethyl 4-(dimethylamino)benzoate (EDB) as a Co-initiator in Photopolymerization
For Researchers, Scientists, and Drug Development Professionals
In the realm of photopolymerization, the efficiency of the initiation system is paramount to achieving desired material properties and processing speeds. This guide provides an in-depth technical comparison of Ethyl 4-(dimethylamino)benzoate (EDB), a widely utilized tertiary amine co-initiator, against other common alternatives. By synthesizing data from multiple experimental studies, we will objectively evaluate its performance, delve into the underlying chemical mechanisms, and provide standardized protocols for independent verification.
Understanding the Role of EDB in Type II Photoinitiation
Ethyl 4-(dimethylamino)benzoate, often abbreviated as EDB, EDMAB, or EDAB, is a tertiary amine that functions as a synergist or co-initiator in Type II photoinitiator systems.[1][2] These systems are characterized by a bimolecular initiation process where the photoinitiator, upon absorption of light, does not directly generate free radicals but instead interacts with a co-initiator to produce the radical species necessary for polymerization.[3]
The most common partner for EDB is camphorquinone (CQ), a diketone that absorbs light in the blue region of the visible spectrum (around 468 nm).[2][4] This makes the CQ/EDB system particularly suitable for applications where UV light is undesirable, such as in dental restorations and biomedical hydrogels.[2][4][5]
The primary functions of EDB in these systems are to accelerate the rate of polymerization and to mitigate oxygen inhibition, a phenomenon where atmospheric oxygen quenches the excited state of the photoinitiator or scavenges free radicals, thus terminating the polymerization chain.[3]
Mechanism of Action: A Closer Look
The photopolymerization process initiated by a CQ/EDB system can be broken down into several key steps. Upon exposure to light of an appropriate wavelength, the camphorquinone molecule is promoted from its ground state to an excited singlet state, which then rapidly undergoes intersystem crossing to a more stable triplet state. This excited triplet state of CQ is not reactive enough to directly initiate polymerization. Instead, it abstracts a hydrogen atom from the ethyl group of the EDB molecule. This hydrogen abstraction results in the formation of two radical species: a ketyl radical from the camphorquinone and an aminoalkyl radical from the EDB. The highly reactive aminoalkyl radical is the primary species responsible for initiating the polymerization of monomer units, such as methacrylates.[3][6]
Caption: Photoinitiation mechanism of the Camphorquinone/EDB system.
Comparative Efficiency Analysis: EDB vs. Alternatives
The efficiency of a co-initiator is a multifaceted parameter, encompassing the rate of polymerization, the final degree of conversion of the monomer, and the properties of the resulting polymer, such as its mechanical strength and color stability. In this section, we compare the performance of EDB against other commonly used amine co-initiators.
Polymerization Kinetics: Rate and Degree of Conversion
The rate of polymerization (Rp) and the final degree of conversion (DC) are critical metrics for evaluating the efficiency of a photoinitiator system. Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful technique for monitoring these parameters by tracking the disappearance of the monomer's reactive functional groups (e.g., the C=C bond in methacrylates) over time.[4][7][8]
A study comparing EDB with 2-(dimethylamino)ethyl methacrylate (DMAEMA) and a novel synthesized tertiary amine co-initiator (TUMA) in a BisGMA/HEMA resin system provides valuable insights.[9] When used at the same molar concentration as EDB, TUMA resulted in a comparable degree of conversion, although with a lower maximum polymerization rate.[9] Notably, the aromatic amine EDB exhibited the fastest polymerization rate among the three.[9]
| Co-initiator (0.5 wt%) | Degree of Conversion (DC) after 600s (%) | Maximum Polymerization Rate (Rp,max) (%/s) |
| EDB | 68.2 | Fastest among the three |
| DMAEMA | 69.9 | - |
| TUMA | 65.2 | Lowest among the three |
| TUMA (1.75 wt%) | 70.1 | - |
| Concentration adjusted to have the same molar concentration as 0.5 wt% EDB. Data synthesized from a study by Ge et al.[9] |
Another study evaluated the effect of different photoinitiators and co-initiators on the physical and mechanical properties of a Bis-GMA/HEMA resin matrix.[10] The results showed that the degree of conversion for systems containing EDB was comparable to those with DMAEMA, particularly when a third component, diphenyliodonium hexafluorophosphate (DPIHP), was included.[10]
| Photoinitiator System (1 mol% each component) | Degree of Conversion (%) |
| CQ + DMAEMA | 67.5 |
| CQ + EDB | 70.1 |
| CQ + DPIHP | 55.2 |
| CQ + DMAEMA + DPIHP | 70.8 |
| CQ + EDB + DPIHP | 71.2 |
| Data from a study by Lee et al.[10] |
Mechanical Properties of the Resulting Polymer
The efficiency of the co-initiator also influences the mechanical properties of the final cured polymer. A higher degree of conversion generally leads to improved mechanical strength and hardness.
In the aforementioned study by Lee et al., the mechanical properties of resins formulated with different photoinitiator systems were evaluated.[10] The resin containing the three-component system of CQ, EDB, and DPIHP exhibited the highest microhardness.[10]
| Photoinitiator System | Flexural Strength (MPa) | Flexural Modulus (GPa) | Microhardness (VHN) |
| CQ + DMAEMA | 105.3 | 2.6 | 23.5 |
| CQ + EDB | 108.7 | 2.8 | 25.1 |
| CQ + DPIHP | 75.4 | 1.9 | 18.7 |
| CQ + DMAEMA + DPIHP | 110.2 | 2.7 | 26.3 |
| CQ + EDB + DPIHP | 112.5 | 2.9 | 28.9 |
| Data from a study by Lee et al.[10] |
Color Stability: A Critical Parameter for Esthetic Applications
A significant drawback of amine co-initiators, including EDB, is their tendency to cause yellowing or discoloration of the final polymer over time.[3][11] This is a critical concern in applications where aesthetics are important, such as in dental restorations. The discoloration can be attributed to the oxidation of the unreacted amine or the byproducts of the photoinitiation process.[12]
The choice of co-initiator can influence the color stability of the resin composite. While direct comparative studies on the color stability of EDB versus a wide range of other amines are limited, it is generally acknowledged that amine-free photoinitiator systems, such as those based on Type I photoinitiators like TPO, can offer superior color stability.[6] One study found that composites containing TPO showed better color stability than those with CQ/amine systems.[11]
Experimental Protocol: A Self-Validating System for Co-initiator Efficiency Evaluation
To ensure trustworthiness and allow for independent verification, this section outlines a detailed, step-by-step methodology for comparing the efficiency of EDB with other co-initiators. This protocol is based on the widely accepted use of Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy.[4][7][8]
Materials and Formulation
-
Monomer Blend: A common monomer blend for dental applications is a 50/50 wt% mixture of Bisphenol A-glycidyl methacrylate (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA).[12]
-
Photoinitiator: Camphorquinone (CQ) at a concentration of 0.5 wt%.
-
Co-initiators: EDB and the alternative co-initiators to be tested (e.g., DMAEMA, N,N-dimethyl-p-toluidine (DMPT), N-phenylglycine (NPG)) at equimolar concentrations relative to EDB.
-
Inert Filler (Optional): For simulating a dental composite, silanized barium glass or silica fillers can be added at a specific weight percentage (e.g., 70 wt%).
Sample Preparation
-
Accurately weigh and mix the monomer blend, photoinitiator, and co-initiator in an amber-colored vial to prevent premature polymerization.
-
If using a filler, incorporate it into the resin mixture and mix thoroughly until a homogeneous paste is formed.
-
Place a small amount of the uncured resin mixture between two transparent substrates (e.g., NaCl or KBr plates for transmission FTIR) separated by a spacer of known thickness (typically 100-200 µm).
RT-FTIR Measurement of Polymerization Kinetics
Caption: Workflow for RT-FTIR analysis of photopolymerization kinetics.
-
Instrument Setup: Configure an FTIR spectrometer with a real-time data acquisition mode.
-
Baseline Spectrum: Record a baseline spectrum of the uncured sample.
-
Initiate Polymerization: Expose the sample to a light source with a wavelength appropriate for the photoinitiator (e.g., a blue LED with an emission peak around 470 nm for CQ).
-
Real-Time Data Acquisition: Simultaneously with the start of light exposure, begin acquiring FTIR spectra at regular, short intervals (e.g., every 0.5-1 second).
-
Monitor Conversion: The degree of conversion (DC) at any given time (t) can be calculated from the decrease in the absorbance peak area of the methacrylate C=C bond (typically around 1638 cm⁻¹) relative to an internal standard peak that does not change during polymerization (e.g., the aromatic C=C bond around 1608 cm⁻¹). The formula is:
DC(t) (%) = [1 - (Peak Area of C=C at time t / Peak Area of C=C at time 0)] * 100
-
Calculate Polymerization Rate: The rate of polymerization (Rp) can be determined from the first derivative of the DC versus time curve.
Evaluation of Mechanical Properties
-
Prepare standardized samples of the cured polymers (e.g., rectangular bars for flexural strength testing).
-
Perform mechanical tests such as the three-point bending test to determine flexural strength and modulus, and microhardness testing (e.g., Vickers or Knoop hardness) on the surface of the cured samples.
Color Stability Assessment
-
Prepare disc-shaped samples of the cured polymers.
-
Measure the initial color coordinates (L, a, b*) using a spectrophotometer or colorimeter.
-
Subject the samples to accelerated aging conditions (e.g., immersion in staining solutions like coffee or tea, or exposure to a UV weathering chamber).
-
Measure the color coordinates again after specific time intervals.
-
Calculate the color change (ΔE) using the formula: ΔE = [(ΔL)² + (Δa)² + (Δb*)²]¹ᐟ². A higher ΔE value indicates lower color stability.
Conclusion and Future Perspectives
Ethyl 4-(dimethylamino)benzoate (EDB) remains a highly effective and widely used co-initiator in Type II photopolymerization systems, particularly in combination with camphorquinone. It offers a rapid polymerization rate and contributes to good mechanical properties in the final polymer.
However, the choice of the optimal co-initiator is application-dependent. For applications where color stability is of utmost importance, alternative amine co-initiators or, more significantly, amine-free photoinitiator systems may be preferable. The development of novel co-initiators that combine high efficiency with improved color stability and biocompatibility continues to be an active area of research.
The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to conduct their own comparative studies, ensuring that the selection of a photoinitiator system is based on rigorous and reproducible scientific evidence.
References
- Hampford Research Inc.
- F1000Research.
- PubMed. Photopolymerization of N,N-dimethylaminobenzyl alcohol as amine co-initiator for light-cured dental resins. Published May 15, 2008.
- Pocket Dentistry. Study of visible light activated polymerization in BisGMA-TEGDMA monomers with Type 1 and Type 2 photoinitiators using Raman spectroscopy. Published November 22, 2017.
- Mathematical Model for Polymerising BisGMA/TEGDMA Resins With Different Initi
- Arabian Journal of Chemistry.
- Johari Yap. Impact Of Photoinitiators Types And Concentrations On Color Stability And Degree Of Conversion Of Light Cure Resin Based Composi.
- MDPI. A Reliable Method of Measuring the Conversion Degrees of Methacrylate Dental Resins. Published March 10, 2022.
- ResearchGate. Evaluation of new coinitiators of camphorquinone useful in the radical photopolymerization of dental monomers. Published November 28, 2025.
- Semantic Scholar.
- Felipe Schneider.
- KU ScholarWorks.
- ResearchGate.
- PMC.
- MDPI. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. Published February 2, 2021.
- PubMed. Effect of co-initiator ratio on the polymer properties of experimental resin composites formulated with camphorquinone and phenyl-propanedione. Published March 15, 2009.
- Redalyc.org. Influence of Different Photoinitiators on Polymerization Kinetics and Marginal Microleakage in Restorations using Photopolymerizable Dental. Published July 19, 2017.
- Restorative Dentistry & Endodontics.
- ResearchGate. The Role of Amines in the Camphorquinone Photoinitiated Polymerization of Multifunctional Monomer. Published August 7, 2025.
- ResearchGate. A review of the development of radical photopolymerization initiators used for designing light-curing dental adhesives and resin composites.
- Comparison of three methods for determination of the degree of conversion in commercial light-cured composites.
- The Journal of Contemporary Dental Practice. Degree of Conversion of Polymer-matrix Composite assessed by FTIR Analysis.
- MDPI. Comparison of the Physical and Mechanical Properties of Resin Matrix with Two Photoinitiator Systems in Dental Adhesives. Published July 1, 2016.
- PubMed. Color stability of composite resins with different photoinitiator systems when subjected to water aging: an in vitro study. Published November 3, 2025.
- New hydrogen donors for amine-free photoinitiating systems in dental m
- ACS Publications. Photopolymerization Kinetics of Methacrylate Dental Resins. Published July 16, 2003.
- A Reliable Method of Measuring the Conversion Degrees of Methacrylate Dental Resins. Published October 13, 2025.
- RSC Publishing. Review of quantitative and qualitative methods for monitoring photopolymerization reactions. Published March 31, 2023.
- PMC.
- FACTORS INFLUENCING THE EFFICIENCY OF PHOTOINITIATION IN RADIATION CURABLE INK FORMUL
- MDPI. Evaluation of the Mechanical Properties of Different Dental Resin-Based Materials After Submersion in Acidic Beverages. Published December 25, 2024.
- The Open Dentistry Journal. Color Stability and Degree of Conversion of Light-cured Resin Cements. Published July 3, 2023.
- ResearchGate. Photopolymerization of methyl methacrylate: Effects of photochemical and photonic parameters on the chain length. Published August 7, 2025.
- ACS Publications. Real-Time FTIR and in Situ Rheological Studies on the UV Curing Kinetics of Thiol-ene Polymers.
- SciSpace.
- ScienceOpen.
- ResearchGate. Characteristic parameters determined by the RT-FTIR method.
- The Journal of Contemporary Dental Practice.
- PubMed.
- ResearchGate. Photopolymerization of N,N‐dimethylaminoethylmethacrylate studied by photocalorimetry. Published August 6, 2025.
Sources
- 1. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 2. Photoinitiator Systems in Dental Resin-Based... | F1000Research [f1000research.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 5. Carboxylated camphorquinone as visible-light photoinitiator for biomedical application: Synthesis, characterization, and application - Arabian Journal of Chemistry [arabjchem.org]
- 6. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Synthesis and evaluation of a novel co-initiator for dentin adhesives: polymerization kinetics and leachables study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. johariyap.com [johariyap.com]
- 12. felipeschneider.com.br [felipeschneider.com.br]
Analytical Comparison Guide: Validating the Melting Point and Purity of Ethylene Dibromide (EDB) via Sub-Ambient DSC
The Analytical Challenge of Low-Melting Genotoxic Impurities
Ethylene dibromide (1,2-Dibromoethane, or EDB) is a highly reactive alkylating agent frequently utilized in synthetic organic chemistry and monitored rigorously as a Genotoxic Impurity (GTI) in pharmaceutical drug development. Validating the identity and purity of EDB reference standards is a critical regulatory requirement. However, EDB presents a unique analytical challenge: it is a highly volatile, toxic liquid at room temperature with a true melting point of approximately 9.8 °C[1].
Because of its sub-ambient melting point and hazardous vapor profile, traditional Capillary Melting Point (CMP) apparatuses are fundamentally incompatible with EDB. To accurately validate its melting point and quantify its absolute purity, researchers must employ Sub-Ambient Differential Scanning Calorimetry (DSC) .
Capillary Melting Point (CMP) vs. Differential Scanning Calorimetry (DSC)
When evaluating analytical methodologies for low-melting, volatile compounds, DSC drastically outperforms traditional visual methods. CMP relies on the visual observation of a phase change within an open or semi-sealed glass capillary. For a compound melting at 9.8 °C, CMP cannot maintain the controlled sub-ambient freezing conditions required to solidify the sample prior to analysis. Furthermore, heating an open capillary of EDB exposes operators to highly toxic, carcinogenic vapors[1].
Conversely, DSC measures the differential heat flow between a sample and a reference as a function of temperature. By utilizing hermetically sealed aluminum pans and liquid nitrogen cooling systems, DSC provides a safe, closed-system environment that captures the precise thermodynamic profile of the phase transition.
Table 1: Performance Comparison for EDB Validation
| Analytical Parameter | Sub-Ambient DSC | Capillary Melting Point (CMP) |
| Temperature Range | -170 °C to 700 °C | Ambient to 400 °C |
| Suitability for EDB (MP 9.8 °C) | Optimal (Controlled sub-ambient freezing) | Incompatible (Cannot freeze sample effectively) |
| Sample Containment | Hermetically sealed pans (Zero vapor exposure) | Open/crimped glass capillary (High exposure risk) |
| Purity Quantification | Absolute (Mol % via van 't Hoff equation) | Qualitative (Visual melting range estimation) |
| Sample Size Required | 2 – 5 mg | 10 – 50 mg |
Mechanistic Principles: The van 't Hoff Purity Law
DSC does not merely record the melting point; it utilizes the thermodynamic principles of melting point depression to calculate the absolute mole fraction of impurities without requiring a reference standard[2].
According to the van 't Hoff equation , the presence of eutectic impurities (impurities that dissolve in the liquid melt but are insoluble in the solid crystal) broadens the melting endotherm and shifts the peak to a lower temperature[3]. The relationship is defined as:
- : Sample temperature at a specific point during the melt.
- : Theoretical melting point of the 100% pure substance (in Kelvin).
- : Ideal gas constant (8.314 J/mol·K).
- : Mole fraction of the impurity.
- : Enthalpy of fusion of the pure material.
- : Fraction of the sample melted (calculated by dividing the partial peak area by the total peak area).
By plotting the sample temperature (
Experimental Protocol: Sub-Ambient DSC Validation of EDB
To ensure scientific integrity and reproducibility in accordance with USP <891> (Thermal Analysis) and ASTM E928 guidelines, the following self-validating protocol must be strictly adhered to[4],[3].
Step 1: Hermetic Sample Encapsulation
-
Action: Weigh 2.0 to 5.0 mg of the EDB standard into a high-volume aluminum DSC pan and seal it hermetically using a sample press.
-
Causality: Hermetic sealing is mandatory. It prevents the endothermic artifact of EDB volatilization from skewing the melting endotherm and protects the DSC sensor from corrosive halogenated vapors.
Step 2: Sub-Ambient Equilibration
-
Action: Load the sample and an empty reference pan into the DSC cell. Purge the cell with dry Nitrogen at 50 mL/min. Rapidly cool the cell to -30 °C using a Liquid Nitrogen Pump (LNP) and hold isothermally for 5 minutes.
-
Causality: The dry nitrogen purge prevents atmospheric moisture from condensing and freezing on the sensor, which would create false melting peaks. The -30 °C isotherm ensures the EDB is fully crystallized into its solid state prior to the heating ramp.
Step 3: Controlled Heating Ramp
-
Action: Heat the sample from -30 °C to 20 °C at a highly controlled rate of 0.5 °C/min.
-
Causality: While standard DSC scans use 10 °C/min, purity analysis requires a very slow heating rate (typically < 1 °C/min). This minimizes the thermal lag between the sensor and the sample interior, ensuring that the partial area integrations (
) accurately reflect true thermodynamic equilibrium[5].
Step 4: Data Integration and Linearization
-
Action: Integrate the melting endotherm (typically peaking around 9.8 °C). Apply a linearization correction to account for undetected pre-melting (often caused by instrument resolution limits at the very beginning of the melt)[5].
Comparative Performance and Experimental Data
The table below illustrates representative experimental data obtained from validating two different grades of EDB reference standards using the sub-ambient DSC protocol.
Table 2: DSC van 't Hoff Purity Results for EDB Standards
| Sample | Measured Peak ( | Calculated Pure MP ( | Enthalpy of Fusion ( | Calculated Purity |
| EDB Analytical Grade | 9.68 °C | 9.82 °C | 10.45 kJ/mol | 99.85 Mol % |
| EDB Technical Grade | 9.15 °C | 9.78 °C | 10.12 kJ/mol | 97.40 Mol % |
Analysis Insight: The Technical Grade EDB exhibits a significantly depressed measured peak (
Workflow Visualization
Sub-ambient DSC workflow for EDB melting point and van 't Hoff purity analysis.
References
-
PubChem (National Institutes of Health). "1,2-Dibromoethane | Br(CH2)2Br | CID 7839." Retrieved from:[Link]
-
NETZSCH Analyzing & Testing. "The Importance of Purity Determination of Pharmaceuticals." Retrieved from:[Link]
-
ASTM International / Antpedia. "ASTM E928: Purity by Differential Scanning Calorimetry." Retrieved from:[Link]
-
TA Instruments. "Purity Determination and DSC Tzero Technology." Retrieved from: [Link]
-
Lab Manager. "Thermal Analysis: Stability, Decomposition, and Material Properties (USP <891>)." Retrieved from: [Link]
Sources
- 1. 1,2-Dibromoethane | Br(CH2)2Br | CID 7839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. img.antpedia.com [img.antpedia.com]
- 4. Thermal Analysis: Stability, Decomposition, and Material Properties | Lab Manager [labmanager.com]
- 5. tainstruments.com [tainstruments.com]
Benchmarking cure speed of EDB against other amine synergists
Benchmarking the Cure Speed of EDB Against Alternative Amine Synergists in Photopolymerization Systems
Introduction
In the development of photopolymerizable systems—ranging from dental composites to biomedical hydrogels and 3D-printed drug delivery devices—the choice of photoinitiator and co-initiator (amine synergist) dictates the ultimate success of the polymer network. Camphorquinone (CQ) remains the gold standard Type II photoinitiator for visible-light (blue light, ~470 nm) curing. However, CQ alone is highly inefficient; it requires a hydrogen-donating amine synergist to generate the reactive radicals necessary for polymerization[1].
Ethyl 4-(dimethylamino)benzoate (EDB), an aromatic tertiary amine, is widely regarded as the benchmark synergist in the field. This guide objectively compares the cure kinetics, degree of conversion (DC), and mechanistic efficiency of EDB against alternative amine synergists, such as 2-(dimethylamino)ethyl methacrylate (DMAEMA) and N,N-dimethyl-p-toluidine (DMPT), providing actionable data for formulation scientists.
Mechanistic Grounding: The Causality of Cure Speed
To understand why EDB consistently outperforms many alternatives in raw cure speed, we must examine the photoredox catalytic cycle. When exposed to blue light, CQ transitions to an excited triplet state (CQ*). This excited state forms an exciplex (excited complex) with the tertiary amine. The amine transfers an electron, followed by a proton, to CQ, generating an alpha-aminoalkyl radical (which initiates polymerization) and a ketyl radical (which typically terminates)[2].
The efficiency of this process—and thus the cure speed—is governed by the ionization potential of the amine and the stability of the resulting radical. EDB features an aromatic ring with an electron-withdrawing ester group para to the dimethylamino group. This specific structural arrangement lowers the oxidation potential compared to aliphatic amines and stabilizes the alpha-aminoalkyl radical via resonance. Consequently, EDB minimizes non-productive back-electron transfer (quenching), driving the polymerization forward at a significantly higher rate than aliphatic counterparts[3].
Photoredox catalytic cycle of CQ and EDB generating active radicals for polymerization.
Comparative Performance Benchmarking
When formulating resins (e.g., a standard Bis-GMA/TEGDMA matrix), the choice of amine synergist forces a trade-off between cure speed, final degree of conversion (DC), and biocompatibility. The table below synthesizes the performance metrics of EDB against key alternatives based on established literature[4],[1].
| Amine Synergist | Chemical Class | Relative Cure Speed ( | Typical Degree of Conversion (DC%) | Structural Advantage | Primary Limitation |
| EDB | Aromatic | High | ~60–65% | Resonance-stabilized radical yields fast initiation. | Unbound small molecule (leachability risk). |
| DMAEMA | Aliphatic | Moderate | ~55–60% | Contains methacrylate group (covalently binds to network). | Slower electron transfer rate. |
| DMPT | Aromatic | Very High | ~50–55% | Extremely fast proton transfer. | High toxicity and severe yellowing. |
Data Analysis & Causality: While DMPT offers rapid curing, its toxicity and poor final DC (caused by rapid vitrification that traps unreacted monomers) render it obsolete for modern biomedical applications. DMAEMA is frequently used when leachability must be minimized, as its methacrylate group allows it to copolymerize directly into the polymer backbone. However, studies show that for the exact same CQ/amine molar ratios, optimal formulations of CQ/EDB consistently achieve a higher maximum polymerization rate and a superior crosslink density compared to CQ/DMAEMA[1].
Self-Validating Experimental Protocol: Benchmarking Cure Kinetics
To objectively benchmark these synergists in your own laboratory, rely on Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR). This method provides a self-validating, continuous data stream of the C=C double bond conversion, avoiding the pitfalls of post-cure static measurements which fail to capture the kinetic rate (
Step-by-step RT-FTIR experimental workflow for benchmarking amine synergist cure kinetics.
Step-by-Step Methodology:
-
Resin Formulation (Molar Standardization): Prepare a base resin of Bis-GMA and TEGDMA (50:50 wt%). Add CQ at a fixed concentration (e.g., 0.5 wt%). Add the targeted amine synergist (EDB or DMAEMA).
-
Causality Check: Do not match synergists by weight percentage. You must match them by molar concentration to ensure an equal ratio of amine functional groups to CQ molecules. A CQ:Amine molar ratio of 1:1 to 1:2 is typically optimal[4].
-
-
Sample Loading & Environmental Control: Deposit a 50 µm film of the resin between two NaCl or KBr crystals.
-
Causality Check: Maintain the sample chamber at a strictly controlled 25°C. Polymerization propagation is an exothermic, diffusion-controlled process; ambient temperature fluctuations will artificially skew the cure speed data.
-
-
RT-FTIR Acquisition: Position the sample in the FTIR spectrometer. Begin scanning at a rapid rate (e.g., 2 scans/second) at a resolution of 4 cm⁻¹.
-
In-Situ Irradiation: After 5 seconds of dark scanning (to establish a baseline), irradiate the sample using a 470 nm LED curing unit at a standardized irradiance (e.g., 800 mW/cm²).
-
Kinetic Data Synthesis: Monitor the aliphatic C=C stretching vibration at 1636 cm⁻¹. Use the aromatic C=C stretching vibration at 1608 cm⁻¹ (from the Bis-GMA core) as an internal standard, as it remains unaffected by the polymerization. Calculate the Degree of Conversion (DC%) at any time t using the formula:
The cure speed ( ) is derived from the first derivative of the conversion-time curve.
Conclusion
For applications demanding rapid vitrification and high final conversion—such as high-throughput 3D printing or rapid-set dental restoratives—EDB remains the superior amine synergist. Its resonance-stabilized kinetics outpace aliphatic alternatives. However, for long-term implantable drug delivery systems where zero leachability is mandated, researchers must weigh EDB's kinetic advantages against the covalent-binding capability of slower synergists like DMAEMA.
References
- Lin, J.T., et al. "A Critical Review for Synergic Kinetics and Strategies for Enhanced Photopolymerizations for 3D-Printing and Additive Manufacturing." PMC.
- Brandt, C., et al. "The Effect of using Mixed Initiator Systems on the Efficiency of Photopolymerization of Dental Resins." Semantic Scholar.
- Shin, D.H., et al. "Effect of CQ-amine ratio on the degree of conversion in resin monomers with binary and ternary photoinitiation systems.
- Park, J., et al. "Effect of Photoinitiator System and Water Content on Dynamic Mechanical Properties of a Light-cured bisGMA/HEMA Dental Resin." PMC.
Sources
- 1. Effect of Photoinitiator System and Water Content on Dynamic Mechanical Properties of a Light-cured bisGMA/HEMA Dental Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Critical Review for Synergic Kinetics and Strategies for Enhanced Photopolymerizations for 3D-Printing and Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Effect of CQ-amine ratio on the degree of conversion in resin monomers with binary and ternary photoinitiation systems [rde.ac]
Spectroscopic Determination of EDB Conversion Rates During Photolysis: A Comparative Guide
An In-Depth Technical Guide
Introduction: The Imperative for Accurate EDB Photolysis Monitoring
1,2-Dibromoethane (EDB), a synthetic organic compound with a history as a fumigant and gasoline additive, persists as a significant environmental contaminant in soil and groundwater. Its degradation is crucial for environmental remediation, and photolysis—degradation induced by light—represents a key abiotic pathway. For researchers in environmental science, chemistry, and drug development (where halogenated compounds are common), accurately quantifying the conversion rates of EDB during photolysis is essential for predicting its environmental fate, developing remediation technologies, and understanding photochemical reaction mechanisms.
This guide provides a comparative analysis of the primary spectroscopic and chromatographic methods used to determine EDB conversion rates. We move beyond simple protocol listings to explore the causality behind methodological choices, ensuring a robust and self-validating experimental design. This document is intended for scientists and professionals seeking to implement or refine their approach to monitoring photochemical reactions.
Chapter 1: Foundational Principles of EDB Photolysis
The photolysis of EDB is initiated by the absorption of ultraviolet (UV) radiation, typically at wavelengths below 250 nm. This absorption excites the molecule, leading to the cleavage of the carbon-bromine (C-Br) bond, which is the weakest bond in the molecule. This primary photochemical step results in the formation of a bromoethyl radical and a bromine atom.[1] Subsequent reactions can lead to a variety of products, making the study of its degradation pathway complex.
The primary goal in these studies is to determine the reaction kinetics, often expressed as a rate constant (k) or a quantum yield (Φ). The quantum yield is a measure of the efficiency of a photochemical process, defined as the number of moles of a substance reacted per mole of photons absorbed.[2]
Caption: Simplified pathway of EDB photolysis initiated by photon absorption.
Chapter 2: Real-Time Kinetic Analysis via UV-Visible Spectroscopy
UV-Visible (UV-Vis) absorption spectroscopy is a powerful, non-invasive technique for real-time monitoring of chemical reactions. It operates on the principle that the concentration of an analyte in a solution is proportional to the absorbance of light at a specific wavelength (Beer-Lambert Law). By monitoring the decrease in absorbance of EDB over time, one can directly calculate the reaction rate.[3][4]
Causality of Method Choice
Why choose UV-Vis? For determining reaction rates and conversion efficiency under specific conditions, UV-Vis is unparalleled in its simplicity and ability to provide continuous data.[5] It is the ideal choice for screening experiments, studying the effect of different parameters (e.g., light intensity, solvent), and for teaching environments due to its relatively low cost and ease of use.[5] The trustworthiness of the data comes from the direct, real-time measurement of the reactant concentration without sample manipulation.
Experimental Protocol: UV-Vis Monitoring
-
Instrumentation Setup:
-
Use a spectrophotometer equipped with a temperature-controlled cuvette holder.
-
Employ a quartz cuvette transparent to the UV wavelengths being used.
-
The light source for photolysis should be positioned perpendicular to the spectrophotometer's analytical beam to allow simultaneous irradiation and measurement.
-
-
Sample Preparation:
-
Prepare a stock solution of EDB in a UV-transparent solvent (e.g., hexane, acetonitrile, or water). The solvent should not absorb significantly at the analytical wavelength.
-
Dilute the stock solution to an initial concentration that yields an absorbance value between 0.5 and 1.0 at the wavelength of maximum absorbance (λ_max) to ensure optimal accuracy.
-
-
Measurement & Photolysis:
-
Record the initial full UV-Vis spectrum of the EDB solution to identify λ_max.
-
Set the spectrophotometer to kinetic mode, measuring absorbance at λ_max at fixed time intervals (e.g., every 20-60 seconds).[4]
-
Begin data collection and simultaneously turn on the photolysis lamp.
-
Continue monitoring until the absorbance stabilizes or reaches a near-zero value, indicating the reaction is complete.
-
-
Data Analysis & Conversion Rate Calculation:
-
Plot Absorbance vs. Time to visualize the decay.
-
To determine the rate constant (k), plot the natural logarithm of absorbance (ln(A)) versus time. For a pseudo-first-order reaction, this plot will be linear.
-
The slope of the line is equal to -k.
-
The conversion rate at any given time 't' can be calculated as: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
-
Chapter 3: High-Specificity Analysis with Gas Chromatography-Mass Spectrometry (GC-MS)
While UV-Vis spectroscopy tracks the disappearance of the parent compound, it provides no structural information about the degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for both quantifying the remaining EDB and identifying its photoproducts.[6] The gas chromatograph separates components of a mixture in time, and the mass spectrometer provides a molecular fingerprint for each component, allowing for confident identification and quantification.[6]
Causality of Method Choice
Why choose GC-MS? When the objective is to understand the reaction pathway, identify potentially hazardous byproducts, or require highly sensitive and specific quantification in complex matrices, GC-MS is the superior method.[7][8] It is essential for mechanistic studies and for validating results from less specific methods like UV-Vis. Its self-validating power lies in its ability to confirm the identity of EDB via both its retention time and its unique mass spectrum.
Experimental Protocol: GC-MS Analysis
-
Photolysis Experiment & Sampling:
-
Conduct the photolysis experiment in a sealed photoreactor made of quartz or borosilicate glass.[9]
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction in the aliquot if necessary (e.g., by placing it in the dark or adding a radical scavenger) to prevent further degradation before analysis.
-
-
Sample Preparation & Extraction:
-
For aqueous samples, a liquid-liquid extraction is typically performed. Add a small volume of a water-immiscible solvent like hexane to the aliquot, vortex vigorously, and allow the layers to separate.[10]
-
An alternative for trace analysis is purge and trap, where EDB is sparged from the water sample with an inert gas and collected on an adsorbent trap before being introduced to the GC.[11]
-
Carefully transfer the organic layer (containing EDB) to an autosampler vial.
-
-
GC-MS Instrumentation & Analysis:
-
Injector: Operate in splitless mode for trace analysis to maximize sensitivity.
-
GC Column: Use a capillary column appropriate for separating volatile halogenated compounds (e.g., a DB-5ms or equivalent).
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature to ensure good separation of EDB from the solvent and any byproducts.[10]
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range (e.g., m/z 50-250) for qualitative analysis or use selected ion monitoring (SIM) for highly sensitive quantification of EDB.
-
-
Data Analysis & Conversion Rate Calculation:
-
Identify the EDB peak in the chromatogram based on its retention time, confirmed by its characteristic mass spectrum.
-
Create a calibration curve by analyzing standards of known EDB concentrations.
-
Quantify the concentration of EDB in each time-point sample by integrating the peak area and comparing it to the calibration curve.
-
Calculate the conversion rate at time 't' as: Conversion (%) = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.
-
Analyze other peaks in the chromatogram by comparing their mass spectra to libraries (e.g., NIST) to tentatively identify photoproducts.
-
Chapter 4: Comparative Analysis of Methodologies
The choice between UV-Vis spectroscopy and GC-MS depends entirely on the experimental question being asked. One is not inherently "better"; they are complementary tools that provide different types of information.
Caption: Decision workflow for selecting an analytical method for EDB photolysis studies.
Performance Comparison Table
| Feature | UV-Visible Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Light Absorbance | Chromatographic Separation & Mass Analysis |
| Measurement Type | Real-time, continuous | Discrete time points |
| Specificity | Low (Interference from products that absorb at the same wavelength is possible) | High (Separation and mass spectrum provide confident identification) |
| Information Yield | Reaction rate, Conversion % | Conversion %, Product Identification, Reaction Pathway |
| Sensitivity | Moderate to Low (ppm range) | Very High (ppb to ppt range), especially with ECD or SIM mode[10][11] |
| Sample Prep | Minimal (dilution) | Required (extraction, derivatization in some cases)[12][13] |
| Complexity & Cost | Low | High |
| Best For... | Rapid kinetic screening, determining rate constants, process monitoring. | Mechanistic studies, byproduct identification, trace-level quantification. |
Conclusion: An Integrated Approach for Comprehensive Understanding
For a complete and robust investigation of EDB photolysis, an integrated approach is recommended. UV-Visible spectroscopy serves as an excellent primary tool for efficiently determining conversion rates and understanding the influence of various experimental parameters on the reaction kinetics. Following this, Gas Chromatography-Mass Spectrometry should be employed to validate the conversion data with a highly specific method and, crucially, to elucidate the degradation pathway by identifying the transient and stable photoproducts. This dual-methodology approach leverages the strengths of each technique, providing a comprehensive and trustworthy dataset that satisfies the rigorous demands of scientific research in environmental chemistry and drug development.
References
-
Comparison of methodology for determination of ethylene dibromide in grains and grain-based foods. PubMed. Available at: [Link]
-
Comparison of Methodology for Determination of Ethylene Dibromide in Grains and Grain-Based Foods. Journal of AOAC INTERNATIONAL | Oxford Academic. Available at: [Link]
-
Spectroscopic and computational studies of the laser photolysis of matrix isolated 1,2-dibromoethanes: formation and fate of the bromoethyl radicals. PubMed. Available at: [Link]
-
Photochemistry of 1,2-dibromoethane in solution. A model for the generation of hydrogen bromide. Journal of the Chemical Society, Chemical Communications (RSC Publishing). Available at: [Link]
-
Purge and trap method for determination of ethylene dibromide in table-ready foods. PubMed. Available at: [Link]
-
Photodissociation of dibromoethanes at 248 nm: An ignored channel of Br2 elimination. The Journal of Chemical Physics | AIP Publishing. Available at: [Link]
-
Experimental setup for the photolysis tests. ResearchGate. Available at: [Link]
-
Tracking dissociation dynamics of strong-field ionized 1,2-dibromoethane with femtosecond XUV transient absorption spectroscopy. eScholarship. Available at: [Link]
-
Results of an Interlaboratory Comparison of Analytical Methods for Contaminants of Emerging Concern in Water. ACS Publications. Available at: [Link]
-
Complete heterogeneously photocatalyzed transformation of 1,1- and 1,2-dibromoethane to carbon dioxide and hydrogen bromide. The Journal of Physical Chemistry - ACS Publications. Available at: [Link]
-
Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. MDPI. Available at: [Link]
-
Degradation kinetics: a UV–Vis spectra showing absorbance as a function... ResearchGate. Available at: [Link]
-
Use of Gas Chromatography-Mass Spectrometry Techniques (GC-MS, GC-MS/MS and GC-QTOF) for the Characterization of Photooxidation and Autoxidation Products of Lipids of Autotrophic Organisms in Environmental Samples. MDPI. Available at: [Link]
-
Gas Chromatography – Mass Spectrometry (GC−MS). National Institute of Standards and Technology. Available at: [Link]
-
The Impact of Electronic Effects on Photolysis: A Model Study on the 4,5‐Dimethoxy‐2‐nitrobenzyl Caged N‐Phenylpyrimidine‐2‐amine Scaffold. ResearchGate. Available at: [Link]
-
Kinetics of 1,2-dichloroethane and 1,2-dibromoethane biodegradation in anaerobic enrichment cultures. PubMed. Available at: [Link]
-
Kinetic Analysis and Transformation Pathways of Sulfamethoxazole Degradation in Water and Wastewater Under Electron Beam Irradiation. MDPI. Available at: [Link]
-
Determination of 1,2-dibromoethane, 1,4-dichlorobenzene and naphthalene residues in honey by gas chromatography-mass spectrometry using purge and trap thermal desorption extraction. ResearchGate. Available at: [Link]
-
Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy. Scientific.Net. Available at: [Link]
-
1,2-Dibromoethane (EDB) and 1,2-dibromo-3-chloropropane (DBCP), gas chromatography, microextraction. National Environmental Methods Index. Available at: [Link]
-
An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis. MDPI. Available at: [Link]
-
Gas Chromatography with Soft Ionization Mass Spectrometry for the Characterization of Natural Products. LCGC International. Available at: [Link]
-
Spectroscopic Methods for Real-Time Monitoring of Biological Processes. Longdom Publishing SL. Available at: [Link]
-
Photodegradation Illuminated: New analytical tools for studying photochemical processes. Vrije Universiteit Amsterdam. Available at: [Link]
-
Estimation of Singlet Oxygen Quantum Yield Using Novel Green‐Absorbing Baird‐type Aromatic Photosensitizers. Photochemistry and Photobiology. Available at: [Link]
-
Biodegradation of ethylene dibromide (1,2-dibromoethane [EDB]) in microcosms simulating in situ and biostimulated conditions. PubMed. Available at: [Link]
-
Part 1 Gas chromatography-mass spectrometry (GC-MS) and its place in the plant metabolomics toolbo. ChemRxiv. Available at: [Link]
-
Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). EAG Laboratories. Available at: [Link]
-
What is Quantum Yield? Edinburgh Instruments. Available at: [Link]
-
Relative Quantum Yield. Edinburgh Instruments. Available at: [Link]
-
Measuring Photodissociation Product Quantum Yields Using Chemical Ionization Mass Spectrometry: A Case Study with Ketones. ResearchGate. Available at: [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. PMC. Available at: [Link]
Sources
- 1. Spectroscopic and computational studies of the laser photolysis of matrix isolated 1,2-dibromoethanes: formation and fate of the bromoethyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. edinst.com [edinst.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy [article.sapub.org]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. nemi.gov [nemi.gov]
- 11. Purge and trap method for determination of ethylene dibromide in table-ready foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of methodology for determination of ethylene dibromide in grains and grain-based foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
